Oseltamivir Acid Hydrochloride
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4.ClH/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);1H/t11-,12+,13+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBMMOBYSNFNOE-LUHWTZLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Oseltamivir Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir (B103847), administered as the phosphate (B84403) salt (Oseltamivir Acid Hydrochloride), is a cornerstone of antiviral therapy for influenza A and B viruses. Marketed under the trade name Tamiflu®, it is a potent and selective inhibitor of the viral neuraminidase (NA) enzyme, a critical component in the influenza virus life cycle. This technical guide provides a comprehensive overview of the core mechanism of action of oseltamivir, its active metabolite oseltamivir carboxylate, and the molecular interactions that underpin its therapeutic effect. The guide also delves into the development of resistance, experimental protocols for assessing its activity, and the interplay with host cell signaling pathways.
Core Mechanism of Action
Oseltamivir is a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active state.[1] Following oral administration, oseltamivir phosphate is readily absorbed and extensively converted by hepatic carboxylesterases to its active metabolite, oseltamivir carboxylate.[1] This active form is a competitive inhibitor of the influenza virus neuraminidase enzyme.[2]
The primary function of the neuraminidase enzyme is to cleave sialic acid residues from glycoconjugates on the surface of infected host cells and from the newly formed viral particles.[2] This enzymatic activity is crucial for the release of progeny virions from the infected cell, preventing their aggregation at the cell surface and facilitating their spread to new host cells.[3]
Oseltamivir carboxylate is a sialic acid analogue that binds with high affinity to the active site of the neuraminidase enzyme. By occupying this site, it prevents the enzyme from cleaving sialic acid, thereby trapping the newly formed virions on the surface of the infected cell and inhibiting their release. This action effectively halts the spread of the infection within the respiratory tract.[2][3]
Molecular Interactions and Binding Kinetics
The efficacy of oseltamivir carboxylate is rooted in its precise interaction with the highly conserved active site of the neuraminidase enzyme. The binding is characterized by a complex network of hydrogen bonds and van der Waals interactions with key amino acid residues.
Quantitative Inhibition Data
The inhibitory activity of oseltamivir carboxylate is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values vary depending on the influenza virus strain and subtype.
| Influenza Virus Strain/Subtype | Neuraminidase Subtype | Oseltamivir Carboxylate IC50 (nM) | Oseltamivir Carboxylate Ki (nM) | Reference(s) |
| Influenza A (Wild-Type) | ||||
| A/H1N1 | N1 | 0.92 - 1.54 | ~0.32 | [4][5][6] |
| A/H3N2 | N2 | 0.43 - 0.67 | ~0.1 - 0.5 | [4][5][6] |
| Influenza B (Wild-Type) | 2.02 - 13 | Not Widely Reported | [4][5] | |
| Resistant Strains | ||||
| A/H1N1 (H275Y) | N1 | >300-fold increase | >750-fold increase | [6][7] |
| A/H3N2 (E119V) | N2 | >50-fold increase | Not Widely Reported | [6] |
| A/H3N2 (R292K) | N2 | >10,000-fold increase | Not Widely Reported | [6] |
Note: IC50 and Ki values can vary depending on the specific assay conditions and virus isolates used.
Viral Replication and Neuraminidase Inhibition Workflow
The following diagram illustrates the influenza virus replication cycle and the specific point of intervention by oseltamivir.
Host Cell Signaling Pathways
Influenza virus infection triggers a complex array of host cell signaling pathways, some of which are beneficial for viral replication, while others are part of the host's antiviral response. The neuraminidase protein itself has been shown to influence host cell signaling. For instance, NA can interact with host cell proteins like the Carcinoembryonic Antigen-related Cell Adhesion Molecule 6 (CEACAM6), leading to the activation of the Src/Akt signaling pathway, which promotes cell survival and can enhance viral replication.[8]
The inhibition of neuraminidase by oseltamivir, by preventing the release of new virions, may indirectly modulate the host's response to the ongoing infection. By limiting viral spread, oseltamivir can reduce the overall inflammatory response and cytokine production that are hallmarks of severe influenza.
The following diagram depicts a simplified overview of a host cell signaling pathway potentially influenced by neuraminidase activity.
Experimental Protocols
Neuraminidase Inhibition (MUNANA) Assay
This fluorescence-based assay is a standard method for determining the inhibitory activity of compounds against influenza neuraminidase.
Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of neuraminidase on a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be quantified.
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of MUNANA substrate.
-
Prepare serial dilutions of oseltamivir carboxylate (or other inhibitors).
-
Prepare a standardized amount of influenza virus containing neuraminidase.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted inhibitor to the wells.
-
Add the virus preparation to each well.
-
Incubate at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a stop solution (e.g., a high pH buffer).
-
Measure the fluorescence of 4-MU using a fluorometer.
-
-
Data Analysis:
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Plaque Reduction Assay
This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques.
Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. A semi-solid overlay is then applied to restrict the spread of the virus to adjacent cells, leading to the formation of localized areas of cell death (plaques). The reduction in the number of plaques in the presence of the antiviral agent is a measure of its efficacy.
Methodology:
-
Cell Culture:
-
Seed susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in multi-well plates to form a confluent monolayer.
-
-
Virus and Compound Preparation:
-
Prepare serial dilutions of oseltamivir or other antiviral compounds.
-
Prepare a viral stock with a known titer.
-
-
Infection and Treatment:
-
Wash the cell monolayers.
-
Infect the cells with a standardized amount of virus in the presence of the diluted antiviral compound.
-
Incubate to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and add a semi-solid overlay (e.g., containing agarose (B213101) or Avicel) with the corresponding concentration of the antiviral compound.
-
Incubate for several days to allow for plaque formation.
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with formalin).
-
Stain the cell monolayer (e.g., with crystal violet) to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to a no-compound control.
-
Determine the EC50 (50% effective concentration) from the dose-response curve.
-
Experimental Workflow Diagram
Development of Resistance
The widespread use of oseltamivir has led to the emergence of resistant influenza strains. Resistance is primarily associated with single amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of oseltamivir carboxylate.
Common resistance mutations include:
-
H275Y (in N1 subtypes): This is the most common mutation conferring high-level resistance to oseltamivir.[7]
-
E119V (in N2 subtypes): This mutation confers a lower level of resistance to oseltamivir.[6]
-
R292K (in N2 subtypes): This mutation can cause high-level resistance to oseltamivir.[6]
The development of resistance underscores the importance of ongoing surveillance and the development of new antiviral agents with different mechanisms of action.
Conclusion
This compound, through its active metabolite oseltamivir carboxylate, remains a critical tool in the management of influenza. Its mechanism of action as a competitive inhibitor of neuraminidase is well-established, effectively preventing the release and spread of influenza A and B viruses. A thorough understanding of its molecular interactions, the quantitative measures of its inhibitory activity, and the mechanisms of resistance is essential for its appropriate clinical use and for the development of next-generation influenza antivirals. The experimental protocols detailed in this guide provide a framework for the continued evaluation of oseltamivir and novel neuraminidase inhibitors. Furthermore, ongoing research into the interplay between neuraminidase activity and host cell signaling pathways may reveal new therapeutic targets for influenza.
References
- 1. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Oseltamivir - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influenza A Virus Neuraminidase Protein Enhances Cell Survival through Interaction with Carcinoembryonic Antigen-related Cell Adhesion Molecule 6 (CEACAM6) Protein - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Oseltamivir Acid Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Oseltamivir (B103847), the active pharmaceutical ingredient in the antiviral medication Tamiflu®, is a cornerstone in the management of influenza A and B virus infections. Its synthesis has been a subject of intense research, driven by the need for efficient, scalable, and cost-effective production methods, particularly in the context of seasonal epidemics and pandemic preparedness. This technical guide provides an in-depth overview of the core synthetic pathways to oseltamivir, presenting comparative data, detailed experimental protocols for key transformations, and visual representations of the synthetic logic.
Comparative Analysis of Major Synthetic Routes
The synthesis of oseltamivir has evolved significantly from its initial reliance on (-)-shikimic acid, a natural product with variable supply. Numerous academic and industrial research groups have developed alternative strategies, employing a diverse range of starting materials and synthetic transformations. The following tables summarize the quantitative data for several prominent synthetic routes, offering a clear comparison of their key metrics.
Table 1: Comparison of Oseltamivir Synthesis Pathways - Starting from (-)-Shikimic Acid
| Parameter | Roche Industrial Synthesis | Karpf-Trussardi Azide-Free Route | Shi Synthesis |
| Starting Material | (-)-Shikimic Acid | (-)-Shikimic Acid | (-)-Shikimic Acid |
| Number of Steps | ~12 | ~8 | 8 |
| Overall Yield | ~30% | 17-22%[1] | ~47%[2] |
| Use of Azide (B81097) | Yes | No[1] | Yes[2] |
| Key Reactions | Epoxidation, Azide opening, Aziridination | Ketalization, Epoxidation, Allylamine opening[1] | Trimesylation, Regioselective azidation, Aziridination[2] |
| Final Product Purity | High | 99.7%[1] | High |
Table 2: Comparison of Oseltamivir Synthesis Pathways - Alternative Starting Materials
| Parameter | Corey Synthesis | Fukuyama Synthesis | Trost Synthesis | Hayashi Synthesis |
| Starting Material | 1,3-Butadiene (B125203) & Acrylic Acid[1] | Pyridine & Acrolein[1] | Racemic Lactone | Alkoxyaldehyde & Nitroalkene[1] |
| Number of Steps | ~12[3] | ~14[4] | 8 | 3 (one-pot operations)[1] |
| Overall Yield | ~30%[5] | ~5.6% | 30% | 57%[1] |
| Use of Azide | No[5] | No | No | Yes[1] |
| Key Reactions | Asymmetric Diels-Alder, Iodolactamization[1] | Asymmetric Diels-Alder, Hofmann Rearrangement[4] | Pd-catalyzed Asymmetric Allylic Alkylation, Rh-catalyzed Aziridination | Asymmetric Michael Reaction, Domino Michael/HWE, Curtius Rearrangement[1] |
| Key Catalyst | CBS Catalyst[1] | McMillan Catalyst[1] | Pd-catalyst with Trost ligand, Rh-catalyst | Diphenylprolinol silyl (B83357) ether[1] |
Experimental Workflows and Logical Relationships
The strategic planning of a multi-step synthesis is critical for its efficiency and success. The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in selected oseltamivir synthesis pathways.
Detailed Experimental Protocols for Key Synthetic Steps
The following section provides detailed methodologies for key transformations in prominent oseltamivir syntheses. These protocols are intended for an audience with a professional background in synthetic organic chemistry.
Roche Industrial Synthesis from (-)-Shikimic Acid: Key Steps
The industrial synthesis of oseltamivir by Hoffmann-La Roche is a well-established route that starts from naturally available (-)-shikimic acid.[1]
-
Esterification of (-)-Shikimic Acid:
-
(-)-Shikimic acid is dissolved in ethanol.
-
Thionyl chloride is added dropwise at a controlled temperature (e.g., 0 °C).
-
The reaction mixture is stirred at room temperature until completion.
-
The solvent is removed under reduced pressure to yield ethyl shikimate.
-
-
Formation of the Key Epoxide Intermediate:
-
Ethyl shikimate undergoes a three-step sequence: ketalization of the 3,4-diol with 3-pentanone, mesylation of the 5-hydroxyl group, and subsequent treatment with a base (e.g., potassium bicarbonate) to induce epoxide formation.[1]
-
-
Regioselective Azide Opening of the Epoxide:
-
The epoxide intermediate is dissolved in a suitable solvent mixture (e.g., acetone/water).
-
Sodium azide is added, and the reaction is stirred to regioselectively open the epoxide ring, introducing the azide moiety at the C-5 position.
-
-
Aziridination and Final Steps:
-
The resulting azido alcohol undergoes a sequence of reactions including mesylation of the remaining hydroxyl group, followed by a Staudinger reaction with triphenylphosphine (B44618) to form an iminophosphorane, which then cyclizes to an aziridine.
-
The aziridine is then opened with 3-pentanol in the presence of a Lewis acid.
-
Finally, N-acetylation of the newly formed amine and subsequent reduction of the azide group to an amine, followed by another N-acetylation, yields oseltamivir.
-
Corey's Synthesis from 1,3-Butadiene and Acrylic Acid: Key Steps
This route, developed by E.J. Corey and coworkers, represents a significant departure from the shikimic acid-based syntheses and utilizes readily available starting materials.[1]
-
Asymmetric Diels-Alder Reaction:
-
1,3-Butadiene is reacted with the 2,2,2-trifluoroethyl ester of acrylic acid.
-
The reaction is catalyzed by an oxazaborolidine catalyst (CBS catalyst) to achieve high enantioselectivity in the formation of the cyclohexene ring.[1]
-
-
Iodolactamization:
-
The Diels-Alder adduct is first converted to the corresponding amide by treatment with ammonia.
-
The amide then undergoes an iodolactamization reaction upon treatment with iodine and trimethylsilyl (B98337) triflate, forming a bicyclic iodolactam.[1]
-
-
Formation of the Aziridine Intermediate:
-
The iodolactam is subjected to a series of transformations including N-protection with a Boc group, elimination of HI to form an alkene, allylic bromination with NBS, and a subsequent base-mediated cleavage of the lactam and elimination of HBr to yield a diene.
-
This diene then undergoes a stereoselective bromoacetamidation followed by an intramolecular nucleophilic substitution to form the key aziridine intermediate.[1]
-
-
Final Step: Aziridine Ring Opening:
-
The aziridine is regioselectively opened with 3-pentanol in the presence of a Lewis acid to install the characteristic pentyloxy side chain and reveal the second amino group, which is then acylated to afford oseltamivir.[1]
-
Hayashi's Three One-Pot Synthesis: Key Operations
The synthesis developed by Yujiro Hayashi's group is notable for its efficiency, achieving the total synthesis of oseltamivir in just three one-pot operations with a high overall yield.[1]
-
One-Pot Operation 1: Asymmetric Michael Addition and Cyclohexene Formation:
-
An alkoxyaldehyde is reacted with a nitroalkene in the presence of a diphenylprolinol silyl ether organocatalyst to afford a Michael adduct with high enantioselectivity.[1]
-
A diethyl vinylphosphonate (B8674324) derivative is then added to the reaction mixture, initiating a domino Michael/Horner-Wadsworth-Emmons (HWE) reaction to construct the cyclohexene ring.[1]
-
-
One-Pot Operation 2: Acyl Azide Formation:
-
The cyclohexene intermediate from the first operation is treated with trifluoroacetic acid to deprotect a tert-butyl ester.
-
The resulting carboxylic acid is then converted to the acyl chloride using oxalyl chloride and a catalytic amount of DMF.
-
Finally, sodium azide is added to form the acyl azide.[1]
-
-
One-Pot Operation 3: Curtius Rearrangement and Final Transformations:
-
The acyl azide undergoes a Curtius rearrangement to an isocyanate, which is then trapped with an alcohol to form a carbamate.
-
The nitro group is reduced to an amine using zinc powder in the presence of an acid.
-
A final retro-Michael reaction of a thiol protecting group yields oseltamivir.[1]
-
This guide provides a foundational understanding of the key synthetic strategies employed in the production of oseltamivir. The continuous innovation in synthetic methodology highlights the importance of this therapeutic agent and the ongoing efforts to ensure its accessibility. Researchers and drug development professionals are encouraged to consult the primary literature for more exhaustive experimental details and the full scope of synthetic advancements in this field.
References
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. synarchive.com [synarchive.com]
- 4. synarchive.com [synarchive.com]
- 5. A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Oseltamivir Acid Hydrochloride: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oseltamivir, marketed as Tamiflu®, stands as a cornerstone of antiviral therapy for influenza A and B viruses. Its development represents a triumph of rational drug design, targeting the viral neuraminidase enzyme essential for viral propagation. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and synthesis of Oseltamivir Acid Hydrochloride. It includes detailed experimental protocols, quantitative data, and visualizations to serve as a comprehensive resource for the scientific community.
Discovery and Development
The journey of Oseltamivir began in the early 1990s at Gilead Sciences, where a focused effort was initiated to develop an orally bioavailable neuraminidase inhibitor.[1] Building on the understanding of the critical role of the neuraminidase enzyme in the influenza virus life cycle, researchers employed structure-based drug design.[1][2] By utilizing X-ray crystal structures of sialic acid analogues bound to the active site of neuraminidase, a series of carbocyclic compounds were designed as potential inhibitors.[2] This rational approach led to the identification of GS 4104, which would later be named Oseltamivir.[2]
In 1996, Gilead Sciences exclusively licensed the patents for Oseltamivir to Hoffmann-La Roche for final development and commercialization.[1] Roche successfully brought the drug to market under the trade name Tamiflu®.[1] Oseltamivir was first approved for medical use in the United States in 1999.[3] It was the first neuraminidase inhibitor available in oral form.[3]
Mechanism of Action: Neuraminidase Inhibition
Oseltamivir is a prodrug, meaning it is administered in an inactive form, Oseltamivir Phosphate.[1][4] Following oral administration, it is readily absorbed from the gastrointestinal tract and extensively converted by hepatic esterases to its active metabolite, Oseltamivir Carboxylate.[1][4][5]
The antiviral activity of Oseltamivir is entirely dependent on the action of Oseltamivir Carboxylate, which is a potent and selective competitive inhibitor of the influenza virus's neuraminidase enzyme.[4][5] The neuraminidase enzyme is a glycoprotein (B1211001) found on the surface of the influenza virus and is crucial for the release of newly formed viral particles from infected host cells.[4][6] It achieves this by cleaving sialic acid residues from the host cell's surface, to which the new virions are attached via their hemagglutinin protein.[4][6]
By mimicking the natural substrate (sialic acid) of the neuraminidase enzyme, Oseltamivir Carboxylate binds to the enzyme's active site with high affinity, effectively blocking its function.[7] This inhibition prevents the cleavage of sialic acid, leading to the aggregation of newly formed virions on the host cell surface and preventing their release and subsequent infection of other cells.[4][7] This targeted action halts the spread of the virus within the respiratory tract.[8]
Figure 1: Signaling pathway of neuraminidase inhibition by Oseltamivir.
Chemical Synthesis
The most common and industrially applied synthesis of Oseltamivir starts from (-)-shikimic acid, a natural product harvested from Chinese star anise or produced through fermentation using recombinant E. coli.[9] The synthesis is stereospecific, which is critical as Oseltamivir has three stereocenters, and only one of the eight possible stereoisomers is therapeutically active.[9]
Synthesis from (-)-Shikimic Acid: Key Steps
The synthesis from (-)-shikimic acid involves several key transformations, including esterification, mesylation, azidation, and aziridination.[3][10]
References
- 1. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 6. york.ac.uk [york.ac.uk]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pharmacokinetics of Orally Administered Oseltamivir in Healthy Obese and Nonobese Thai Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Oseltamivir Acid Hydrochloride: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oseltamivir (B103847), commercially available as the prodrug oseltamivir phosphate (B84403) (Tamiflu®), is a cornerstone in the management of influenza A and B virus infections. Upon oral administration, oseltamivir phosphate is rapidly hydrolyzed by hepatic esterases to its active metabolite, oseltamivir acid (oseltamivir carboxylate). The hydrochloride salt of this active metabolite, oseltamivir acid hydrochloride, is the focus of this technical guide. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for the development of alternative formulations, analytical method development, and in vitro experimental design. This document provides a summary of the available solubility data for this compound, detailed experimental protocols for solubility determination, and relevant metabolic and experimental workflow diagrams.
Introduction
Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme of influenza viruses, which is essential for the release of newly formed virus particles from infected cells.[1] By blocking this enzyme, oseltamivir acid prevents the spread of the virus in the respiratory tract.[1] While the prodrug, oseltamivir phosphate, is formulated for oral administration due to its high aqueous solubility, the physicochemical properties of the active metabolite's hydrochloride salt are of significant interest for research and development.[2] This guide focuses on the solubility of this compound in various solvents, a key parameter influencing its behavior in both in vitro and in vivo systems.
Metabolic Pathway of Oseltamivir
Oseltamivir is administered as the ethyl ester prodrug, oseltamivir phosphate. In the body, it undergoes hydrolysis by carboxylesterases, primarily in the liver, to form the active metabolite, oseltamivir acid (oseltamivir carboxylate). This conversion is a critical step for the drug's antiviral activity.
Caption: Metabolic activation of Oseltamivir Phosphate to Oseltamivir Acid.
Solubility of this compound
Table 1: Solubility of this compound and Related Compounds
| Solvent System | Compound | Temperature (°C) | Solubility |
| Dimethyl Sulfoxide (DMSO) | This compound | Not Specified | Soluble |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Oseltamivir Acid | Not Specified | ~ 10 mg/mL |
| Water | This compound | Not Specified | Data Not Available |
| Ethanol | This compound | Not Specified | Data Not Available |
| Methanol | This compound | Not Specified | Data Not Available |
| Acetone | This compound | Not Specified | Data Not Available |
| Acetonitrile | This compound | Not Specified | Data Not Available |
Note: The solubility in PBS is for the free acid form, not the hydrochloride salt, and is provided here for reference.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The equilibrium solubility of a compound can be determined using the well-established shake-flask method. This protocol provides a general procedure that can be adapted for determining the solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, ethanol, PBS)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be maintained throughout the equilibration period.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Sample Analysis:
-
Accurately dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Calculation:
-
Determine the concentration of the undiluted saturated solution by applying the dilution factor.
-
The resulting concentration is the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Experimental Workflow for Solubility Screening
For higher throughput screening of solubility in various solvents or conditions, a miniaturized version of the shake-flask method or a kinetic solubility assay can be employed. The following diagram illustrates a general workflow for such a study.
Caption: A typical experimental workflow for determining drug solubility.
Conclusion
The solubility of this compound is a fundamental physicochemical property that is crucial for its development and application in research. While comprehensive quantitative data remains limited in the public domain, this guide provides the available information and a robust experimental framework for its determination. The provided protocols and workflows can be readily adapted by researchers to generate the specific solubility data required for their studies. Further investigation into the solubility of this compound in various pharmaceutically relevant solvents and biorelevant media is warranted to support future formulation and drug delivery research.
References
Oseltamivir Acid Hydrochloride prodrug activation to oseltamivir carboxylate
An In-depth Exploration of the Metabolic Conversion of Oseltamivir (B103847) Acid Hydrochloride to its Active Form, Oseltamivir Carboxylate
For researchers, scientists, and professionals in drug development, a thorough understanding of a prodrug's activation mechanism is paramount for optimizing therapeutic efficacy and ensuring patient safety. This technical guide provides a comprehensive overview of the metabolic activation of the influenza neuraminidase inhibitor, oseltamivir. Administered as the inactive prodrug oseltamivir acid hydrochloride (often referred to as oseltamivir phosphate), its therapeutic activity is entirely dependent on its conversion to the active metabolite, oseltamivir carboxylate.
The Core Activation Pathway: From Prodrug to Potent Inhibitor
Oseltamivir is an ethyl ester prodrug designed to enhance oral bioavailability.[1][2] Following oral administration, it is readily absorbed from the gastrointestinal tract.[3][4] The crucial activation step, the hydrolysis of the ester bond, occurs predominantly in the liver.[5][6][7] This biotransformation is catalyzed by the human carboxylesterase 1 (hCE1), a key enzyme in the metabolism of many ester-containing drugs.[7][8][9] The product of this enzymatic reaction is the active antiviral agent, oseltamivir carboxylate, which is then distributed systemically to the sites of influenza infection.[3][5] Notably, cytochrome P450 enzymes are not involved in this activation process.[3][10]
The activation of oseltamivir is highly efficient, with approximately 80% of the orally administered dose being converted to the active oseltamivir carboxylate, demonstrating high absolute bioavailability.[3][10] The active metabolite is detectable in plasma within 30 minutes of oral administration, reaching peak concentrations in 3 to 4 hours.[3][10]
Below is a diagram illustrating the metabolic activation pathway of oseltamivir.
Caption: Metabolic activation pathway of the oseltamivir prodrug.
Quantitative Analysis of Oseltamivir Activation
The efficiency of oseltamivir activation is a critical determinant of its antiviral efficacy. Various pharmacokinetic parameters have been quantified to characterize this process.
| Parameter | Value | Population/Condition | Reference |
| Bioavailability of Oseltamivir Carboxylate | ~80% | Healthy Adults | [3][10] |
| Time to Peak Plasma Concentration (Tmax) of Oseltamivir Carboxylate | 3 - 4 hours | Healthy Adults | [3][10] |
| Apparent Elimination Half-life (t1/2) of Oseltamivir Prodrug | 1 - 3 hours | Healthy Adults | [4] |
| Apparent Elimination Half-life (t1/2) of Oseltamivir Carboxylate | 6 - 10 hours | Healthy Adults | [3][10] |
| Plasma Protein Binding of Oseltamivir Prodrug | 42% | Human Plasma | [11] |
| Plasma Protein Binding of Oseltamivir Carboxylate | Poor | Human Plasma | [11] |
| Median Conversion of Oseltamivir to Oseltamivir Carboxylate | 93% | Healthy Volunteers | [12] |
| Vmax of Oseltamivir Hydrolysis by hCE1 (p.Gly143Glu variant) | ~25% of Wild Type | In vitro | [13] |
| Catalytic Activity of hCE1 (p.Asp260fs variant) | Negligible | In vitro | [13] |
Factors Influencing Oseltamivir Activation
Several factors can influence the rate and extent of oseltamivir's conversion to its active form, leading to inter-individual variability in drug exposure.
-
Genetic Polymorphisms of Carboxylesterase 1 (CES1): The gene encoding hCE1 is polymorphic, and certain genetic variants can lead to decreased enzyme activity.[9] For instance, the CES1 variants p.Gly143Glu and p.Asp260fs have been shown to significantly impair the hydrolysis of oseltamivir in vitro.[13] This can result in lower plasma concentrations of the active metabolite and potentially compromise therapeutic efficacy.
-
Age: The expression and activity of hCE1 are age-dependent. Studies have shown that hepatic hCE1 expression is lower in children compared to adults, which may contribute to pharmacokinetic differences observed between these age groups.[14][15]
-
Drug-Drug Interactions: Co-administration of drugs that are also substrates or inhibitors of hCE1 could potentially affect the activation of oseltamivir. For example, the antiplatelet agent clopidogrel (B1663587) has been shown to inhibit the hydrolysis of oseltamivir in vitro.[7]
Experimental Protocols for Studying Oseltamivir Activation
The investigation of oseltamivir's metabolic activation relies on a combination of in vitro and in vivo experimental approaches.
In Vitro Oseltamivir Hydrolysis Assay Using Human Liver Microsomes
This assay is fundamental for determining the kinetics of oseltamivir activation and assessing the impact of genetic variants or potential inhibitors.
Objective: To measure the rate of oseltamivir carboxylate formation from the oseltamivir prodrug by human liver microsomes.
Materials:
-
This compound
-
Oseltamivir carboxylate standard
-
Human liver microsomes (from wild-type and, if applicable, variant CES1 donors)
-
Tris-HCl buffer (100 mM, pH 7.4)
-
Internal standard for LC-MS/MS analysis (e.g., clopidogrel carboxylate)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of oseltamivir in a suitable solvent (e.g., water or buffer).
-
Prepare reaction mixtures containing human liver microsomes (e.g., 5-20 µg protein) in Tris-HCl buffer.
-
Pre-incubate the reaction mixtures at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding oseltamivir to the reaction mixtures to achieve the desired final concentration (e.g., 400 µM).
-
Incubate the reactions at 37°C for a specified time (e.g., 10 minutes). The incubation time should be within the linear range of product formation.
-
Terminate the reactions by adding a quenching solution, such as cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of oseltamivir carboxylate using a validated LC-MS/MS method.
-
Calculate the rate of oseltamivir carboxylate formation, typically expressed as pmol/min/mg protein.
The following diagram outlines the general workflow for an in vitro oseltamivir activation study.
Caption: General experimental workflow for in vitro oseltamivir activation.
In Vivo Pharmacokinetic Study in Animal Models or Humans
These studies are essential for understanding the complete pharmacokinetic profile of oseltamivir and its active metabolite in a living system.
Objective: To determine the plasma concentration-time profiles of oseltamivir and oseltamivir carboxylate following oral administration.
Procedure (General Outline):
-
Subject Recruitment and Dosing: Recruit healthy volunteers or select appropriate animal models. Administer a single oral dose of this compound.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentrations of oseltamivir and oseltamivir carboxylate in plasma samples using a validated analytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life for both the prodrug and the active metabolite.
Conclusion
The activation of the oseltamivir prodrug is a highly efficient, liver-centric process mediated by the carboxylesterase hCE1. This conversion is fundamental to the drug's antiviral activity. A comprehensive understanding of this activation pathway, including its quantitative aspects and the factors that influence it, is crucial for optimizing dosing strategies, predicting potential drug interactions, and interpreting inter-individual variability in patient response. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this critical metabolic step in influenza therapy.
References
- 1. droracle.ai [droracle.ai]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-influenza prodrug oseltamivir is activated by carboxylesterase human carboxylesterase 1, and the activation is inhibited by antiplatelet agent clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Association of Oseltamivir Activation with Gender and Carboxylesterase 1 Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of the prodrug oseltamivir and its active metabolite Ro 64-0802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of High-Dose Oseltamivir in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the antiviral prodrug oseltamivir is impaired by two newly identified carboxylesterase 1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Carboxylesterases HCE1 and HCE2: Ontogenic Expression, Inter-Individual Variability and Differential Hydrolysis of Oseltamivir, Aspirin, Deltamethrin and Permethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human carboxylesterases HCE1 and HCE2: ontogenic expression, inter-individual variability and differential hydrolysis of oseltamivir, aspirin, deltamethrin and permethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Oseltamivir Acid Hydrochloride: A Technical Guide for Influenza A and B Virus Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Oseltamivir (B103847) Acid Hydrochloride (the active metabolite of Oseltamivir Phosphate) and its pivotal role in the study of influenza A and B viruses. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes associated biological and experimental workflows.
Core Mechanism of Action
Oseltamivir is a potent and selective competitive inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1][2][3] Oseltamivir phosphate (B84403) is a prodrug that is rapidly hydrolyzed by hepatic esterases in vivo to its active form, oseltamivir carboxylate (Oseltamivir Acid).[1][4]
The viral neuraminidase is a surface glycoprotein (B1211001) crucial for the release of newly formed viral particles from infected host cells.[4][5][6][7] It cleaves terminal sialic acid residues from glycoconjugates on the surface of the host cell, to which the viral hemagglutinin (HA) protein of progeny virions is attached.[4][6][7] By inhibiting neuraminidase, oseltamivir carboxylate prevents the release of new virions, thereby halting the spread of infection within the respiratory tract.[4][8][9]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 4. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs | PLOS Computational Biology [journals.plos.org]
- 6. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Oseltamivir Prophylaxis Reduces Inflammation and Facilitates Establishment of Cross-Strain Protective T Cell Memory to Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neuraminidase activity of influenza A virus determines the strain-specific sensitivity to neutralization by respiratory mucus - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Oseltamivir Acid Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of oseltamivir (B103847) acid hydrochloride, the active metabolite of the antiviral drug oseltamivir. This document details the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, presenting key data in structured tables and outlining detailed experimental protocols.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the structural elucidation and quantification of oseltamivir acid. Electrospray ionization (ESI) is the most common ionization technique employed for this analysis, typically in the positive ion mode.
Data Presentation
The following table summarizes the key mass-to-charge ratio (m/z) values for oseltamivir acid observed in mass spectrometry.
| Analysis | Ion | m/z | Notes |
| Full Scan MS | [M+H]⁺ | 285.1 | Protonated molecule of oseltamivir acid (free base).[1][2] |
| Tandem MS (MS/MS) | Precursor Ion | 285.1 | Selected for fragmentation analysis.[1][2] |
| Product Ion | 138.1 | A major fragment ion observed in positive ionization mode.[1][2] | |
| Product Ion | 166.2 | Another significant fragment ion.[1] |
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a typical method for the analysis of oseltamivir acid in a biological matrix, such as human plasma.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute oseltamivir acid with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
2. Liquid Chromatography (LC)
-
Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: A mixture of 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (30:70, v/v).[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI), positive mode.[2]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[2]
-
Collision Gas: Argon.
-
Data Acquisition: The instrument software is used to acquire and process the data.
Visualization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the detailed structural confirmation of oseltamivir acid hydrochloride, providing information on the chemical environment of each proton and carbon atom.
Data Presentation
¹H NMR (Proton NMR)
| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Olefinic CH | ~6.8 | s | - |
| CH-O | ~4.2 | m | - |
| CH-N (acetamide) | ~4.0 | m | - |
| CH-N (amine) | ~3.5 | m | - |
| O-CH(CH₂)₂ | ~3.4 | m | - |
| CH₂ (cyclohexene) | ~2.8, 2.4 | m | - |
| Acetyl CH₃ | ~2.0 | s | - |
| Ethyl CH₂ | ~1.5 | q | ~7.0 |
| Ethyl CH₃ | ~0.9 | t | ~7.0 |
¹³C NMR (Carbon NMR)
| Carbon | Approximate Chemical Shift (ppm) |
| C=O (Carboxylic acid) | ~170 |
| C=O (Acetamide) | ~173 |
| C=C (olefinic) | ~138, ~130 |
| C-O | ~80 |
| C-N (acetamide) | ~55 |
| C-N (amine) | ~50 |
| O-C(CH₂)₂ | ~75 |
| CH₂ (cyclohexene) | ~35 |
| Acetyl CH₃ | ~23 |
| Ethyl CH₂ | ~26 |
| Ethyl CH₃ | ~10 |
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Probe: Standard 5 mm broadband probe.
-
Temperature: 298 K.
3. ¹H NMR Acquisition
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
4. ¹³C NMR Acquisition
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a standard one-dimensional ¹³C spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak.
Visualization
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in this compound.
Data Presentation
The following table lists the characteristic IR absorption bands for oseltamivir. The exact peak positions for the hydrochloride salt may show slight shifts.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3350 | O-H stretch (broad) | Carboxylic acid |
| ~3280 | N-H stretch | Amine/Amide |
| ~2970 | C-H stretch | Alkyl |
| ~1710 | C=O stretch | Carboxylic acid |
| ~1650 | C=O stretch (Amide I) | Amide |
| ~1550 | N-H bend (Amide II) | Amide |
| ~1250 | C-O stretch | Carboxylic acid/Ether |
| ~1100 | C-N stretch | Amine |
Experimental Protocol: FT-IR (KBr Pellet Method)
1. Sample Preparation
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[5][6]
-
The mixture should be a fine, homogeneous powder.
2. Pellet Formation
-
Place a portion of the powder into a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[6]
3. FT-IR Analysis
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquire a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5]
-
Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[5]
-
The final spectrum is presented in terms of transmittance or absorbance.
Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OSELTAMIVIR ACID(187227-45-8) 1H NMR spectrum [chemicalbook.com]
- 4. Oseltamivir(196618-13-0) 1H NMR spectrum [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. shimadzu.com [shimadzu.com]
An In-depth Technical Guide to the Foundational Research of Oseltamivir Acid Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Oseltamivir (B103847), an antiviral medication, is a cornerstone in the management of influenza A and B viruses.[1][2][3] This technical guide provides a comprehensive overview of the foundational research on its active form, oseltamivir carboxylate, covering its mechanism of action, synthesis, pharmacokinetic profile, clinical efficacy, and mechanisms of resistance.
Mechanism of Action: Neuraminidase Inhibition
Oseltamivir is an ethyl ester prodrug that is hydrolyzed in the body to its active metabolite, oseltamivir carboxylate.[3][4] This active form is a potent and selective competitive inhibitor of the neuraminidase enzyme, which is crucial for the replication of influenza viruses.[1][2]
The neuraminidase enzyme on the surface of the influenza virus cleaves sialic acid residues from glycoproteins on the surface of the host cell.[1][5] This action is essential for the release of newly formed virus particles from an infected cell, allowing them to infect other cells.[4][6] Oseltamivir carboxylate, being a sialic acid analogue, binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid.[1] This inhibition leads to the aggregation of new virions on the cell surface and a reduction in viral spread.[3]
Synthesis of Oseltamivir
The commercial synthesis of oseltamivir typically starts from shikimic acid, a naturally occurring compound extracted from Chinese star anise.[7][8] The process involves multiple steps to introduce the necessary functional groups and establish the correct stereochemistry, as the molecule has three stereocenters.[7] While various synthetic routes have been developed, the industrial process often involves the formation of an epoxide intermediate, followed by azide (B81097) opening to introduce the amino group.[4][8]
Pharmacokinetics
Oseltamivir is administered as a prodrug, oseltamivir phosphate, which is readily absorbed and converted by hepatic esterases to the active oseltamivir carboxylate.[2] This conversion is essential for its antiviral activity.[4]
| Parameter | Value | Reference |
| Oral Bioavailability | ~80% | [1][2][9] |
| Time to Peak Plasma Concentration (Active Metabolite) | 3-4 hours | [10][11] |
| Half-life (Oseltamivir) | 1-3 hours | [1][9] |
| Half-life (Oseltamivir Carboxylate) | 6-10 hours | [1] |
| Volume of Distribution | 23-26 Liters | [1][2] |
| Plasma Protein Binding (Oseltamivir) | 42% | [2][9] |
| Plasma Protein Binding (Oseltamivir Carboxylate) | Low | [2] |
| Elimination | >99% as active metabolite via renal excretion | [2] |
digraph "Oseltamivir Pharmacokinetics" { graph [rankdir="LR"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [color="#4285F4"];"Oral_Admin" [label="Oral Administration\nof Oseltamivir\nPhosphate (Prodrug)", shape=ellipse, fillcolor="#FBBC05"]; "Absorption" [label="Rapid Absorption\nfrom GI Tract", fillcolor="#FFFFFF", fontcolor="#202124"]; "Liver" [label="Liver\n(Hepatic Esterases)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; "Active_Metabolite" [label="Oseltamivir Carboxylate\n(Active Form)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Systemic_Circulation" [label="Systemic\nCirculation", fillcolor="#FFFFFF", fontcolor="#202124"]; "Elimination" [label="Renal\nElimination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Oral_Admin" -> "Absorption"; "Absorption" -> "Liver"; "Liver" -> "Active_Metabolite"; "Active_Metabolite" -> "Systemic_Circulation"; "Systemic_Circulation" -> "Elimination"; }
Clinical Efficacy
Clinical trials have demonstrated that oseltamivir can reduce the duration of influenza symptoms and the incidence of complications.
| Outcome | Result | Reference |
| Time to Alleviation of Symptoms (Adults) | Reduced by 16.8 hours (95% CI: 8.4 to 25.1 hours) | [12] |
| Time to Alleviation of Symptoms (Healthy Children) | Reduced by 29 hours (95% CI: 12 to 47 hours) | [12] |
| Risk of Otitis Media (Children) | Reduced by 34% in the intention-to-treat infected population | [13] |
| Investigator-Mediated Unverified Pneumonia (Adults) | Reduced risk (Risk Difference: 1.00%, 95% CI: 0.22% to 1.49%) | [12] |
| Prophylaxis (Symptomatic Influenza) | Reduced incidence by 55% in participants | [12] |
| Viral Shedding at Day 3 (Low-risk Adults) | 45.0% in oseltamivir group vs. 57.2% in placebo group | [14] |
| Clinical Failure in Hospitalized Patients with LRTI | 26% lower risk in patients with confirmed influenza | [15] |
Mechanisms of Resistance
Resistance to oseltamivir is primarily associated with point mutations in the viral neuraminidase gene.[6] These mutations can alter the active site of the enzyme, reducing the binding affinity of oseltamivir carboxylate while maintaining the enzyme's ability to cleave sialic acid.[5]
The most well-known resistance mutation is H275Y (histidine to tyrosine substitution at position 275) in N1 neuraminidases.[5][6][16][17] Other mutations associated with resistance include R292K and N295S in N2 neuraminidases.[16][18]
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorogenic)
This assay is commonly used to determine the inhibitory activity of compounds like oseltamivir carboxylate against the influenza neuraminidase enzyme.
Materials:
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[4]
-
Assay buffer: MES buffer with CaCl2.[4]
-
Oseltamivir carboxylate (or other inhibitors) at various concentrations.[4]
-
Neuraminidase enzyme (recombinant or from viral lysates).
-
96-well black microplates. [4]
-
Fluorescence plate reader. [4]
-
Stop solution: e.g., NaOH or glycine (B1666218) buffer.
Procedure:
-
Prepare Inhibitor Dilutions: A serial dilution of oseltamivir carboxylate is prepared in the assay buffer to create a range of concentrations.[4]
-
Enzyme and Inhibitor Incubation: A fixed amount of neuraminidase enzyme is added to each well of the microplate containing the inhibitor dilutions and a control (no inhibitor). The plate is incubated at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[4]
-
Substrate Addition: The fluorogenic substrate MUNANA is added to all wells.
-
Enzymatic Reaction: The plate is incubated at 37°C for a set period (e.g., 60 minutes). During this time, active neuraminidase will cleave MUNANA, releasing the fluorescent product 4-methylumbelliferone.
-
Stop Reaction: The enzymatic reaction is terminated by adding a stop solution.
-
Fluorescence Measurement: The fluorescence is measured using a plate reader (e.g., excitation at ~365 nm and emission at ~450 nm).
-
Data Analysis: The fluorescence intensity is proportional to the enzyme activity. The percentage of inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. Oseltamivir - Wikipedia [en.wikipedia.org]
- 2. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Path of Least Resistance: Mechanisms to Reduce Influenza's Sensitivity to Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hbcag-hepatitis-b-virus-18-27.com [hbcag-hepatitis-b-virus-18-27.com]
- 7. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 8. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]
- 9. Population pharmacokinetics of oseltamivir in non-pregnant and pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability, and Pharmacokinetics of Intravenous Oseltamivir: Single- and Multiple-Dose Phase I Studies with Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bmj.com [bmj.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Effect of Oral Oseltamivir on Virological Outcomes in Low-risk Adults With Influenza: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effectiveness of oseltamivir treatment on clinical failure in hospitalized patients with lower respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. youtube.com [youtube.com]
Methodological & Application
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Oseltamivir Acid Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oseltamivir (B103847) Phosphate (B84403), the phosphate salt of Oseltamivir, is a potent antiviral agent used for the treatment and prophylaxis of influenza A and B virus infections.[1][2] It functions as a prodrug, which is hydrolyzed in the liver to its active form, oseltamivir carboxylate.[2][3][4] Accurate and reliable analytical methods are crucial for the quality control of Oseltamivir Acid Hydrochloride in bulk drug substances and pharmaceutical formulations. This document provides a detailed application note and protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for Oseltamivir.
I. HPLC Method Development and Optimization
The development of a robust HPLC method requires careful selection and optimization of chromatographic conditions to achieve adequate separation, sensitivity, and accuracy.
Chromatographic Conditions
Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed for the analysis of Oseltamivir. A summary of commonly used chromatographic parameters is presented in Table 1.
Table 1: Summary of HPLC Chromatographic Conditions for Oseltamivir Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm)[3] | Kromasil C18 (250 mm x 4.6 mm, 5 µm)[5] | Zorbax CN (150 mm x 4.6 mm, 5 µm)[1] | Purospher STAR® RP-18e[6] | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Buffer (pH 2.5) : Methanol (55:45, v/v)[3] | Acetonitrile and Triethylamine (gradient)[5] | Methanol : 0.04 M Formic Acid pH 3.0 (50:50, v/v)[1][7] | Methanol : 0.02 M Phosphate Buffer pH 5 (50:50, v/v)[6] | Methanol : Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[5] | 1.2 mL/min[1][7] | Not Specified | 1.0 mL/min |
| Detection (UV) | 215 nm[3][5] | 215 nm[5] | 226 nm[1][7] | Not Specified | 223 nm |
| Injection Volume | 20 µL[3] | Not Specified | 20 µL[1] | 20 µL[6] | Not Specified |
| Temperature | Ambient[5] | Ambient[1] | 25 °C[6] | Not Specified | Not Specified |
| Internal Standard | Not Specified | Not Specified | Sotalol Hydrochloride[1][7] | Not Specified | Not Specified |
Experimental Workflow for HPLC Method Development
The process of developing a suitable HPLC method can be visualized as a systematic workflow.
References
- 1. Development and validation of a rapid HPLC method for the determination of oseltamivir phosphate in Tamiflu and generic versions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS – Oriental Journal of Chemistry [orientjchem.org]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. rjpbcs.com [rjpbcs.com]
Application Note: Quantitative Analysis of Oseltamivir and Oseltamivir Acid in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir (B103847) is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections.[1][2][3] Following oral administration, it is rapidly metabolized by hepatic esterases into its active form, oseltamivir carboxylate (oseltamivir acid).[2][3] Accurate and sensitive quantification of both oseltamivir and its active metabolite in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2][4] This application note provides a detailed protocol for the simultaneous determination of oseltamivir and oseltamivir acid in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from various validated LC-MS/MS methods for the analysis of oseltamivir and oseltamivir acid in human plasma.
| Parameter | Oseltamivir | Oseltamivir Acid (Carboxylate) | Reference |
| LLOQ | 0.08 - 2.08 ng/mL | 2.0 - 10.8 ng/mL | [1][2][3] |
| Linearity Range | 0.3 - 241.12 ng/mL | 2.0 - 1251.8 ng/mL | [1][2][5] |
| Recovery | ≥89% | ~92.7% | [3][4] |
| Precision (%CV) | <10% - 13.7% | <8.2% | [3][6] |
| Accuracy | 91% - 105% | 88% - 109% | [3][6] |
Experimental Protocol
This protocol outlines a typical workflow for the LC-MS/MS analysis of oseltamivir and oseltamivir acid in human plasma.
Materials and Reagents
-
Oseltamivir and Oseltamivir Acid reference standards
-
Deuterated internal standards (Oseltamivir-D5 and Oseltamivir Acid-D3)
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
-
Water (Type I)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis® HLB) or liquid-liquid extraction solvents (e.g., ethyl acetate)
Sample Preparation
A solid-phase extraction (SPE) method is described below, which generally provides cleaner extracts.[2][4][5]
-
Plasma Pre-treatment: Thaw frozen human plasma samples at room temperature.[1] Vortex to ensure homogeneity.
-
Aliquoting: Pipette 200-300 µL of plasma into a clean microcentrifuge tube.[4][5]
-
Internal Standard Spiking: Add the internal standard solution (Oseltamivir-D5 and Oseltamivir Acid-D3) to each plasma sample.
-
Protein Precipitation/Acidification: Add an equal volume of acidic solution (e.g., 0.1% formic acid in water) to precipitate proteins and acidify the sample. Vortex mix.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with methanol followed by equilibration with water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution to remove interferences.
-
Elution: Elute the analytes and internal standards from the cartridge with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., Zorbax SB-C18, 50x4.6mm, 3.5µm or Symmetry C18, 100 mm×4.6 mm, 5 μm) is commonly used.[4][5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water or 10 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol).[2][4][5] A common mobile phase composition is a 60:40 (v/v) mixture of methanol and 0.1% formic acid.[5]
-
Flow Rate: A typical flow rate is between 0.6 and 0.7 mL/min.[1][5]
-
Column Temperature: Maintain the column at a constant temperature, for instance, 40°C.[1]
-
Injection Volume: Inject 2-10 µL of the reconstituted sample.[3]
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[1][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Experimental Workflow Diagram
References
- 1. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 2. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
- 3. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Oseltamivir Active Metabolite in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Oseltamivir's active metabolite, Oseltamivir (B103847) Carboxylate (also referred to as Oseltamivir Acid), in plasma. The methodologies outlined are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical studies.
Introduction
Oseltamivir is an antiviral prodrug that is rapidly metabolized in the body to its active form, Oseltamivir Carboxylate. This active metabolite is a potent inhibitor of neuraminidase, an enzyme essential for the replication of influenza A and B viruses.[1] Accurate quantification of Oseltamivir Carboxylate in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[2] The protocols detailed below provide robust and reproducible methods for this purpose.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the analysis of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, in human plasma.
Table 1: Oseltamivir Quantitative Parameters
| Parameter | Method 1[3][4] | Method 2[1][5][6][7] | Method 3[8] |
| Linearity Range (ng/mL) | 0.5 - 200 | 0.3 - 200 | 0.92 - 745.98 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.30 | 0.92 |
| Accuracy (%) | Not explicitly stated | 97 - 105 | Within 10.1% (of nominal) |
| Precision (% CV) | Not explicitly stated | < 10 | Within 10.1% |
| Extraction Recovery (%) | 94.4 | ≥ 89 | 68.72 |
| Internal Standard | Deuterated Oseltamivir | Venlafaxine | Acyclovir |
Table 2: Oseltamivir Carboxylate (Acid) Quantitative Parameters
| Parameter | Method 1[3][4] | Method 2[2] | Method 3[8] |
| Linearity Range (ng/mL) | 2.0 - 800 | 10.8 - 1251.8 | 5.22 - 497.49 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.0 | 10.8 | 5.22 |
| Accuracy (%) | Not explicitly stated | Not explicitly stated | Within 10.1% (of nominal) |
| Precision (% CV) | Not explicitly stated | Not explicitly stated | Within 10.1% |
| Extraction Recovery (%) | 92.7 | Not explicitly stated | 70.66 |
| Internal Standard | Deuterated Oseltamivir Carboxylate | Not explicitly stated | Acyclovir |
Experimental Protocols
The following are detailed protocols for sample preparation and LC-MS/MS analysis.
Protocol 1: Solid-Phase Extraction (SPE) Method[1][4]
This protocol is suitable for the simultaneous quantification of Oseltamivir and Oseltamivir Carboxylate.
1. Sample Preparation:
- Thaw frozen plasma samples in an ice bath.
- To 200 µL of plasma, add 50 µL of a mixed internal standard solution (deuterated analogs of Oseltamivir and Oseltamivir Carboxylate).
- Vortex the mixture for 15 seconds.
- Add 500 µL of 1.0% formic acid in water and vortex for another 15 seconds.
- Centrifuge the samples at 3204 x g for 2 minutes at 10 °C.
- Condition an Orochem DVB-LP (1 cc, 30 mg) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
- Load the supernatant onto the conditioned SPE cartridge.
- Wash the cartridge twice with 1% formic acid in water.
- Elute the analytes with 0.2 mL of a dichlorvos (B1670471) solution (0.1 mg/mL in acetonitrile):water (70:30, v/v).
- Transfer the eluate for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC System: Agilent 1200 series or equivalent
- Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm)
- Mobile Phase: 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (30:70, v/v)
- Flow Rate: 1.0 mL/min (example, adjust as needed)
- Injection Volume: 10 µL
- Column Temperature: Ambient
- MS System: MDS SCIEX API-4000 triple quadrupole mass spectrometer or equivalent
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
- Oseltamivir: m/z 313.1 → 166.2
- Oseltamivir Carboxylate: m/z 285.1 → 138.1
- Oseltamivir-d5 (IS): m/z 318.1 → 171.2
- Oseltamivir Carboxylate-d4 (IS): m/z 289.2 → 138.3
Protocol 2: Liquid-Liquid Extraction (LLE) Method[2][6][7][8]
This protocol is described for the quantification of Oseltamivir.
1. Sample Preparation:
- To a 300 µL aliquot of plasma, add the internal standard (e.g., Venlafaxine).
- Add 800 µL of ethyl acetate.
- Vortex the mixture for 8 minutes at 2100 rpm.
- Centrifuge at 12,000 x g for 6 minutes at 4°C.
- Transfer 500 µL of the upper organic layer for analysis.
2. LC-MS/MS Conditions:
- LC System: Shimadzu Nexera X2 or equivalent
- Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 2.6 µm)
- Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile
- Flow Rate: 0.60 mL/min
- Injection Volume: 2 µL
- Column Temperature: 40°C
- Autosampler Temperature: 15°C
- MS System: AB Sciex 5500 triple quadrupole mass spectrometer or equivalent
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
- Oseltamivir: m/z 313.3 → 166.1
- Venlafaxine (IS): m/z 278.1 → 58.1
Method Validation
All analytical methods must be validated according to regulatory guidelines (e.g., FDA, EMA). Validation should assess the following parameters:
-
Selectivity and Specificity: No significant interfering peaks should be observed at the retention times of the analytes and internal standards in blank plasma samples.[2]
-
Linearity: The method should demonstrate linearity over a defined concentration range with a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% for LLOQ).[1]
-
Recovery: The extraction recovery of the analytes and internal standard should be consistent and reproducible.
-
Matrix Effect: The ionization of the analytes should not be significantly suppressed or enhanced by the plasma matrix.[2]
-
Stability: The stability of the analytes in plasma should be evaluated under various storage conditions, including freeze-thaw cycles, short-term room temperature storage, and long-term storage at -80°C.[1]
Visualizations
Bioanalytical Workflow for Oseltamivir Carboxylate Quantification
Caption: Workflow for Oseltamivir Carboxylate analysis in plasma.
Logical Relationship of Method Validation Parameters
References
- 1. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Oseltamivir Acid Hydrochloride: Application Notes and Protocols for Antiviral Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the antiviral activity of Oseltamivir (B103847) Acid Hydrochloride against influenza viruses. Detailed protocols for key assays, data presentation standards, and visual representations of experimental workflows and mechanisms are included to facilitate reproducible and accurate results in a research setting.
Introduction
Oseltamivir, an antiviral medication, functions as a competitive inhibitor of influenza neuraminidase, an enzyme crucial for the release of newly formed virus particles from infected host cells.[1][2][3] Oseltamivir is a prodrug, oseltamivir phosphate, which is hydrolyzed in the liver to its active form, oseltamivir carboxylate.[3][4] By blocking the active site of neuraminidase, oseltamivir carboxylate prevents the cleavage of sialic acid residues on the host cell surface, leading to the aggregation of virions at the cell surface and a reduction in viral spread.[3][5] The evaluation of oseltamivir's antiviral efficacy relies on robust in vitro assays that measure its ability to inhibit viral enzyme activity and replication in cell culture.
Data Presentation
The antiviral activity of Oseltamivir Acid Hydrochloride is typically quantified by its 50% inhibitory concentration (IC₅₀) in enzymatic assays and its 50% effective concentration (EC₅₀) in cell-based assays. Below are tables summarizing representative data from the literature.
Table 1: Neuraminidase Inhibition by Oseltamivir Carboxylate (IC₅₀ Values)
| Influenza Virus Strain/Subtype | IC₅₀ (nM) Range | Reference(s) |
| Influenza A/H1N1 | 0.93 - 4.16 | [3] |
| Influenza A/H3N2 | 0.13 - 7.95 | [3] |
| Influenza B | 20 - 285 | [3] |
| Seasonal H1N1 (2023 strains) | 0.1 - 0.8 | [4] |
| Oseltamivir-Sensitive A(H1N1)pdm09 | 0.04 - 0.08 µM | [6] |
| Oseltamivir-Resistant A(H1N1)pdm09 (H275Y) | >100 µM | [6] |
Table 2: Antiviral Activity of Oseltamivir in Cell Culture (EC₅₀ Values)
| Influenza Virus Strain | Cell Line | Assay Type | EC₅₀ (µM) | Reference(s) |
| Seasonal H1N1 (2009 reference strain) | MDCK | Cell Viability | 0.41 | [4] |
| Seasonal H1N1 (2023 strains) | MDCK | Cell Viability | Below 100 to >800 | [4] |
| Influenza A/Mississippi/3/2001 H1N1 | A549 | Not Specified | 0.045 (therapeutic) | [7] |
| Oseltamivir-Resistant A/Mississippi/3/2001 H1N1 H275Y | A549 | Not Specified | 0.049 (therapeutic) | [7] |
Experimental Protocols
Detailed methodologies for the principal assays used to determine the antiviral activity of oseltamivir are provided below.
Protocol 1: Neuraminidase Inhibition Assay (Fluorescence-Based)
This assay measures the ability of oseltamivir to inhibit the enzymatic activity of influenza neuraminidase using a fluorogenic substrate.[8][9][10][11]
Materials:
-
Influenza virus stock (e.g., cultured in MDCK cells or embryonated chicken eggs)
-
This compound (or oseltamivir carboxylate)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer: 33.3 mM MES, 4 mM CaCl₂, pH 6.5
-
Stop Solution: 0.14 M NaOH in 83% ethanol (B145695)
-
Black 96-well microplates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of oseltamivir carboxylate in assay buffer. Perform serial dilutions to obtain a range of concentrations.
-
Prepare a working solution of MUNANA substrate in assay buffer.
-
-
Virus Titration:
-
Perform a serial dilution of the virus stock to determine the optimal dilution that gives a linear fluorescent signal over time.
-
-
Assay Performance:
-
Add 50 µL of diluted oseltamivir carboxylate to the wells of a black 96-well plate. Include a no-drug control.
-
Add 50 µL of the appropriately diluted virus to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each oseltamivir concentration relative to the no-drug control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Plaque Reduction Assay
This cell-based assay evaluates the ability of oseltamivir to inhibit the production of infectious virus particles, measured by a reduction in the number of plaques formed in a cell monolayer.[11][12]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
This compound
-
Growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with BSA and TPCK-trypsin)
-
Overlay medium (e.g., containing Avicel or agarose)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
-
Virus Infection and Treatment:
-
Prepare serial dilutions of the virus stock in infection medium.
-
Prepare various concentrations of oseltamivir in infection medium.
-
Aspirate the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with a standardized amount of virus (e.g., 50-100 plaque-forming units per well) in the presence of different concentrations of oseltamivir or a no-drug control.
-
Incubate at 37°C for 1 hour to allow for virus adsorption.
-
-
Overlay and Incubation:
-
Remove the virus inoculum and add the overlay medium containing the corresponding concentration of oseltamivir.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium and fix the cells with 10% formalin or cold methanol (B129727).
-
Stain the cell monolayer with Crystal Violet solution for 10-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each oseltamivir concentration compared to the no-drug control.
-
Determine the EC₅₀ value by plotting the percentage of plaque reduction against the logarithm of the drug concentration.
-
Protocol 3: Cytopathic Effect (CPE) Inhibition Assay with Crystal Violet Staining
This assay measures the ability of oseltamivir to protect cells from the virus-induced cell death (cytopathic effect).[9]
Materials:
-
MDCK cells
-
Influenza virus stock
-
This compound
-
Growth medium and infection medium
-
Crystal Violet staining solution
-
PBS
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in a 96-well plate and incubate to form a confluent monolayer.
-
-
Virus Infection and Treatment:
-
Prepare serial dilutions of oseltamivir in infection medium.
-
Aspirate the growth medium and infect the cells with a virus dilution that causes 80-100% CPE in 2-3 days.
-
Immediately add the diluted oseltamivir to the respective wells. Include cell control (no virus, no drug) and virus control (virus, no drug) wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
-
Staining and Quantification:
-
Aspirate the medium and gently wash the cells with PBS.
-
Fix the cells with 10% formalin for 20 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 10-20 minutes.
-
Thoroughly wash the plates with water to remove excess stain and allow them to dry completely.
-
Solubilize the stain by adding a solvent (e.g., methanol or a solution of 50% ethanol and 1% acetic acid) to each well.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability (CPE inhibition) for each oseltamivir concentration. The absorbance of the cell control represents 100% viability, and the virus control represents 0% viability.
-
Determine the EC₅₀ value from the dose-response curve.
-
Visualizations
Mechanism of Action of Oseltamivir
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct susceptibility and applicability of MDCK derivatives for influenza virus research | PLOS One [journals.plos.org]
- 6. Antiviral Activity of Probenecid and Oseltamivir on Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Distinct susceptibility and applicability of MDCK derivatives for influenza virus research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Neuraminidase Inhibition Assay for Oseltamivir Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro inhibitory activity of Oseltamivir (B103847) Acid Hydrochloride against influenza virus neuraminidase. The described method is a fluorescence-based enzymatic assay, which is a robust and widely used technique in influenza drug discovery and surveillance.[1][2]
Oseltamivir, an antiviral medication, works as a competitive inhibitor of the influenza virus's neuraminidase enzyme.[3][4] The neuraminidase enzyme is crucial for the release of new virus particles from infected host cells.[5] Oseltamivir, an analogue of sialic acid, binds to the active site of neuraminidase, preventing it from cleaving sialic acid residues and thus halting the spread of the virus.[3][6][7] Oseltamivir is a prodrug, oseltamivir phosphate, which is hydrolyzed in the liver to its active form, oseltamivir carboxylate.[4][6][7]
The assay described herein utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to measure neuraminidase activity.[1][2][8] Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU), and the fluorescence intensity is directly proportional to the enzyme's activity.[1][2] In the presence of an inhibitor like Oseltamivir Acid Hydrochloride, the enzymatic activity is reduced, leading to a decrease in fluorescence. The potency of the inhibitor is quantified by determining the 50% inhibitory concentration (IC50) value.[1][2]
Quantitative Data Summary
The following table summarizes typical IC50 values for Oseltamivir carboxylate (the active form of Oseltamivir) against various influenza virus subtypes, as determined by fluorometric neuraminidase inhibition assays. These values are representative of susceptible viral strains and may vary depending on the specific virus strain and assay conditions.
| Influenza Virus Subtype | Inhibitor | Mean IC50 (nM) |
| A/H1N1 | Oseltamivir carboxylate | 0.92 - 1.54[2][9] |
| A/H3N2 | Oseltamivir carboxylate | 0.43 - 0.67[2][9] |
| Influenza B | Oseltamivir carboxylate | 5.21 - 13[2][9] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a clear understanding of the underlying mechanism and the experimental procedure, the following diagrams are provided.
Caption: Mechanism of Neuraminidase Inhibition by Oseltamivir.
Caption: In Vitro Neuraminidase Inhibition Assay Workflow.
Experimental Protocol
This protocol outlines the steps for conducting a fluorometric neuraminidase inhibition assay.
Materials and Reagents
-
Influenza Virus Stock: A virus isolate with known or predetermined neuraminidase activity.
-
This compound: To be dissolved and serially diluted. The active form, oseltamivir carboxylate, is often used as a reference compound.[8][10]
-
MUNANA Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid.[1][11][12]
-
Assay Buffer: Typically 32.5 mM MES buffer (pH 6.5) containing 4 mM CaCl₂.[8][10]
-
Stop Solution: Freshly prepared 0.14 M NaOH in 83% ethanol.[8][10]
-
96-well Plates: Black, flat-bottom plates are recommended for fluorescence assays to minimize background.[12]
-
Fluorometer: Capable of excitation at ~365 nm and emission detection at ~450 nm.[12]
-
Standard laboratory equipment: Pipettes, tubes, incubators, etc.
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., assay buffer).
-
Prepare a working solution of MUNANA substrate in the assay buffer. A common concentration is 100 µM.[8][10] Protect the MUNANA solution from light.[1]
-
Dilute the influenza virus stock in assay buffer to a concentration that yields a robust fluorescent signal within the linear range of the instrument. This often requires a preliminary neuraminidase activity assay to determine the optimal virus dilution.[1]
-
-
Serial Dilution of Inhibitor:
-
In a 96-well plate, perform serial dilutions of the this compound stock solution to create a range of concentrations. It is recommended to include a vehicle-only control (no inhibitor). A typical concentration range for oseltamivir carboxylate is from 0.01 to 10,000 nM.[8]
-
-
Pre-incubation:
-
Enzymatic Reaction:
-
Stopping the Reaction:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.[12]
-
Data Analysis
-
Subtract the background fluorescence (wells with no virus) from all experimental wells.
-
The percentage of neuraminidase inhibition is calculated for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence with inhibitor / Fluorescence without inhibitor))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces neuraminidase activity by 50%, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[10][14] The IC50 values are typically calculated using a four-parameter logistic regression model.[10]
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Oseltamivir - Wikipedia [en.wikipedia.org]
- 4. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. journals.asm.org [journals.asm.org]
- 9. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NA-Fluor™ Influenza Neuraminidase Assay Kit 960 assays | Buy Online | Invitrogen™ [thermofisher.com]
- 12. Invitrogen NA-Fluor Influenza Neuraminidase Assay Kit 960 assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 13. Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors to Wild Type and Mutant Influenza Viruses | PLOS One [journals.plos.org]
- 14. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oseltamivir Acid Hydrochloride Efficacy Testing in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir (B103847), an antiviral medication sold under the brand name Tamiflu, is a cornerstone in the treatment and prevention of influenza A and B virus infections.[1] It functions as a neuraminidase inhibitor, preventing the release of new viral particles from infected host cells.[2][3] Oseltamivir is a prodrug, which is converted in the liver to its active form, oseltamivir carboxylate.[2][4] The efficacy of oseltamivir and the potential for viral resistance are critical areas of ongoing research. In vitro cell culture models are indispensable tools for evaluating the antiviral activity of oseltamivir acid hydrochloride, the active metabolite's salt form, and for screening for resistant viral strains.
This document provides detailed application notes and protocols for utilizing cell culture models to test the efficacy of this compound. It is intended to guide researchers, scientists, and drug development professionals in establishing robust and reproducible in vitro assays.
Commonly Used Cell Culture Models
The selection of an appropriate cell line is crucial for the successful propagation of influenza viruses and for obtaining reliable data in antiviral assays. Several cell lines are commonly employed for these purposes.
Table 1: Common Cell Lines for Influenza Virus Research
| Cell Line | Origin | Key Characteristics & Applications |
| MDCK (Madin-Darby Canine Kidney) | Canine Kidney | Highly susceptible to a wide range of influenza A and B viruses.[5][6] Considered the gold standard for influenza virus isolation, propagation, and plaque assays.[5][7] |
| A549 | Human Lung Adenocarcinoma | A human lung epithelial cell line, providing a more physiologically relevant model for respiratory virus infections.[5] |
| Calu-3 | Human Bronchial Epithelial | Another physiologically relevant human lung cell line used to study influenza virus-host interactions.[5] |
| Vero | African Green Monkey Kidney | Susceptible to various viruses, including some influenza strains. Often used in vaccine production.[5] |
| HEK293 | Human Embryonic Kidney | Useful for transfection and studies involving viral protein expression.[5] |
Note: The choice of cell line can influence viral replication kinetics and drug susceptibility results. It is recommended to use cell lines from a reputable source like ATCC to ensure consistency.
Key Experimental Protocols
Several in vitro assays are routinely used to quantify the efficacy of oseltamivir. These include the Plaque Reduction Assay, Viral Yield Reduction Assay, and Neuraminidase Inhibition Assay.
Plaque Reduction Assay
The plaque reduction assay is a classic virological method used to determine the concentration of infectious virus particles and to assess the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[8][9]
Protocol:
-
Cell Seeding: Seed susceptible cells (e.g., MDCK) in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.[7][10]
-
Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in a serum-free medium.[8]
-
Infection: Aspirate the culture medium from the cell monolayer and infect the cells with the virus dilutions. Incubate for 1 hour at 37°C to allow for viral adsorption.[8]
-
Drug Treatment and Overlay: During the incubation, prepare a semi-solid overlay medium (e.g., containing agarose (B213101) or Avicel) with varying concentrations of this compound.[7][8] After the adsorption period, remove the virus inoculum and add the overlay containing the drug.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until visible plaques are formed (typically 2-4 days).[11]
-
Plaque Visualization and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.[12] Count the number of plaques in each well.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control (no drug).[8]
Experimental Workflow for Plaque Reduction Assay
Caption: Workflow of the Plaque Reduction Assay.
Viral Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral compound, providing a quantitative measure of the inhibition of viral replication.[13]
Protocol:
-
Cell Seeding: Seed susceptible cells in multi-well plates to form a confluent monolayer.
-
Infection and Treatment: Infect the cells with a known multiplicity of infection (MOI) of influenza virus in the presence of serial dilutions of this compound.
-
Incubation: Incubate the infected cells for a full replication cycle (e.g., 24-72 hours).
-
Harvesting: Collect the cell culture supernatant containing the progeny virus.
-
Virus Titer Determination: Determine the titer of the harvested virus using a standard titration method such as the Tissue Culture Infectious Dose 50 (TCID50) assay or a plaque assay.[11][13][14]
-
Data Analysis: The EC50 (50% effective concentration) is the drug concentration that reduces the viral yield by 50% compared to the untreated virus control.
Neuraminidase (NA) Inhibition Assay
This is a fluorescence-based enzymatic assay that directly measures the ability of oseltamivir to inhibit the neuraminidase activity of the influenza virus.[15][16]
Protocol:
-
Reagent Preparation: Prepare assay buffer, the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), and serial dilutions of this compound.[15]
-
Virus Preparation: Dilute the influenza virus stock to an appropriate concentration.[15]
-
Assay Setup: In a 96-well plate, add the diluted virus, the oseltamivir dilutions, and the assay buffer. Incubate at room temperature to allow the inhibitor to bind to the neuraminidase.[15]
-
Enzymatic Reaction: Add the MUNANA substrate to all wells and incubate at 37°C for 1 hour.[15]
-
Fluorescence Measurement: Stop the reaction and measure the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), using a fluorescence plate reader.[15][17]
-
Data Analysis: The IC50 is the concentration of oseltamivir that inhibits 50% of the neuraminidase activity compared to the virus control.[16]
Experimental Workflow for Neuraminidase Inhibition Assay
References
- 1. Oseltamivir - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. mdpi.com [mdpi.com]
- 6. | BioWorld [bioworld.com]
- 7. Influenza virus plaque assay [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives [mdpi.com]
- 11. Influenza virus assays based on virus‐inducible reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Evaluation of oseltamivir prophylaxis regimens for reducing influenza virus infection, transmission and disease severity in a ferret model of household contact - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 17. content.abcam.com [content.abcam.com]
Animal Models for Studying Oseltamivir Acid Hydrochloride Pharmacokinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir (B103847) Phosphate (B84403) (OP), commercially known as Tamiflu®, is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections. Following oral administration, Oseltamivir Phosphate is rapidly absorbed and extensively converted by hepatic carboxylesterases to its active metabolite, Oseltamivir Carboxylate (OC).[1][2][3] OC is a potent inhibitor of the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected cells, thereby preventing the spread of infection.[1][4] Understanding the pharmacokinetic profile of both the prodrug and its active metabolite is essential for determining appropriate dosing regimens and evaluating the efficacy and safety of the drug.
Preclinical pharmacokinetic studies in various animal models are a cornerstone of this evaluation, providing critical data on absorption, distribution, metabolism, and excretion (ADME). Commonly used animal models for studying the pharmacokinetics of Oseltamivir include rats, mice, ferrets, and non-human primates like rhesus monkeys.[5][6][7][8] These models are selected based on their physiological and metabolic similarities to humans, as well as their susceptibility to influenza viruses. This document provides a detailed overview of the application of these animal models, including comparative pharmacokinetic data and standardized experimental protocols.
Data Presentation: Comparative Pharmacokinetics of Oseltamivir and Oseltamivir Carboxylate
The following tables summarize key pharmacokinetic parameters of Oseltamivir (Prodrug) and Oseltamivir Carboxylate (Active Metabolite) in various animal models. These data have been compiled from multiple studies to provide a comparative overview.
Table 1: Pharmacokinetic Parameters in Rats
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| Oseltamivir | 30 mg/kg IV | ~12,000 | 0.083 (5 min) | - | 1.5 | [4] |
| Oseltamivir | 1000 mg/kg Oral | - | 2 | - | - | [4] |
| Oseltamivir Carboxylate | 30 mg/kg IV (as OC) | - | 0.083 (5 min) | 28,600 (perfused brain) | - | [4] |
| Oseltamivir Carboxylate | 30 mg/kg IV (as OP) | - | - | ~2.5x higher than OP | 1.7 | [4] |
| Oseltamivir Carboxylate | 1000 mg/kg Oral (as OP) | - | 8 | - | - | [4] |
| Oseltamivir Carboxylate | 10 mg/kg IV (as OC) | - | - | - | - | [5] |
Table 2: Pharmacokinetic Parameters in Mice
| Compound | Dose & Route | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | t½ (h) | Reference |
| Oseltamivir (Plasma) | 10 mg/kg Oral | ~1,500 (WT) | - | - | 1.36 (WT) vs 1.98 (Obese) | [7] |
| Oseltamivir (Lung) | 10 mg/kg Oral | ~1,500 (WT) vs ~600 (Obese) | - | - | 2.12 (WT) vs 2.28 (Obese) | [7] |
| Oseltamivir Carboxylate (Plasma) | 10 mg/kg Oral | - | - | - | 1.87 (WT) vs 2.75 (Obese) | [7] |
| Oseltamivir Carboxylate (Lung) | 10 mg/kg Oral | - | - | - | 2.30 (WT) vs 3.3 (Obese) | [7] |
Table 3: Pharmacokinetic Parameters in Ferrets
| Compound | Dose & Route | Cmax | Tmax | AUC | t½ | Reference |
| Oseltamivir Carboxylate | 5.08 mg/kg Oral (as OP), q12h for 5 days | - | - | 3220 mg·h/mL (AUC0-12h at steady state) | - | [9][10] |
| Oseltamivir Carboxylate | 5.0 or 25.0 mg/kg Oral (as OP), single dose | - | - | - | - | [8] |
Table 4: Pharmacokinetic Parameters in Rhesus Monkeys
| Compound | Dose & Route | Cmax | Tmax | AUC₀₋∞ | t½ | Reference |
| Oseltamivir Carboxylate | 2.5 mg/kg IV (as OP) | - | - | 20-25% decrease in pregnant (3rd trimester) vs non-pregnant | - | [6] |
| Oseltamivir Carboxylate | 2.5 mg/kg Nasogastric (as OP) | - | - | Pattern recapitulated IV dosing | - | [6] |
Experimental Protocols
General In Vivo Pharmacokinetic Study Protocol
This protocol outlines a typical procedure for evaluating the pharmacokinetics of Oseltamivir and Oseltamivir Carboxylate in a rodent model (rat or mouse).
1.1. Animal Models and Housing:
-
Species: Male Sprague-Dawley rats (250 g) or C57BL/6 mice (~12 weeks old).[5][7]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle. Food and water should be provided ad libitum.[5] Animals should be acclimated for at least one week prior to the experiment.[5]
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.[8]
1.2. Dosing Solution Preparation:
-
Oseltamivir Phosphate: Dissolve Oseltamivir Phosphate in a suitable vehicle such as sterile phosphate-buffered saline (PBS) or water to the desired concentration (e.g., 5 mg/mL for a 10 mg/kg dose in mice).[7]
-
Oseltamivir Carboxylate (for IV administration): Dissolve Oseltamivir Carboxylate in an aqueous solution with 0.9% sodium chloride, adjusting the pH to approximately 4.0.[4]
1.3. Drug Administration:
-
Oral (PO): Administer the Oseltamivir Phosphate solution via oral gavage.[4][7]
-
Intravenous (IV): Administer the Oseltamivir or Oseltamivir Carboxylate solution via slow injection into the tail vein over 20-30 seconds.[4]
1.4. Sample Collection:
-
Blood Sampling: Collect terminal blood samples at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 16 hours).[4][7] For serial sampling in larger animals like rats, blood can be collected from the tail vein.
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation at approximately 3000 rpm for 10 minutes.[5]
-
Tissue Sampling (Optional): At the time of terminal blood collection, perfuse tissues of interest (e.g., lungs, brain) with saline to remove blood.[4] Homogenize the tissues for drug analysis.
-
Sample Storage: Store all plasma and tissue homogenate samples at -80°C until analysis.[11]
Bioanalytical Method: LC-MS/MS for Quantification
A sensitive and robust LC-MS/MS method is essential for the simultaneous quantification of Oseltamivir and Oseltamivir Carboxylate in biological matrices.
2.1. Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw plasma samples on ice.
-
To a 200-500 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of Oseltamivir and Oseltamivir Carboxylate).[12][13]
-
Precondition an SPE cartridge (e.g., Oasis® HLB or Orochem DVB-LP) with methanol (B129727) followed by water.[12][13][14]
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes using an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and dichlorvos (B1670471) solution).[12]
2.2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A reverse-phase C18 column (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm).[12][13]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) or 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[12][13][14]
-
Run Time: Optimized for rapid analysis, often around 1-2 minutes.[12][13][15]
2.3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple-quadrupole tandem mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.[14][15]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[14] The lower limit of quantification should be sensitive enough to measure the lowest expected concentrations (e.g., ~0.5-5 ng/mL).[12][13][15]
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for an animal pharmacokinetic study of Oseltamivir.
Caption: Experimental workflow for Oseltamivir pharmacokinetic studies.
Conclusion
The selection of an appropriate animal model is crucial for the preclinical pharmacokinetic evaluation of Oseltamivir Acid Hydrochloride. Rats, mice, ferrets, and rhesus monkeys have all been successfully utilized to characterize the ADME properties of Oseltamivir and its active metabolite, Oseltamivir Carboxylate.[5][6][7][8] The data and protocols presented here provide a comprehensive resource for researchers to design and conduct robust pharmacokinetic studies, contributing to a deeper understanding of this important antiviral agent. Standardization of these protocols will facilitate cross-study comparisons and aid in the translation of preclinical findings to clinical applications.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. A physiologically-based pharmacokinetic model of oseltamivir phosphate and its carboxylate metabolite for rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of oseltamivir phosphate and oseltamivir carboxylate in non-pregnant and pregnant rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Oseltamivir Population Pharmacokinetics in the Ferret: Model Application for Pharmacokinetic/Pharmacodynamic Study Design | PLOS One [journals.plos.org]
- 10. Oseltamivir Population Pharmacokinetics in the Ferret: Model Application for Pharmacokinetic/Pharmacodynamic Study Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of two LCMS/MS Methods for Simultaneous Estimation of Oseltamivir and its Metabolite in Human Plasma and Application in Bioequivalence Study | Semantic Scholar [semanticscholar.org]
- 12. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
- 15. Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oseltamivir Acid Hydrochloride in Viral Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir (B103847), an ethyl ester prodrug, is converted in vivo to its active form, oseltamivir carboxylate.[1] This active metabolite is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza viruses A and B.[1][2] The neuraminidase enzyme is crucial for the release of newly formed viral particles from infected host cells.[2][3] By blocking this enzyme, oseltamivir halts the spread of the virus within the respiratory tract.[2] However, the emergence of oseltamivir-resistant influenza strains poses a significant challenge to its clinical efficacy.[4] Resistance typically arises from amino acid substitutions in the viral neuraminidase protein that reduce the binding affinity of oseltamivir carboxylate.[5][6] This document provides detailed application notes and protocols for the use of Oseltamivir Acid Hydrochloride in viral resistance studies.
Mechanism of Action and Resistance
Oseltamivir is a competitive inhibitor of the influenza neuraminidase enzyme.[3] The drug mimics the natural substrate of the enzyme, sialic acid, and binds to the active site, preventing the cleavage of sialic acid residues on the host cell surface.[3] This action prevents the release of progeny virions from infected cells.[2]
Resistance to oseltamivir is primarily associated with point mutations in the neuraminidase gene.[5] These mutations can alter the conformation of the enzyme's active site, thereby reducing the binding affinity of oseltamivir carboxylate.[6] Some of the most frequently observed mutations conferring oseltamivir resistance include:
The following diagram illustrates the mechanism of action of oseltamivir and the development of resistance.
References
- 1. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Oseltamivir - Wikipedia [en.wikipedia.org]
- 4. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives | MDPI [mdpi.com]
- 5. news-medical.net [news-medical.net]
- 6. youtube.com [youtube.com]
- 7. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 8. Evolution of Oseltamivir Resistance Mutations in Influenza A(H1N1) and A(H3N2) Viruses during Selection in Experimentally Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oseltamivir Resistant Influenza A and B Viruses Pre- and Post Antiviral Therapy in Children and Young Adults with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Five years of monitoring for the emergence of oseltamivir resistance in patients with influenza A infections in the Influenza Resistance Information Study - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of Oseltamivir Acid Hydrochloride Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oseltamivir (B103847), the active metabolite of the prodrug oseltamivir phosphate (B84403) (Tamiflu®), is a potent neuraminidase inhibitor crucial for the treatment and prophylaxis of influenza A and B virus infections.[1][2] The synthesis of oseltamivir and its derivatives is a significant focus of pharmaceutical research, with the primary commercial route originating from (-)-shikimic acid, a natural product.[1][3] This document provides detailed protocols for the synthesis and purification of oseltamivir acid hydrochloride derivatives, summarizing key quantitative data and visualizing the experimental workflow. The methodologies described are based on established literature and are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
Introduction
The development of effective antiviral agents is a cornerstone of global public health. Oseltamivir represents a triumph of rational drug design, targeting the influenza virus neuraminidase enzyme to prevent the release of new viral particles from infected host cells.[1] While the industrial synthesis of oseltamivir phosphate is well-established, ongoing research focuses on developing novel derivatives with improved efficacy, resistance profiles, and more efficient synthetic routes.[2][4] This application note details a common synthetic pathway to oseltamivir acid, the active form of the drug, and its subsequent conversion to the hydrochloride salt.
Synthesis of Oseltamivir Acid from (-)-Shikimic Acid
The multi-step synthesis of oseltamivir from (-)-shikimic acid involves several key transformations, including esterification, protection of hydroxyl groups, introduction of an amino group precursor, and eventual formation of the core cyclohexene (B86901) structure with the correct stereochemistry.[1][3]
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound from (-)-Shikimic Acid.
Detailed Protocol: Synthesis of Oseltamivir Acid
1. Esterification of (-)-Shikimic Acid:
-
Dissolve (-)-shikimic acid in ethanol.
-
Cool the solution to 0°C and add thionyl chloride dropwise.
-
Stir the reaction mixture at room temperature for several hours.
-
Evaporate the solvent under reduced pressure to obtain ethyl shikimate.[1]
2. Acetonide Protection:
-
Dissolve ethyl shikimate in acetone with 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction and purify the product to yield the acetonide-protected ethyl shikimate.[1]
3. Mesylation:
-
Dissolve the protected ethyl shikimate in dichloromethane (B109758) and triethylamine.
-
Cool to 0°C and add methanesulfonyl chloride dropwise.
-
Stir for a few hours, followed by an aqueous workup and purification.[1]
4. Azide Substitution:
-
Dissolve the mesylated compound in dimethylformamide (DMF).
-
Add sodium azide and heat the mixture to facilitate the SN2 reaction.
-
After completion, extract the product and purify.[1]
5. Reduction of the Azide:
-
The azide is reduced to the primary amine using catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) or a Staudinger reaction (triphenylphosphine followed by hydrolysis).[1]
6. N-Acetylation:
-
Acetylate the resulting amine using acetic anhydride (B1165640) in the presence of a base such as pyridine.[1]
7. Deprotection and Etherification:
-
Remove the acetonide protecting group under acidic conditions to yield the diol.
-
Introduce the 3-pentyloxy group through a multi-step process involving selective protection, activation, and etherification with 3-pentanol (B84944) to yield oseltamivir (free base).[1]
8. Hydrolysis to Oseltamivir Acid:
-
Hydrolyze the ethyl ester of oseltamivir using a base such as sodium hydroxide (B78521) in a suitable solvent like a mixture of 1,4-dioxane (B91453) and water.[5]
-
Stir the reaction at room temperature until completion.
-
Neutralize the reaction mixture with hydrochloric acid to a pH of approximately 4.2-4.3 to precipitate oseltamivir acid.[5]
Purification of this compound
Purification is a critical step to ensure the final product meets the required purity standards for research and pharmaceutical applications. Common methods include recrystallization and chromatography.
Experimental Workflow: Purification
Caption: General purification workflow for this compound.
Detailed Protocol: Purification by Recrystallization
1. Extraction:
-
Following hydrolysis and neutralization, extract the aqueous solution containing oseltamivir acid with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).[5]
-
Combine the organic phases and dry over a suitable drying agent (e.g., MgSO4).[5]
-
Filter and evaporate the solvent to yield the crude oseltamivir acid.[5]
2. Recrystallization:
-
Dissolve the crude oseltamivir acid in a minimal amount of a hot solvent, such as ethanol.[6]
-
Activated carbon can be added to the hot solution to decolorize it, followed by hot filtration.[6]
-
Allow the filtrate to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.[6]
-
Collect the crystals by filtration and dry them under vacuum.
3. Salt Formation:
-
Dissolve the purified oseltamivir acid in a suitable solvent.
-
Add a stoichiometric amount of hydrochloric acid to precipitate this compound.
-
Collect the solid by filtration and dry thoroughly.
Data Presentation
Table 1: Characterization Data for Oseltamivir Acid
| Parameter | Method | Observed Values |
| ¹H NMR (300 MHz, D₂O) | NMR Spectroscopy | δ 6.53 - 6.50 (m, 1H), 4.30 (d, J = 8.9 Hz, 1H), 4.06 (dd, J = 11.6, 8.9 Hz, 1H), 3.60 - 3.51 (m, 2H), 2.90 (dd, J = 17.1, 5.5 Hz, 1H), 2.56 - 2.43 (m, 1H), 2.10 (s, 3H), 1.68 - 1.36 (m, 4H), 0.89 (dt, J = 14.4, 7.4 Hz, 6H)[5] |
| ¹³C NMR (75 MHz, D₂O) | NMR Spectroscopy | δ 175.1, 173.7, 132.9, 132.5, 84.2, 75.6, 52.9, 49.7, 29.4, 25.4, 25.1, 22.3, 8.5, 8.4[5] |
| Purity (Post-recrystallization) | HPLC | >99.0%[6] |
| Maximum Single Impurity | HPLC | <0.1%[6] |
Table 2: HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | Oyster-RP18e, (250x4.6) mm |
| Mobile Phase | Water, Methanol, and Acetonitrile mixture[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 50°C[7] |
| Detection Wavelength | 207 nm[7] |
| Injection Volume | 20 µL[7] |
Conclusion
This application note provides a detailed overview of the synthesis and purification of this compound derivatives, leveraging established chemical transformations. The provided protocols and workflows offer a practical guide for researchers engaged in the synthesis of antiviral compounds. The synthesis starting from (-)-shikimic acid, while lengthy, is a well-trodden path that ensures the correct stereochemistry of the final product. Effective purification through recrystallization is essential for obtaining high-purity material suitable for further studies. The analytical methods outlined are crucial for the characterization and quality control of the synthesized compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Application of Oseltamivir acid_Chemicalbook [chemicalbook.com]
- 6. CN101343241A - Purification process for Oseltamivir Phosphate - Google Patents [patents.google.com]
- 7. tsijournals.com [tsijournals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Oseltamivir Acid Hydrochloride HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of oseltamivir (B103847) acid hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of oseltamivir, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing peak tailing for my oseltamivir peak?
Answer: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, can be caused by several factors.[1]
-
Secondary Interactions: Silanol groups on the surface of C18 columns can interact with the basic amine groups in oseltamivir, leading to tailing.
-
Solution: Use a mobile phase with a competitive base like triethylamine (B128534) or an acidic modifier like formic acid or trifluoroacetic acid to minimize these interactions.[2][3] An alkaline mobile phase (pH 10) can also produce symmetrical peaks as it is well above the pKa of oseltamivir (7.75).[4]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample and reinjecting.
-
-
Column Degradation: The performance of an HPLC column degrades over time.
-
Solution: Replace the column with a new one of the same type.
-
Question 2: My oseltamivir peak is broad, resulting in poor resolution. What can I do?
Answer: Broad peaks can compromise the accuracy of your quantification.[1]
-
Sub-optimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is critical for achieving sharp peaks.
-
Solution: Experiment with different ratios of your mobile phase components. For example, various methods have successfully used methanol (B129727) or acetonitrile (B52724) in combination with different buffers.[3][5]
-
-
High Flow Rate: A flow rate that is too high may not allow for proper partitioning of the analyte between the stationary and mobile phases.
-
Solution: Reduce the flow rate. A common flow rate for oseltamivir analysis is 1.0 mL/min.[2]
-
-
Column Contamination or Void: Buildup of contaminants or a void at the head of the column can lead to peak broadening.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Question 3: I am seeing split peaks for oseltamivir. What is the likely cause?
Answer: Split peaks suggest an issue with the sample introduction or the column itself.[1]
-
Partial Column Blockage: A blockage in the frit or at the head of the column can cause the sample to be introduced unevenly.
-
Solution: Reverse-flush the column (if the manufacturer's instructions permit) or replace the column.
-
-
Injector Problems: A partially blocked injector needle or a poorly seated rotor seal can lead to improper sample injection.
-
Solution: Clean and maintain the autosampler injector according to the manufacturer's guidelines.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Ensure your sample is dissolved in the mobile phase or a weaker solvent.
-
Question 4: The retention time of my oseltamivir peak is shifting between injections. How can I stabilize it?
Answer: Retention time variability can affect the reliability of your results.
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Use an HPLC-grade solvent.[6]
-
-
Fluctuating Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of separation.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[4]
-
-
Pump Issues: An improperly functioning pump can deliver an inconsistent flow rate.
-
Solution: Degas the mobile phase to prevent bubble formation and perform regular pump maintenance.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for oseltamivir?
A1: A good starting point for a reversed-phase HPLC method for oseltamivir would be a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous solution at a flow rate of 1.0 mL/min.[2] Detection is typically performed using a UV detector at a wavelength between 215 nm and 237 nm.[2]
Q2: How can I perform a forced degradation study for oseltamivir?
A2: Forced degradation studies are essential to develop a stability-indicating method. Oseltamivir can be subjected to various stress conditions, including:
-
Acidic hydrolysis: Using an acid like HCl.[7]
-
Basic hydrolysis: Using a base like NaOH.[7]
-
Oxidative degradation: Using hydrogen peroxide.
-
Thermal stress: Exposing the sample to high temperatures.
-
Photolytic degradation: Exposing the sample to UV light.[7]
The stressed samples are then analyzed by the HPLC method to ensure that the degradation products are well-separated from the main oseltamivir peak.[2][7]
Q3: What are some common mobile phases used for oseltamivir analysis?
A3: Several mobile phases have been successfully used for the HPLC separation of oseltamivir. The choice often depends on the specific column and the desired separation characteristics. Some examples include:
-
Methanol and Water (75:25% v/v).
-
Acetonitrile and Triethylamine in a gradient run.[2]
-
30% Acetonitrile and 70% 0.05 M bicarbonate buffer, pH 10.[4]
-
Methanol and 0.04M formic acid pH 3.0 (50:50).[3]
-
0.1% octa-sulfonic acid: acetonitrile (30:70 v/v).
-
Methanol - 0.02 mol l–1 phosphate (B84403) buffer, pH 5, (50:50 V/V).[5]
Data Presentation
Table 1: Comparison of Reported HPLC Methods for Oseltamivir Analysis
| Parameter | Method 1 | Method 2[2] | Method 3[4] | Method 4 |
| Column | Phenomenex Luna C18 (4.6 x 250mm, 5µm) | Kromasil C18, 5 μm, 250 mm × 4.6 mm | C18 column | X terra C18, 4.6 mm, 150 mm |
| Mobile Phase | Methanol:Water (75:25 v/v) | Acetonitrile and triethylamine (gradient) | 30% Acetonitrile and 70% 0.05 M bicarbonate buffer, pH 10 | 0.1% octa-sulfonic acid:acetonitrile (30:70 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 223 nm | 215 nm | 220 nm and 254 nm | 237 nm |
| Retention Time | 2.7 ± 0.02 min | Not Specified | ~4 min | 2.31 min |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Oseltamivir Estimation
-
Chromatographic System: Waters HPLC with Alliance 2695 separation module and 996 PDA detector.
-
Column: Phenomenex Luna C18 (4.6 x 250mm, 5µm).
-
Mobile Phase: Prepare a mixture of Methanol and Water in a 75:25 volume/volume ratio.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection Wavelength: Monitor the eluent at 223 nm.
-
Injection Volume: 10 µL.
-
Standard Solution Preparation:
-
Accurately weigh and transfer 10 mg of Oseltamivir working standard into a 10 mL volumetric flask.
-
Add about 7 mL of Methanol and sonicate to dissolve.
-
Make up the volume to the mark with Methanol.
-
Further dilute 0.6 mL of this stock solution into a 10 mL volumetric flask with Methanol.
-
-
Procedure: Inject the prepared standard solution into the chromatograph and record the peak area.
Protocol 2: Stability-Indicating RP-HPLC Method [2]
-
Chromatographic System: A suitable HPLC system with a gradient pump and UV detector.
-
Column: Kromasil C18, 5 μm, 250 mm × 4.6 mm i.d.
-
Mobile Phase: A gradient run using acetonitrile and triethylamine. The specific gradient profile should be optimized for the separation of degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Forced Degradation Sample Preparation:
-
Acid Stress: Expose oseltamivir to an acidic solution (e.g., 1N HCl).
-
Base Stress: Expose oseltamivir to a basic solution (e.g., 0.1N NaOH).
-
Oxidative Stress: Expose oseltamivir to an oxidative solution (e.g., 3% H2O2).
-
Thermal Stress: Heat the oseltamivir sample.
-
-
Procedure: Analyze the stressed samples using the proposed method and check for the separation of the main peak from any degradation products.
Visualizations
Caption: Troubleshooting workflow for common HPLC peak shape issues.
Caption: Logic diagram for troubleshooting retention time variability.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjcce.org.mk [mjcce.org.mk]
- 6. mastelf.com [mastelf.com]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
Oseltamivir Acid Hydrochloride Mass Spectrometry Signal: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with oseltamivir (B103847) acid hydrochloride (oseltamivir carboxylate) signal in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry settings for analyzing oseltamivir acid hydrochloride?
A1: this compound, the active metabolite of oseltamivir, is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an electrospray ionization (ESI) source in positive ion mode.[1][2][3] For quantification, multiple reaction monitoring (MRM) is commonly employed.[1][3]
Q2: What are the common precursor and product ions for oseltamivir and its active metabolite?
A2: The precursor and product ion transitions for oseltamivir (prodrug) and this compound (oseltamivir carboxylate) are well-established. Using deuterated analogs as internal standards is also a common practice for accurate quantification.[1][3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Oseltamivir (OST) | 313.1 | 166.2 |
| This compound (OSTC) | 285.1 | 138.1 |
| Oseltamivir-d5 (Internal Standard for OST) | 318.1 | 171.2 |
| Oseltamivir Acid-C13-d3 (Internal Standard for OSTC) | 289.2 | 138.3 |
Q3: How can I prevent the degradation of oseltamivir during sample preparation and analysis?
A3: Oseltamivir, the prodrug, is susceptible to in-vivo hydrolysis to its active metabolite, oseltamivir carboxylate, by hepatic carboxyesterases.[1][4] To prevent ex-vivo hydrolysis during and after blood sample collection, sodium fluoride (B91410) can be used as an esterase inhibitor.[5][6] Additionally, oseltamivir can undergo oxidative degradation in aqueous acetonitrile (B52724) solutions. The addition of benzoic acid to the solution has been shown to prevent this degradation.[7][8][9]
Q4: What are the key considerations for sample preparation when analyzing oseltamivir and its metabolite in plasma?
A4: Several extraction methods can be employed for plasma samples, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation.[5][7] The choice of method can impact recovery and matrix effects.[1] SPE under acidic conditions has been shown to provide clean extracts with reproducible and quantitative recovery.[1] A simple one-step protein precipitation has also been successfully used.[5][6]
Troubleshooting Signal Loss or Inconsistency
This section addresses common issues related to weak, inconsistent, or absent signals for this compound.
Issue 1: No or Very Low Signal for this compound
Possible Cause 1: Incorrect Mass Spectrometer Settings
-
Solution: Verify that the mass spectrometer is set to the correct MRM transitions for this compound (e.g., precursor ion m/z 285.1 and product ion m/z 138.1).[3] Ensure the instrument is in positive ionization mode.[1] Check that the source parameters, such as ion spray voltage and temperature, are optimized.[1]
Possible Cause 2: Sample Preparation Issues
-
Solution: Inconsistent extraction recovery can lead to signal loss.[1] If using SPE, ensure the cartridges are properly conditioned and that the elution solvent is appropriate. For LLE, optimize the extraction solvent and pH. With protein precipitation, ensure complete protein removal to avoid clogging the LC system or ion source.
Possible Cause 3: LC Method Not Optimized
-
Solution: Ensure the chromatographic peak for this compound is sharp and not exhibiting excessive tailing. A fast LC gradient can help narrow the peak width and increase sensitivity.[5][6] Verify that the mobile phase composition is appropriate. A common mobile phase is a mixture of acetonitrile and an aqueous solution containing an additive like ammonium (B1175870) formate (B1220265) or formic acid.[1][2]
Possible Cause 4: Analyte Degradation
-
Solution: As mentioned in the FAQs, ensure proper sample handling to prevent degradation. Use of an esterase inhibitor like sodium fluoride in plasma samples is recommended.[5][6] For prepared standards and samples in the autosampler, consider the stability of oseltamivir. It has been shown to be stable in plasma for extended periods when stored at -80°C.[8][9]
Issue 2: Inconsistent or Fluctuating Signal Intensity
Possible Cause 1: Matrix Effects
-
Solution: Matrix effects, where co-eluting endogenous components from the sample matrix suppress or enhance the ionization of the analyte, are a common cause of signal variability.[1] To mitigate this, improve the sample cleanup procedure. The use of a deuterated internal standard that co-elutes with the analyte is highly recommended to compensate for matrix effects.[1] A post-column infusion experiment can be conducted to assess ion suppression/enhancement throughout the chromatographic run.[1]
Possible Cause 2: Autosampler Injection Issues
-
Solution: Inconsistent injection volumes can lead to fluctuating signal intensities. Ensure the autosampler is functioning correctly and that there are no air bubbles in the syringe or sample loop.
Possible Cause 3: Contamination of the Mass Spectrometer Ion Source
-
Solution: A dirty ion source can lead to unstable spray and fluctuating signal. Regularly clean the ion source components, including the ESI probe, capillary, and skimmer, according to the manufacturer's recommendations.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Oseltamivir and Oseltamivir Carboxylate from Human Plasma
This protocol is adapted from a validated LC-MS/MS method.[1]
-
Pre-treatment: To 200 µL of human plasma in a pre-labeled tube, add the internal standard solution.
-
Acidification: Add an appropriate volume of an acidic solution (e.g., phosphoric acid) to the plasma sample.
-
SPE Cartridge Conditioning: Condition a DVB-LP extraction cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a sequence of solutions to remove interfering substances (e.g., a solution of methanol in water followed by a solution of formic acid in water).
-
Elution: Elute the analytes and internal standards from the cartridge using an appropriate eluting solvent (e.g., a solution of dichlorvos (B1670471) in acetonitrile:water).
-
Analysis: The eluate can be directly injected into the LC-MS/MS system without a drying and reconstitution step.[1]
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of oseltamivir and this compound.[1][2]
| Parameter | Setting |
| LC System | |
| Column | Symmetry C18 (100 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 10 mM Ammonium Formate : Acetonitrile (30:70, v/v) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Run Time | ~2.0 min |
| MS System | |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 4000 V |
| Heater Temperature | 400 °C |
| Nebulizer Gas | 40 psig |
| Heater Gas | 60 psig |
| Curtain Gas | 10 psig |
| Collision Gas | Nitrogen |
Visual Guides
Caption: Troubleshooting workflow for no or low signal.
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
References
- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Oseltamivir Acid Hydrochloride stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Oseltamivir (B103847) Acid Hydrochloride in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving oseltamivir in aqueous solutions.
Question: My oseltamivir solution is showing unexpected degradation. What are the primary factors I should investigate?
Answer: The stability of oseltamivir in aqueous solutions is primarily influenced by pH, temperature, and the composition of the solution.
-
pH: Oseltamivir is most stable at a pH of 4.0.[1][2] Degradation increases in alkaline and strongly acidic conditions.[3][4] If you are using potable water instead of purified water, the higher pH can lead to faster degradation.[1][3][5]
-
Temperature: Higher storage temperatures accelerate degradation.[3][6] For maximum stability, solutions should be stored under refrigeration (2°C-8°C).[2][3]
-
Solution Composition: The presence of certain substances can affect stability. For instance, using unpurified water may introduce ions that can lead to precipitation (e.g., calcium phosphate) and pH changes.[1][3][5] Additionally, reducing sugars like glucose or fructose (B13574) can react with the amino group of oseltamivir via Maillard reactions, causing degradation.[2]
Question: I've observed a white precipitate in my oseltamivir solution. What could be the cause and how can I prevent it?
Answer: A white precipitate in an oseltamivir solution, particularly when prepared with potable water, is often identified as calcium phosphate (B84403) with traces of magnesium phosphate.[1][7] This occurs due to an increase in the pH of the solution. To prevent this, it is recommended to use purified water for solution preparation.[3] Alternatively, adding 0.1% anhydrous citric acid can help maintain a stable pH (around 4.2) and prevent precipitation, improving the overall stability of the solution.[1][3][5]
Question: My analysis shows the presence of unexpected peaks in the chromatogram of my oseltamivir solution. What are the likely degradation products?
Answer: The primary degradation products of oseltamivir in aqueous solutions are:
-
Oseltamivir Carboxylate (OC): This is the active metabolite and is formed by the hydrolysis of the ethyl ester group of oseltamivir.[1][8][9] This hydrolysis can be accelerated under both acidic and alkaline conditions.[4]
-
Isomer I (5-acetylamino derivative): This isomer results from an N,N-acyl migration of the acetyl group.[1][3]
-
Isomer II: Another isomer that can be formed through N,N-acyl migration in oseltamivir carboxylic acid.[1]
Under forced degradation conditions, such as strong acid, base, or oxidation, numerous other degradation products can be observed.[4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing aqueous solutions of oseltamivir? A1: The maximal stability of oseltamivir in aqueous solution is at pH 4.0.[1][2]
Q2: How does temperature affect the stability of oseltamivir solutions? A2: Degradation of oseltamivir increases with temperature.[3][6] Extemporaneously prepared oral solutions are stable for longer periods when stored under refrigeration (e.g., 84 days) compared to room temperature (25°C), where stability might be reduced to 46 days or less depending on the formulation.[1][3][5]
Q3: Is oseltamivir sensitive to light? A3: Oseltamivir is relatively stable under light exposure. Photolytic degradation has been observed to be minimal under standard conditions.[4][10]
Q4: What are the main degradation pathways for oseltamivir in water? A4: The two primary degradation pathways are the hydrolysis of the ethyl ester to form oseltamivir carboxylate and the N,N-acyl migration to form isomers.[1][3]
Caption: Primary degradation pathways of Oseltamivir in aqueous solution.
Q5: Can I use tap water to prepare oseltamivir solutions for my experiments? A5: It is not recommended. Oseltamivir is less stable in solutions prepared with potable water compared to purified water.[1][3][5] Potable water can have a higher pH and contain minerals that may cause precipitation and accelerate degradation.[1][3][5] If purified water is unavailable, adding 0.1% anhydrous citric acid can improve stability.[1][3][5]
Data on Oseltamivir Stability
Table 1: Stability of Extemporaneously Prepared Oseltamivir Oral Solutions
| Formulation/Vehicle | Storage Temperature | Stability Period | Remaining Oseltamivir (%) | Reference |
| German National Formulary (NRF 31.2.) | Refrigerated | 84 days | 100.3% | [1] |
| German National Formulary (NRF 31.2.) | 25°C | 84 days | 98.4% | [1][3] |
| Prepared with Potable Water | Room Temperature | 14 days | Content decreased significantly | [1][3][5] |
| Prepared with Potable Water + 0.1% Citric Acid | Room Temperature | 63 days | Stable | [1][3][5] |
| Cherry Syrup | 5°C | 35 days | Stable | [2] |
| Cherry Syrup | 25°C | 5 days | Stable | [2] |
| QSNICH vehicle with citric acid | Room Temperature | 12 weeks | 98.17% | [2] |
| QSNICH vehicle with citric acid | Refrigerated (7°C ± 3°C) | 12 weeks | 98.24% | [2] |
| QSNICH vehicle with citric acid | Accelerated (45°C ± 5°C) | 12 weeks | 62.00% | [2] |
Table 2: Forced Degradation of Oseltamivir Phosphate
| Stress Condition | Parameters | Degradation (%) | Reference |
| Acidic Hydrolysis | 1.0 N HCl, 80°C, 30 min | 74% | [4] |
| Alkaline Hydrolysis | 0.1 N NaOH, 80°C, 10 min | 85.2% | [4] |
| Alkaline Hydrolysis | 0.1 M NaOH, Room Temp, 3 hours | Complete | [6] |
| Oxidative Degradation | 3% H₂O₂, 80°C, 2 hours | 96.96% | [4] |
| Photolytic Degradation | Standard conditions | 1.1% | [4] |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol is a composite based on several published methods for the analysis of oseltamivir and its degradation products.[1][3][4][11]
Objective: To develop and validate a stability-indicating HPLC method for the quantification of oseltamivir in the presence of its degradation products.
1. Materials and Reagents:
-
Oseltamivir Phosphate reference standard
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol
-
Orthophosphoric acid
-
Potassium dihydrogen phosphate
-
Deionized water
2. Chromatographic Conditions (Example):
-
Column: RP-18 ec column or Inertsil ODS-2 (250 mm x 4.6 mm, 5 µm)[1][4]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent.
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 215 nm or 237 nm[4]
-
Injection Volume: 20 µL[4]
-
Column Temperature: Ambient or controlled (e.g., 50°C)[10]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve oseltamivir phosphate in the diluent (e.g., a 1:1 mixture of buffer and organic phase) to obtain a known concentration (e.g., 1.4 mg/mL).[4]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 100–1600 µg/mL).
-
Sample Solution: Prepare the aqueous solution of oseltamivir to be tested at a known concentration. Filter the solution through a 0.45 µm nylon filter before injection.[4]
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Treat the drug solution with 1 N HCl and heat at 80°C for 30 minutes.[4]
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH and heat at 80°C for 10 minutes.[4]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ and heat at 80°C for 2 hours.[4]
-
Thermal Degradation: Heat the drug solution at a specified temperature (e.g., 60°C) for a set duration (e.g., 24 hours).
-
Photodegradation: Expose the drug solution to UV light.
-
After the specified time, neutralize the acidic and basic solutions and dilute all samples to the appropriate concentration for HPLC analysis.
Caption: General workflow for HPLC stability testing of Oseltamivir.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. Chemical stability of oseltamivir in oral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Study of the Alkaline Degradation of Oseltamivir Phosphate and Valacyclovir Hydrochloride using Validated Stability Indicating HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Oseltamivir Degradation Pathway [eawag-bbd.ethz.ch]
- 9. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rjpbcs.com [rjpbcs.com]
Oseltamivir Acid Hydrochloride Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions concerning the degradation pathways and products of Oseltamivir (B103847) Acid Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Oseltamivir under stress conditions?
A1: Oseltamivir Phosphate (B84403) is susceptible to degradation primarily through hydrolysis (both acidic and alkaline) and oxidation. It is considered relatively stable under photolytic (light exposure) and thermal stress conditions.[1][2][3] The most common degradation pathway involves the hydrolysis of the ethyl ester prodrug to its active metabolite, oseltamivir carboxylate (OC).[1][4][5][6]
Q2: What are the known degradation products of Oseltamivir?
A2: Under forced degradation conditions, several degradation products have been identified. In addition to oseltamivir carboxylate, five other significant degradation products, designated as Os I to Os V, have been characterized.[7] These include products of N,N-acyl migration and other hydrolytic processes.[7] For example, Os II is 4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid, and Os IV and Os V are 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid and ethyl 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylate, respectively.[7]
Q3: What are the optimal analytical methods for studying Oseltamivir degradation?
A3: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the most common and effective technique for separating and quantifying Oseltamivir and its degradation products.[1][8] Typical methods utilize a C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer at pH 2.5-3.0) and an organic modifier like methanol (B129727) or acetonitrile.[1][2] UV detection is commonly performed at wavelengths between 207 nm and 237 nm.[2]
Troubleshooting Guide
Issue 1: Unexpected peaks observed in the chromatogram during stability testing.
-
Possible Cause 1: Contamination.
-
Troubleshooting Step: Ensure all glassware is scrupulously clean. Run a blank injection of the mobile phase and diluent to check for systemic contamination.
-
-
Possible Cause 2: Formation of unknown degradation products.
-
Troubleshooting Step: Compare the retention times of the unknown peaks with those of known impurities and degradation products if standards are available. If standards are not available, techniques like LC-MS can be employed for structural elucidation.[7]
-
-
Possible Cause 3: Interaction with excipients.
-
Troubleshooting Step: If analyzing a formulated product, perform forced degradation studies on the placebo to identify any peaks originating from excipient degradation.
-
Issue 2: Poor resolution between Oseltamivir and its degradation products.
-
Possible Cause 1: Suboptimal mobile phase composition.
-
Troubleshooting Step: Adjust the ratio of the organic modifier to the aqueous buffer. A slight modification in the mobile phase composition can significantly impact resolution.
-
-
Possible Cause 2: Inappropriate pH of the mobile phase.
-
Troubleshooting Step: The pH of the mobile phase can affect the ionization state of the analytes and thus their retention. Experiment with slight adjustments to the buffer pH.
-
-
Possible Cause 3: Column degradation.
-
Troubleshooting Step: Ensure the column is not past its lifetime. Flush the column according to the manufacturer's instructions or replace it if necessary.
-
Quantitative Data Summary
The following tables summarize the degradation of Oseltamivir Phosphate under various stress conditions as reported in the literature.
Table 1: Summary of Oseltamivir Degradation under Different Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Major Degradation Products (RRT) | Reference |
| Acidic Hydrolysis | 1.0 N HCl | 30 min | 80 °C | 74% | 12.22% (0.34), 7.71% (0.91) | [1] |
| Alkaline Hydrolysis | 0.1 N NaOH | 10 min | 80 °C | 85.2% | RRTs: 0.27, 0.36, 0.55, 0.81, 0.91, 1.18 | [1] |
| Oxidative Degradation | 3% v/v H₂O₂ | 2 hrs | 80 °C | 96.96% | 1.5% (0.91) | [1] |
| Photolytic Degradation | Standard ICH conditions | - | - | 1.1% | - | [1] |
Table 2: First-Order Rate Constants for Photodegradation of Oseltamivir Phosphate (OSP)
| Degradation Process | Rate Constant (min⁻¹) | Reference |
| UV alone | 0.21 | [9][10] |
| UV/H₂O₂ | 1.56 | [9][10] |
| UV/H₂O₂/Fe(II) (photo-Fenton) | 1.75 | [9][10] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Oseltamivir Phosphate
This protocol outlines the general procedure for conducting forced degradation studies on Oseltamivir Phosphate bulk drug or formulated product.
-
Preparation of Stock Solution: Accurately weigh and dissolve Oseltamivir Phosphate in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to obtain a known concentration.
-
Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 1.0 N HCl. Heat the solution at 80°C for 30 minutes. Cool, neutralize with an appropriate amount of 1.0 N NaOH, and dilute to the final concentration with the mobile phase.[1]
-
Alkaline Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Heat the solution at 80°C for 10 minutes. Cool, neutralize with an appropriate amount of 0.1 N HCl, and dilute to the final concentration with the mobile phase.[1]
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% v/v H₂O₂. Heat the solution at 80°C for 2 hours. Cool and dilute to the final concentration with the mobile phase.[1]
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH guidelines.
-
Thermal Degradation: Expose the solid drug substance or drug product to dry heat (e.g., 105°C) for a specified period (e.g., 48 hours).[2] Dissolve the stressed sample in the mobile phase to the final concentration.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a typical example of an HPLC method for the analysis of Oseltamivir and its degradation products.
-
Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[1]
-
Mobile Phase: A mixture of buffer (pH 2.5, prepared with orthophosphoric acid) and methanol in a 55:45 (v/v) ratio.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 50°C).[2]
Visualizations
Caption: Major degradation pathways of Oseltamivir Phosphate.
Caption: Workflow for forced degradation studies of Oseltamivir.
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A physiologically-based pharmacokinetic model of oseltamivir phosphate and its carboxylate metabolite for rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oseltamivir Degradation Pathway [eawag-bbd.ethz.ch]
- 7. ICH guidance in practice: degradation behaviour of oseltamivir phosphate under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability indicating RP-HPLC method development and validation for oseltamivir API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. connectsci.au [connectsci.au]
Preventing Oseltamivir Acid Hydrochloride degradation during sample preparation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Oseltamivir (B103847) Acid Hydrochloride. It focuses on preventing degradation during sample preparation and analysis to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of oseltamivir degradation during sample preparation?
A1: Oseltamivir is susceptible to degradation under several conditions. The primary causes are:
-
Hydrolysis: The ethyl ester group in oseltamivir is prone to hydrolysis, especially under acidic or alkaline conditions, converting the prodrug into its active metabolite, oseltamivir carboxylate (OC).[1][2][3] Alkaline conditions, in particular, lead to a higher percentage of degradation compared to acidic or oxidative stress.[4]
-
Enzymatic Degradation: In biological samples like blood or plasma, plasma esterases can rapidly hydrolyze oseltamivir to oseltamivir carboxylate ex vivo.[5][6] This conversion can be significant, with up to 31.8% of the drug degrading within 4 hours at room temperature, and shows high interindividual variability.[5][6]
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can cause partial degradation of oseltamivir.[1][7]
-
High Temperature: Elevated temperatures can accelerate degradation.[8] For instance, extemporaneously prepared oseltamivir suspensions are stable at refrigerated and room temperatures but degrade significantly at 45°C.[8]
Q2: My oseltamivir sample is in a plasma matrix. What specific precautions should I take?
A2: Due to the presence of plasma esterases, oseltamivir can be rapidly converted to oseltamivir carboxylate in blood and plasma samples.[5] This can lead to an overestimation of the active metabolite and an underestimation of the parent drug.[5] To prevent this, it is highly recommended to add an esterase inhibitor, such as dichlorvos, to the blood collection tubes immediately after sampling.[5][6] Even when samples are kept on ice, some degradation can still occur, making the use of an inhibitor crucial for accurate pharmacokinetic studies.[5]
Q3: How does pH affect the stability of oseltamivir in aqueous solutions?
A3: Oseltamivir is most unstable in alkaline conditions. Forced degradation studies show significant degradation in the presence of sodium hydroxide (B78521) (NaOH).[1][9] For example, 85.2% degradation was observed with 0.1 N NaOH at 80°C for just 10 minutes.[1] The drug is also unstable under strong acidic conditions (e.g., 1.0 N HCl at 80°C), leading to about 74% degradation in 30 minutes.[1] Therefore, maintaining a neutral or slightly acidic pH is crucial for sample stability. Using a buffer system in your sample diluent can help maintain a stable pH.[10]
Q4: Is oseltamivir sensitive to light?
A4: Oseltamivir is generally stable under photolytic conditions. Standard light exposure as per ICH guidelines resulted in minimal degradation (around 1.1%).[1] However, one study noted major degradation under photolysis, so it is still good practice to protect samples from prolonged exposure to direct light.[11]
Troubleshooting Guide
Problem: I am seeing a lower than expected concentration of oseltamivir and a higher concentration of oseltamivir carboxylate in my plasma samples.
-
Possible Cause: Enzymatic hydrolysis by plasma esterases after sample collection.[5]
-
Solution:
-
Use Esterase Inhibitors: For future studies, add an esterase inhibitor (e.g., dichlorvos) to blood collection tubes at the time of collection.[5][6]
-
Minimize Processing Time: Process samples as quickly as possible after collection.
-
Maintain Cold Chain: Keep samples on ice or at refrigerated temperatures (2-8°C) throughout the preparation process to slow down enzymatic activity.[5] Note that this may not completely stop degradation.[5]
-
Problem: My oseltamivir standard solution is showing degradation peaks in the chromatogram even shortly after preparation.
-
Possible Cause 1: The pH of your solvent is not optimal. Oseltamivir degrades in both strongly acidic and, particularly, strongly alkaline conditions.[1][9]
-
Solution 1: Prepare your standard solutions in a diluent with a controlled pH. A combination of a buffer (e.g., phosphate (B84403) buffer at pH 2.5) and an organic solvent like methanol (B129727) is often used.[1][10] Avoid using highly basic or acidic diluents.
-
Possible Cause 2: The solvent itself is reactive or impure (e.g., contains oxidizing impurities).
-
Solution 2: Use high-purity, HPLC-grade solvents for all preparations. The addition of benzoic acid to aqueous acetonitrile (B52724) solutions has been shown to prevent oxidative degradation.[11]
Problem: Assay results are inconsistent and show poor reproducibility.
-
Possible Cause: Ongoing degradation during the analytical run, potentially in the autosampler.
-
Solution:
-
Control Autosampler Temperature: If possible, set the autosampler temperature to a refrigerated temperature (e.g., 4°C or 15°C) to maintain sample stability during the sequence.[11]
-
Check Solution Stability: Perform a solution stability study by re-assaying the same sample solutions over a period (e.g., every 12-24 hours) to determine how long they remain stable under your storage and autosampler conditions.
-
Use a Validated Stability-Indicating Method: Ensure your analytical method can separate oseltamivir from its degradation products, which is crucial for accurate quantification.[10][12]
-
Quantitative Data on Oseltamivir Degradation
The following table summarizes the degradation of oseltamivir phosphate (OP) under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation of Oseltamivir | Major Degradation Products Formed | Reference |
| Acidic Hydrolysis | 1.0 N HCl | 30 min | 80°C | ~74% | Multiple products, including isomers and hydrolyzed forms | [1] |
| 0.1 N HCl | 30 min | 80°C | ~9.86% | Multiple degradation products | [1] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 10 min | 80°C | ~85.2% | Oseltamivir Carboxylate and others | [1][9] |
| 0.5 M NaOH | 2 hours | 80°C | Significant | N/A | ||
| Oxidation | 3% H₂O₂ | 2 hours | 80°C | ~3.04% | One major degradation product | [1] |
| 30% H₂O₂ | N/A | N/A | ~6% | N/A | [7] | |
| Thermal Degradation | Dry Heat | 48 hours | 105°C | N/A | N/A | |
| Aqueous Solution | 12 weeks | 45°C | ~37.09% | N/A | [8] | |
| Photolytic Degradation | ICH Q1B Standard | N/A | N/A | ~1.1% | N/A | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is based on a method developed for assessing the degradation behavior of oseltamivir phosphate.[1][10]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of buffer (pH 2.5, prepared with 1% orthophosphoric acid) and methanol in a 55:45 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 215 nm.[1]
-
Injection Volume: 20 µL.
-
Sample Diluent: A 1:1 (v/v) mixture of the buffer and organic phase (methanol).[1]
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing and dissolving the oseltamivir sample in the diluent.
-
For drug products (e.g., capsules), transfer the powder equivalent to a specified amount of oseltamivir into a volumetric flask, dissolve in the diluent, and sonicate if necessary.[9]
-
Filter the final solution through a 0.45 µm Nylon-66 membrane filter before injection.[1]
-
Protocol 2: Preventing Degradation in Plasma Samples
This protocol outlines steps to handle blood/plasma samples for pharmacokinetic analysis of oseltamivir.[5]
-
Blood Collection:
-
Prepare blood collection tubes (e.g., EDTA tubes) containing an esterase inhibitor. Dichlorvos is an effective inhibitor for this purpose.[5]
-
Collect blood samples directly into these prepared tubes.
-
-
Sample Processing:
-
Immediately after collection, place the tubes on ice to minimize any residual enzymatic activity.
-
Centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.
-
Transfer the plasma to appropriately labeled cryovials.
-
-
Storage:
-
Store plasma samples frozen at -80°C until analysis.[11]
-
-
Sample Preparation for Analysis:
-
Thaw samples on ice.
-
Use a validated extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate oseltamivir and its metabolite from the plasma matrix.[11]
-
Reconstitute the final extract in a suitable, pH-controlled mobile phase or diluent for LC-MS/MS or HPLC analysis.
-
Visualizations
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. ICH guidance in practice: degradation behaviour of oseltamivir phosphate under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oseltamivir Degradation Pathway [eawag-bbd.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Degradation of Oseltamivir Phosphate in Clinical Samples by Plasma Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid degradation of oseltamivir phosphate in clinical samples by plasma esterases. — GRAM Project [tropicalmedicine.ox.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. so01.tci-thaijo.org [so01.tci-thaijo.org]
- 9. Kinetic Study of the Alkaline Degradation of Oseltamivir Phosphate and Valacyclovir Hydrochloride using Validated Stability Indicating HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
Technical Support Center: Oseltamivir Acid Hydrochloride Bioanalysis
Welcome to the technical support center for the bioanalysis of Oseltamivir (B103847) Acid Hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the bioanalysis of oseltamivir and its active metabolite, oseltamivir carboxylate, particularly focusing on matrix effects in LC-MS/MS analysis.
Issue 1: Inconsistent recovery of oseltamivir at low concentrations.
Question: We are observing inconsistent and low recovery for oseltamivir, especially at the lower limit of quantitation (LLOQ), using protein precipitation (PP). How can we improve this?
Answer:
Inconsistent recovery at low concentrations with protein precipitation is a known issue. While PP is a simple technique, it may not be sufficient for complex plasma matrices, leading to significant matrix effects.[1][2]
Recommended Solutions:
-
Switch to Solid-Phase Extraction (SPE): SPE is a more effective technique for removing plasma proteins and other interfering substances.[1] A method using DVB-LP extraction cartridges under acidic conditions has been shown to provide consistent and high recovery for both oseltamivir and its metabolite.[1]
-
Optimize PP Method: If you must use PP, experiment with different precipitating agents. Acetonitrile is often more efficient than methanol (B129727) at removing proteins.[2] Using acids like trichloroacetic acid (TCA) can also be effective, but optimization is key to avoid analyte instability.[1][2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS can help compensate for variability in recovery and matrix effects, as it will be affected in a similar manner to the analyte.[2]
Issue 2: Significant ion suppression or enhancement observed.
Question: Our LC-MS/MS analysis is showing significant ion suppression at the retention time of our analytes. What are the potential causes and how can we mitigate this?
Answer:
Ion suppression or enhancement is a common manifestation of matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte.[2][3][4] Phospholipids are a major cause of ion suppression in plasma samples.[2][4]
Recommended Solutions:
-
Improve Sample Preparation:
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract the analytes of interest while leaving behind many interfering matrix components. Using acidic or basic pH during extraction can help prevent the co-extraction of impurities like phospholipids.[2]
-
Solid-Phase Extraction (SPE): As mentioned previously, SPE is highly effective at cleaning up the sample and removing components that cause ion suppression.[1]
-
-
Modify Chromatographic Conditions:
-
Increase Chromatographic Resolution: Ensure that the analyte peak is well-separated from the regions where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.[4]
-
Adjust Mobile Phase Composition: Modifying the mobile phase, for instance by adjusting the pH or the organic solvent ratio, can alter the retention of both the analyte and interfering matrix components, potentially resolving them from each other.
-
-
Change Ionization Source: If using Electrospray Ionization (ESI), which is highly susceptible to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if your analyte is amenable. APCI is generally less prone to ion suppression.[4]
Issue 3: Poor reproducibility of results between different plasma lots.
Question: We are observing significant variability in our results when using different batches of blank plasma for our calibration standards and quality controls. What could be the reason?
Answer:
This issue points towards a relative matrix effect, where the nature and concentration of interfering components vary between different sources of the biological matrix. This can lead to inconsistent analytical performance.
Recommended Solutions:
-
Thorough Method Validation: During method validation, it is crucial to evaluate the matrix effect using at least six different lots of the biological matrix.[5] This will help in assessing the robustness of the method.
-
Use a Robust Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the best choice to compensate for lot-to-lot variations in matrix effects.[2]
-
Implement a More Rigorous Sample Cleanup: A more exhaustive sample preparation method like SPE can minimize the variability introduced by different plasma lots by more effectively removing the interfering components.[1]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of oseltamivir bioanalysis?
A1: Matrix effect refers to the alteration of ionization efficiency (suppression or enhancement) of oseltamivir and its metabolite by co-eluting, undetected components present in the biological sample (e.g., plasma).[4][6] These components can include phospholipids, proteins, and salts.[4] This can lead to inaccurate and imprecise quantification if not properly addressed.[3][4]
Q2: How can I quantitatively assess the matrix effect for my oseltamivir assay?
A2: The most common method is the post-extraction spike method.[2][4] This involves comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. The ratio of these two responses is called the Matrix Factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement.[4]
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?
A3: A SIL-IS is a form of the analyte where one or more atoms have been replaced by their heavier isotopes (e.g., Deuterium, Carbon-13). It has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically.[2] This makes it the ideal internal standard as it experiences the same degree of matrix effects and variability in sample processing, thus effectively compensating for these issues and improving the accuracy and precision of the assay.[1][2]
Q4: What are the common sample preparation techniques for oseltamivir and its metabolite in plasma?
A4: The most frequently used techniques are:
-
Protein Precipitation (PP): Simple and fast, but may result in significant matrix effects.[2][7]
-
Liquid-Liquid Extraction (LLE): Offers better sample cleanup than PP.[2][7]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is very effective at minimizing matrix effects.[1][7]
Q5: Can I dilute my samples to reduce matrix effects?
A5: Yes, diluting the sample with a suitable buffer or mobile phase can be a simple and effective way to reduce the concentration of interfering matrix components, thereby mitigating matrix effects.[2] However, this approach is only feasible if the resulting analyte concentration is still well above the lower limit of quantitation (LLOQ) of your assay.[2]
Quantitative Data Summary
The following tables summarize quantitative data from published studies on oseltamivir bioanalysis, focusing on parameters related to matrix effects.
Table 1: Extraction Recovery of Oseltamivir and Oseltamivir Carboxylate
| Analyte | Sample Preparation Method | Mean Extraction Recovery (%) | Reference |
| Oseltamivir | Solid-Phase Extraction | 94.4 | [1] |
| Oseltamivir Carboxylate | Solid-Phase Extraction | 92.7 | [1] |
| Oseltamivir | Liquid-Liquid Extraction | ≥89 | [7][8] |
Table 2: Matrix Factor for Oseltamivir and Oseltamivir Carboxylate
| Analyte | Internal Standard | Matrix Factor Range | Conclusion | Reference |
| Oseltamivir | Deuterated analog | 0.99 - 1.02 | Minimal matrix interference | [1] |
| Oseltamivir Carboxylate | Deuterated analog | 0.98 - 0.99 | Minimal matrix interference | [1] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol describes the quantitative evaluation of matrix effects as recommended by regulatory guidelines.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of oseltamivir and its internal standard in the mobile phase or a suitable neat solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Take blank plasma from at least six different sources. Process these blank samples using your validated extraction procedure. After the final extraction step, spike the extracts with oseltamivir and the internal standard to the same concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike blank plasma (from the same six sources) with oseltamivir and the internal standard at the same three concentration levels. Process these samples using your validated extraction procedure.
-
-
Analyze Samples: Inject all prepared samples into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF close to 1 indicates minimal matrix effect.
-
-
Calculate Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different lots of plasma should be within acceptable limits (typically ≤15%).
-
-
Calculate Recovery:
-
Recovery (%) = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) * 100
-
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
This protocol helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.
-
Set up Infusion: Infuse a standard solution of oseltamivir at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer ion source, using a T-connector.
-
Acquire Baseline: While infusing the analyte solution, inject a blank solvent (e.g., mobile phase) to obtain a stable baseline signal for the analyte's mass transition.
-
Inject Extracted Blank Matrix: Inject an extracted blank plasma sample onto the LC column.
-
Monitor Signal: Monitor the analyte's signal throughout the chromatographic run. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.
-
Analyze Results: Compare the retention time of your analyte with the regions of ion suppression/enhancement to determine if there is a potential for matrix effects to impact your analysis.
Visualizations
Caption: Workflow for Quantitative Matrix Effect Assessment.
Caption: Post-Column Infusion Experimental Setup.
References
- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Oseltamivir Acid Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Oseltamivir Acid Hydrochloride, with a focus on improving reaction yields.
Troubleshooting Guides
This section addresses specific issues that may arise during key stages of Oseltamivir synthesis.
Issue 1: Low Yield in Asymmetric Diels-Alder Reaction for Cyclohexene (B86901) Ring Formation
-
Q1: My asymmetric Diels-Alder reaction is resulting in a low yield and/or poor stereoselectivity. What are the potential causes and how can I optimize the reaction?
A1: Low yields in the asymmetric Diels-Alder reaction for constructing the Oseltamivir core can stem from several factors. Here are common causes and troubleshooting steps:
-
Catalyst Inactivity: The catalyst, such as a CBS or McMillan catalyst, may be sensitive to air and moisture. Ensure all glassware is flame-dried, and reactions are conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled, anhydrous solvents.[1][2]
-
Suboptimal Temperature: Diels-Alder reactions are temperature-sensitive. Excessively high temperatures can lead to a retro-Diels-Alder reaction, reducing the yield. Conversely, a temperature that is too low may result in a sluggish reaction. Experiment with a temperature gradient to find the optimal balance.
-
Incorrect Stoichiometry: The ratio of diene to dienophile is crucial. While a 1:1 ratio is theoretically ideal, using a slight excess of the more volatile or less stable reactant can sometimes drive the reaction to completion.
-
Solvent Effects: The choice of solvent can influence both the rate and selectivity of the reaction. Non-polar solvents are generally preferred, but for some catalyst systems, polar solvents may be beneficial. Consider screening a range of anhydrous solvents (e.g., THF, toluene, dichloromethane).
-
Diene Conformation: For the reaction to occur, the diene must be in the s-cis conformation. Steric hindrance can disfavor this conformation. If using a custom diene, consider if structural modifications can reduce steric clash.
-
Issue 2: Poor Yield in Azide (B81097) Substitution Reaction
-
Q2: I am experiencing a low yield during the nucleophilic substitution with sodium azide to introduce the amino group. What are the common side reactions and how can they be minimized?
A2: The azide substitution step is critical and can be prone to side reactions that lower the yield of the desired product.
-
Elimination Side Products: A common side reaction is the formation of a cyclohexadiene byproduct through elimination. This is particularly prevalent with less effective leaving groups.[2] Using a good leaving group, such as a triflate, can favor the desired SN2 substitution over elimination.
-
Reaction Conditions: The reaction is typically run in a polar aprotic solvent like DMF or DMSO. Ensure the solvent is anhydrous, as water can lead to undesired hydrolysis products. The temperature should be carefully controlled; elevated temperatures can promote elimination.
-
Regioselectivity Issues: In some synthetic routes, there may be multiple potential sites for nucleophilic attack. The regioselectivity of the azide attack is crucial. The choice of solvent and temperature can influence this selectivity. For instance, in some syntheses starting from shikimic acid derivatives, maintaining a low temperature is critical to prevent the formation of aromatic byproducts.[3]
-
Issue 3: Difficulties in Aziridination and Subsequent Ring-Opening
-
Q3: My aziridination reaction has a low yield, or the subsequent ring-opening is not proceeding as expected. What are the key parameters to control?
A3: The formation and opening of the aziridine (B145994) ring are pivotal steps in many Oseltamivir syntheses.
-
Aziridination:
-
Reagent Stoichiometry: Many protocols require a large excess of the nitrene precursor (e.g., PhI=NTs), which can complicate purification.[1] Optimization of the catalyst loading and reagent stoichiometry is essential.
-
Catalyst Choice: The choice of metal catalyst (e.g., copper or rhodium-based) is critical and substrate-dependent. If one catalyst is not effective, screening other reported catalysts for this transformation is recommended.[1]
-
-
Aziridine Ring-Opening:
-
Lewis Acid Catalyst: The ring-opening is often catalyzed by a Lewis acid (e.g., BF₃·OEt₂). The choice and amount of Lewis acid can significantly impact the reaction's success and regioselectivity.
-
Solvent and Solubility: The solubility of the aziridine intermediate can be a limiting factor. In some cases, using a co-solvent like THF can improve solubility and conversion rates.[1]
-
Nucleophile Concentration: The concentration of the nucleophile (e.g., 3-pentanol) can influence the reaction rate. However, simply lowering the substrate concentration to increase the relative nucleophile concentration may not always improve the yield.[1]
-
-
Issue 4: Impurity Formation and Purification Challenges
-
Q4: I am observing significant impurities in my final product, and purification by recrystallization is inefficient. What are the likely impurities and how can I improve the purity?
A4: The final purity of this compound is critical. Impurities can arise from side reactions or incomplete reactions in the final steps.
-
Common Impurities: Isomeric impurities and byproducts from double bond addition can be common.
-
Purification Strategy:
-
Recrystallization Solvent System: The choice of solvent for recrystallization is crucial. A mixture of ethanol (B145695) and water (typically 90-99% ethanol) is often effective. Experiment with different solvent ratios and cooling rates to optimize crystal growth and purity.[4][5]
-
Activated Carbon Treatment: If colored impurities are present, treating the hot solution with activated carbon before filtration can effectively remove them.[5]
-
pH Adjustment: The final salt formation with phosphoric acid needs to be carefully controlled to ensure complete conversion and precipitation of the desired product.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main synthetic strategies for Oseltamivir, and what are their primary advantages and disadvantages?
A1: The main synthetic strategies include:
-
Shikimic Acid-Based Synthesis: This is the original and commercially practiced route. Its main advantage is that it starts from a naturally occurring chiral molecule, which simplifies the stereochemistry. The primary disadvantages are the reliance on a starting material with variable supply and the use of potentially hazardous azide reagents.[2][6]
-
Diels-Alder Reaction-Based Syntheses: These routes construct the cyclohexene core using a Diels-Alder reaction. They offer the advantage of starting from simple, readily available materials and can be designed to be azide-free. However, they can be lengthy and require careful optimization of the key cycloaddition step to achieve high stereoselectivity.[2][7]
-
Catalytic Desymmetrization Routes: These approaches start with a meso-intermediate and use a chiral catalyst to introduce stereochemistry. This can be an elegant and efficient way to control the stereocenters. The challenge often lies in developing a highly selective and robust catalyst system.
-
Azide-Free Syntheses: Several routes have been developed to avoid the use of sodium azide due to its explosive nature. These often involve alternative nitrogen sources and can be safer for large-scale production.[8]
-
-
Q2: Why is stereochemistry so critical in the synthesis of Oseltamivir?
A2: Oseltamivir has three stereocenters, meaning there are eight possible stereoisomers. Only the specific (3R, 4R, 5S) isomer is pharmacologically active as a neuraminidase inhibitor. The other isomers are inactive. Therefore, each step of the synthesis that involves a stereocenter must be carefully controlled to produce only the desired isomer to ensure the drug's efficacy.[2]
-
Q3: What are the key safety precautions to take when working with azide reagents in Oseltamivir synthesis?
A3: Sodium azide and organic azides are potentially explosive, especially when heated or in concentrated form. Key safety precautions include:
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Avoid contact of sodium azide with heavy metals, as this can form highly explosive metal azides.
-
Use an appropriate reaction scale and avoid concentrating azide-containing solutions to dryness.
-
Quench any residual azide carefully with a suitable reagent before workup and disposal.
-
Data Presentation
Table 1: Comparison of Overall Yields for Different Oseltamivir Synthetic Routes
| Synthetic Route | Starting Material | Number of Steps | Overall Yield (%) | Reference(s) |
| Roche Industrial Synthesis | (-)-Shikimic Acid | ~10-12 | 17-22 | [9] |
| Trost Synthesis | Commercially available lactone | 8 | 30 | [1][10] |
| Hayashi Synthesis | Diethyl (2E)-2-(hydroxymethyl)but-2-enedioate | 3 (one-pot) | ~57 | [11] |
| Shi Synthesis | (-)-Shikimic Acid | 8 | ~47 | [11] |
| Azide-Free (from epoxide) | Shikimic acid-derived epoxide | 6 | 35-38 | [12] |
Table 2: Optimization of Aziridination Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| [Rh₂(OAc)₄] | Benzene | Room Temp | 69-74 | [1] |
| Cu(IPr)Cl | Benzene | Room Temp | No Reaction | [1] |
Experimental Protocols
Protocol 1: Asymmetric Diels-Alder Reaction (Corey Synthesis Adaptation)
This protocol is adapted from the Corey synthesis, which utilizes an asymmetric Diels-Alder reaction.[2]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the CBS catalyst solution according to standard literature procedures.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, add the dienophile (e.g., the esterification product of acrylic acid and 2,2,2-trifluoroethanol) and anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to the optimized temperature (e.g., -78 °C) using a dry ice/acetone (B3395972) bath.
-
Catalyst Addition: Slowly add the prepared CBS catalyst solution to the reaction mixture while maintaining the temperature.
-
Diene Addition: Add the diene (e.g., butadiene) slowly via the addition funnel over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching and Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cyclohexene adduct.
Protocol 2: Azide Substitution on a Mesylated Shikimic Acid Derivative
This protocol is a general procedure based on the Roche industrial synthesis.[8]
-
Reactant Preparation: In a round-bottom flask, dissolve the mesylated shikimic acid derivative in a suitable solvent mixture (e.g., acetone and water).
-
Reagent Addition: Add sodium azide to the solution. The amount should be in molar excess (e.g., 1.5-3 equivalents) relative to the substrate.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C). The optimal temperature should be determined experimentally to balance reaction rate and minimization of side products.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: The crude azide product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.
Protocol 3: Purification of Oseltamivir Phosphate by Recrystallization
This protocol is based on a described method for purifying crude Oseltamivir Phosphate.[4][5]
-
Dissolution: In a flask, add the crude Oseltamivir Phosphate and a 90-99% aqueous ethanol solution (typically 4-25 parts solvent to 1 part crude product by weight). Heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (e.g., 5-10% by weight of the crude product) and reflux for 30-60 minutes.
-
Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with filter paper to remove the activated carbon or any insoluble impurities.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization) and then dry them under vacuum to obtain pure Oseltamivir Phosphate.
Visualizations
Caption: Generalized synthetic pathways to Oseltamivir.
Caption: Logical workflow for troubleshooting low reaction yields.
References
- 1. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101343241A - Purification process for Oseltamivir Phosphate - Google Patents [patents.google.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Oseltamivir Acid Hydrochloride
For researchers, scientists, and drug development professionals encountering challenges with the solubility of Oseltamivir (B103847) Acid Hydrochloride, this technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is Oseltamivir Acid Hydrochloride and why is its solubility a concern?
A1: Oseltamivir Acid is the active metabolite of the antiviral prodrug Oseltamivir Phosphate. As an acidic compound, its solubility can be significantly influenced by the pH of the medium. Poor solubility can pose challenges in developing formulations for oral and parenteral administration and can affect the accuracy and reproducibility of in vitro and in vivo experiments.
Q2: What is the expected solubility of Oseltamivir Acid in common laboratory solvents?
Q3: How does pH affect the solubility of this compound?
A3: As an acidic compound, the solubility of Oseltamivir Acid is pH-dependent. In aqueous solutions, a decrease in pH will suppress the ionization of the carboxylic acid group, leading to lower solubility. Conversely, increasing the pH will ionize the carboxylic acid, enhancing its solubility. However, Oseltamivir is known to be less stable at higher pH values, which can lead to degradation[4][5]. Therefore, a balance must be struck between enhancing solubility and maintaining the stability of the compound. The maximal stability for Oseltamivir in aqueous solution has been reported to be at pH 4.0[6].
Q4: Can temperature be used to improve the solubility of this compound?
A4: For many compounds, increasing the temperature can enhance solubility. However, the stability of this compound at elevated temperatures should be considered. It is advisable to conduct stability studies at the desired temperature to ensure that degradation does not occur during the experiment. For Oseltamivir solutions, storage at refrigerated temperatures (2°C - 8°C) is generally recommended to maintain stability[4][6].
Q5: What are the common signs of poor solubility in my experiment, and how can I confirm them?
A5: Common indicators of poor solubility include the presence of a visible precipitate, cloudiness or turbidity in the solution, and inconsistent results in biological assays. To confirm poor solubility, you can perform a simple filtration test. After preparing your solution, pass it through a 0.22 µm or 0.45 µm filter. If there is a significant decrease in the concentration of the compound in the filtrate compared to the intended concentration, it indicates that the compound was not fully dissolved.
Troubleshooting Guides
Problem: Precipitate forms when preparing an aqueous solution of this compound.
| Possible Cause | Troubleshooting Step |
| Concentration exceeds solubility limit | Decrease the concentration of this compound in your solution. |
| pH of the solution is too low | Increase the pH of the aqueous solution. Be cautious as higher pH can affect stability. A pH around 4.0 is reported to be optimal for stability[6]. |
| Slow dissolution rate | Use sonication or gentle heating to aid dissolution. Ensure the compound's stability at the applied temperature. |
Problem: Inconsistent results in cell-based or other in vitro assays.
| Possible Cause | Troubleshooting Step |
| Precipitation of the compound in the assay medium | Visually inspect the assay plates for any signs of precipitation. Lower the final concentration of the compound in the assay. |
| Interaction with media components | Test the solubility of this compound directly in the assay medium. If solubility is an issue, consider using a simplified buffer for initial experiments. |
| High final concentration of organic solvent (e.g., DMSO) | Ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all experiments to avoid solvent-induced precipitation or toxicity. |
Data Presentation
Table 1: Solubility of Oseltamivir Acid and Oseltamivir Phosphate in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Oseltamivir Acid | Water | ~250 mg/mL (with sonication) | [3] |
| Oseltamivir Acid | PBS (pH 7.2) | ~10 mg/mL | [1][2] |
| Oseltamivir Acid | DMSO | ~5 mg/mL | [1][2] |
| Oseltamivir Acid | DMSO | ≥ 230 mg/mL | [3] |
| Oseltamivir Acid | Ethanol (B145695) | Sparingly Soluble | |
| Oseltamivir Acid | Methanol | Freely Soluble | |
| Oseltamivir Phosphate | DMSO | ~10 mg/mL | [7] |
| Oseltamivir Phosphate | Dimethylformamide | ~0.5 mg/mL | [7] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Purified water or buffer of desired pH
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis Spectroscopy)
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the desired aqueous medium (e.g., 1 mL).
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials at a consistent speed for a predetermined time (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
After shaking, visually confirm that excess solid is still present at the bottom of the vial.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol outlines a general procedure for using co-solvents to increase the solubility of this compound.
Materials:
-
This compound
-
Primary solvent (e.g., water or buffer)
-
Co-solvent (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol)
-
Glass vials
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of this compound in the chosen co-solvent at a high concentration.
-
In a separate vial, place the desired volume of the primary solvent (e.g., water).
-
While stirring the primary solvent, slowly add the co-solvent stock solution dropwise.
-
Monitor the solution for any signs of precipitation.
-
Continue adding the stock solution until the desired final concentration of this compound is reached, or until precipitation is observed.
-
The final ratio of co-solvent to primary solvent should be recorded.
Protocol 3: Solubility Enhancement using Cyclodextrin (B1172386) Inclusion Complexation (Kneading Method)
This method is suitable for forming inclusion complexes to enhance solubility.
Materials:
-
This compound
-
β-Cyclodextrin or a derivative (e.g., HP-β-CD)
-
Mortar and pestle
-
Small amount of a suitable solvent (e.g., water-ethanol mixture)
-
Vacuum oven
Procedure:
-
Place the cyclodextrin in a mortar.
-
Add a small amount of the solvent to the cyclodextrin to form a paste.
-
Slowly add the this compound to the paste while continuously triturating (kneading) with the pestle.
-
Continue kneading for a specified period (e.g., 30-60 minutes).
-
The resulting mixture is then dried in a vacuum oven to remove the solvent.
-
The dried complex can then be tested for its solubility in the desired aqueous medium.
Mandatory Visualizations
Caption: Experimental workflow for determining aqueous solubility.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Chemical stability of oseltamivir in oral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Oseltamivir Resistance in Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oseltamivir (B103847) antiviral assays.
Troubleshooting Guides
This section addresses specific issues that may arise during antiviral susceptibility testing for oseltamivir.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between replicates | - Inconsistent pipetting or dilutions.- Cell monolayer is not confluent or is unhealthy.- Reagents not mixed properly or at incorrect temperature.- Virus stock has low viability due to improper storage or multiple freeze-thaw cycles.[1] | - Use calibrated pipettes and change tips between dilutions.- Ensure cell monolayers are 90-100% confluent before infection.[2]- Pre-warm all reagents to the appropriate temperature before use.- Use a fresh, low-passage virus stock and avoid repeated freeze-thaw cycles. |
| No plaques or very small plaques in Plaque Reduction Assay | - Virus concentration is too low.[1]- Host cells are not susceptible to the virus strain being used.[1]- Overlay medium is too concentrated or was added at too high a temperature, killing the cells.[3]- Incubation time is too short. | - Use a more concentrated virus stock or a lower dilution.[1]- Verify that the cell line is appropriate for the influenza strain.- Prepare the overlay at a lower temperature (e.g., 45°C) and ensure the correct agarose (B213101) concentration.[3]- Increase the incubation time to allow for plaque development.[4] |
| Confluent lysis or indistinct plaques in Plaque Reduction Assay | - Virus concentration is too high.[1]- Overlay is too thin or not viscous enough, allowing the virus to spread indiscriminately. | - Use higher dilutions of the virus stock to obtain a countable number of plaques.[1]- Increase the concentration of the agarose or use a different overlay like carboxymethyl cellulose (B213188) (CMC).[3] |
| Neuraminidase Inhibition (NAI) Assay shows no inhibition | - Incorrect concentration of oseltamivir carboxylate.- Substrate has degraded.- Virus sample has very low neuraminidase activity. | - Verify the preparation and dilution of the oseltamivir carboxylate stock solution.- Use a fresh, light-protected substrate working solution.[5]- Confirm the neuraminidase activity of the virus stock before performing the inhibition assay. |
| Discrepancy between genotypic and phenotypic results | - The presence of mixed viral populations (sensitive and resistant).- Novel resistance mutations not detected by standard genotypic assays.- Loss of resistance mutations after virus passaging in cell culture. | - Consider using methods that can resolve mixed populations, such as next-generation sequencing.- Phenotypic assays are crucial for detecting resistance conferred by novel genetic changes.[6]- Compare the viral sequence from the original clinical specimen with the cultured isolate to check for culture artifacts.[6] |
Frequently Asked Questions (FAQs)
Oseltamivir Resistance Mechanisms
Q1: What is the primary mechanism of oseltamivir resistance in influenza viruses?
A1: The most common mechanism of oseltamivir resistance is a single amino acid substitution in the neuraminidase (NA) protein.[7] The H275Y mutation (a change from histidine to tyrosine at position 275) is the most frequently observed mutation in influenza A(H1N1) viruses that confers high-level resistance to oseltamivir.[8][9] This mutation prevents the conformational change in the NA active site that is necessary for oseltamivir to bind effectively, thus allowing the virus to continue its replication cycle.[9]
Q2: Can mutations in other viral proteins cause oseltamivir resistance?
A2: Yes, mutations in the hemagglutinin (HA) protein can also lead to oseltamivir resistance. These mutations typically reduce the binding affinity of the virus to sialic acid receptors on the host cell. This decreased binding reduces the reliance on NA activity for viral release, thereby conferring a degree of resistance to NA inhibitors like oseltamivir.[10]
Antiviral Assays
Q3: What are the main types of assays used to detect oseltamivir resistance?
A3: There are three main levels of assessing oseltamivir resistance:[11]
-
Genotypic assays: These methods, such as sequencing and pyrosequencing, detect specific mutations in the NA and HA genes that are known to be associated with drug resistance.[11]
-
Phenotypic assays: These assays measure the ability of the virus to replicate in the presence of different concentrations of the antiviral drug. The most common phenotypic assays are the Neuraminidase Inhibition (NAI) assay and the Plaque Reduction Assay.[11]
-
Clinical resistance: This is based on the patient's response to treatment.[11]
Q4: What is a Neuraminidase Inhibition (NAI) assay?
A4: The NAI assay is a functional, enzyme-based assay that measures the amount of oseltamivir needed to inhibit 50% of the neuraminidase activity of a virus sample, reported as the IC50 value.[6][12] A significant increase in the IC50 value compared to a sensitive reference virus indicates reduced susceptibility.[6] This assay can be fluorescence-based or chemiluminescence-based.[12][13]
Q5: How is oseltamivir resistance classified based on IC50 values?
A5: The World Health Organization (WHO) provides criteria for interpreting NAI assay results based on the fold increase in IC50 compared to a reference virus. For influenza A viruses, the classifications are:
-
Normal Inhibition (NI): < 10-fold increase
-
Reduced Inhibition (RI): 10 to 100-fold increase
For influenza B viruses, the criteria are:
-
Normal Inhibition (NI): < 5-fold increase
-
Reduced Inhibition (RI): 5 to 50-fold increase
-
Highly Reduced Inhibition (HRI): > 50-fold increase[6]
Data Interpretation
Q6: My genotypic assay did not detect any known resistance mutations, but the phenotypic assay shows reduced susceptibility. What could be the reason?
A6: This discrepancy can occur due to the presence of novel or rare mutations that are not targeted by your genotypic assay but still confer resistance. Phenotypic assays are essential for detecting resistance regardless of the underlying genetic change.[6] It is also possible that a mixture of wild-type and resistant viruses exists in the sample, which may not be easily detected by standard sequencing methods.[14]
Quantitative Data Summary
Table 1: Oseltamivir IC50 Values for Susceptible and Resistant Influenza Strains
| Influenza Type/Subtype | Resistance Mutation | Oseltamivir IC50 Range (nM) - Susceptible | Oseltamivir IC50 Range (nM) - Resistant | Fold Increase in IC50 | Reference(s) |
| Influenza A(H1N1) | H275Y | 0.25 - 1.34 | 43 - 8,020 | >100 | [15][16] |
| Influenza A(H3N2) | R292K | 0.67 - 0.9 | >8,000 | >8,000 | [9][16][17] |
| Influenza A(H3N2) | E119V | 0.67 - 0.9 | - | >40 | [16][17] |
| Influenza B | N/A | 4.19 - 13 | - | - | [16] |
Note: IC50 values can vary depending on the specific assay and laboratory conditions.
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition (NAI) Assay
This protocol is adapted from a standard fluorescence-based assay to assess influenza virus susceptibility to NA inhibitors.[12]
Materials:
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
4-methylumbelliferone (4-MU) standard
-
Oseltamivir carboxylate
-
Assay buffer (e.g., 20 mM MES, pH 6.5, containing 4 mM CaCl2)
-
Stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol)
-
Influenza virus samples
-
96-well black flat-bottom plates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of oseltamivir carboxylate and perform serial dilutions to create a range of concentrations.
-
Prepare a 300 µM working solution of MUNANA substrate in assay buffer.
-
Prepare a standard curve of 4-MU in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of each oseltamivir dilution to the wells of a 96-well plate. Include a "no drug" control with 50 µL of assay buffer.
-
Add 50 µL of diluted virus to each well, except for the blank wells which receive 50 µL of assay buffer.
-
Gently tap the plate to mix and incubate at room temperature for 45 minutes.
-
-
Enzymatic Reaction:
-
Add 50 µL of the 300 µM MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 1 hour.
-
-
Stopping the Reaction and Reading:
-
Add 50 µL of stop solution to each well.
-
Read the fluorescence on a plate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each oseltamivir concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log of the oseltamivir concentration and fitting a dose-response curve.
-
Plaque Reduction Assay
This is a general protocol for determining antiviral susceptibility using a plaque reduction assay.[2][18]
Materials:
-
Confluent monolayer of susceptible cells (e.g., MDCK cells) in 6-well or 12-well plates.
-
Virus stock of known titer.
-
Serial dilutions of oseltamivir in serum-free medium.
-
Overlay medium (e.g., 2X MEM mixed with 1.2% Avicel or 0.6% agarose).
-
Fixing solution (e.g., 10% formaldehyde).
-
Staining solution (e.g., 0.1% crystal violet).
Procedure:
-
Cell Preparation:
-
Virus and Drug Preparation:
-
Prepare serial dilutions of oseltamivir.
-
Mix the virus stock with each drug dilution (and a no-drug control) and incubate for 1 hour at 37°C.
-
-
Infection:
-
Wash the cell monolayers with PBS.
-
Inoculate the cells with the virus-drug mixtures and incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and add the overlay medium to each well.
-
Incubate the plates at 37°C for 2-3 days, or until plaques are visible.
-
-
Fixation and Staining:
-
Remove the overlay and fix the cells with the fixing solution for at least 30 minutes.
-
Remove the fixative and stain the cells with crystal violet for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Plaque Counting and Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control.
-
Determine the IC50 value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. ulab360.com [ulab360.com]
- 6. Monitoring influenza virus susceptibility to oseltamivir using a new rapid assay, iART - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oseltamivir - Wikipedia [en.wikipedia.org]
- 8. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 9. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Path of Least Resistance: Mechanisms to Reduce Influenza's Sensitivity to Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Five years of monitoring for the emergence of oseltamivir resistance in patients with influenza A infections in the Influenza Resistance Information Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of oseltamivir and zanamivir resistance in influenza A(H1N1)pdm09 virus, Denmark, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Occurrence and characterization of oseltamivir-resistant influenza virus in children between 2007-2008 and 2008-2009 seasons [e-cep.org]
- 16. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Influenza virus plaque assay [protocols.io]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Oseltamivir Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of Oseltamivir (B103847), a critical antiviral medication. The information presented is intended to assist researchers and quality control professionals in selecting and implementing the most suitable analytical method for their specific needs, be it for routine quality control of pharmaceutical formulations or for research and development purposes.
Introduction to Oseltamivir Analysis
Oseltamivir is an antiviral drug used for the treatment and prevention of influenza A and B viruses. It is a prodrug, which is hydrolyzed in the body to its active metabolite, oseltamivir carboxylate. Accurate and reliable quantification of oseltamivir in bulk drug substances and pharmaceutical dosage forms is crucial to ensure its quality, safety, and efficacy. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and accessible analytical technique for this purpose.
This guide will compare several published RP-HPLC methods, detailing their experimental conditions and validation parameters. Additionally, a brief overview of alternative analytical techniques will be provided for a comprehensive perspective.
Comparison of Validated RP-HPLC Methods
The following tables summarize the key parameters of different validated RP-HPLC methods for the quantification of oseltamivir. This allows for a direct comparison of their performance and applicability.
Table 1: Chromatographic Conditions of Various HPLC Methods for Oseltamivir Analysis
| Method Reference | Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |
| Method A | Phenomenex Luna C18 (4.6 x 250mm, 5µm) | Methanol (B129727): Water (75:25 v/v) | 1.0 | 223 | 2.7 ± 0.02 |
| Method B | X terra C18 (4.6 x 150mm) | 0.1% Octa-sulfonic acid: Acetonitrile (30:70 v/v) | 1.0 | 237 | 2.31 |
| Method C[1] | Kromasil C18 (4.6 x 250mm, 5µm) | Acetonitrile and Triethylamine (gradient) | 1.0 | 215 | Not Specified |
| Method D[2][3] | C18 column | 30% Acetonitrile and 70% 0.05 M Bicarbonate buffer (pH 10) | 1.0 | 220 and 254 | ~4 |
| Method E[4] | Purosphere column (250mm x 4.6mm, 5.0µm) | Ammonium acetate (B1210297) buffer (pH 6.9): Acetonitrile (60:40 v/v) | 1.0 | 220 | 4.897 |
Table 2: Comparison of Validation Parameters for Oseltamivir HPLC Methods
| Method Reference | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| Method A | 20-100 (ppm) | Not Specified | < 2.0 | Not Specified | Not Specified |
| Method B | Not Specified | 99.79 - 101.30 | 0.5 | 2.98 | 9.98 |
| Method C[1] | 70-130 | Not Specified | < 1 (system), < 2 (method) | Not Specified | Not Specified |
| Method D[2][3] | 0.6 - 4.5 (mg/mL) | Within ±11% | Within ±11% | Not Specified | Not Specified |
| Method E[4] | 1.5-12 | Not Specified | < 1 (intra- and inter-day) | 0.495 | 1.5 |
Experimental Protocols
This section provides a detailed methodology for one of the cited HPLC methods (Method A) as an example of a typical experimental protocol.
Detailed Protocol for Method A[1]
1. Materials and Reagents:
-
Oseltamivir working standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Pharmaceutical dosage form (tablets/capsules) containing Oseltamivir
2. Chromatographic System:
-
HPLC system with a UV-Vis detector (e.g., Waters Alliance 2695 with a 996 PDA detector)
-
Column: Phenomenex Luna C18 (4.6 x 250mm, 5µm)
-
Software for data acquisition and processing (e.g., Empower 2)
3. Preparation of Mobile Phase:
-
Prepare a mixture of Methanol and Water in a ratio of 75:25 (v/v).
-
Degas the mobile phase before use.
4. Preparation of Standard Solution:
-
Accurately weigh and transfer 10 mg of Oseltamivir working standard into a 10 mL volumetric flask.
-
Add about 7 mL of methanol and sonicate to dissolve.
-
Make up the volume to the mark with methanol to obtain a stock solution.
-
Further dilute this stock solution to achieve concentrations within the linear range (e.g., 20-100 ppm).
5. Preparation of Sample Solution (from dosage form):
-
Take a representative sample of the pharmaceutical dosage form.
-
Accurately weigh a quantity of the powdered tablets/capsule contents equivalent to a known amount of Oseltamivir.
-
Transfer to a volumetric flask and dissolve in a suitable volume of diluent (mobile phase can be used).
-
Sonicate to ensure complete dissolution and then dilute to the mark.
-
Filter the solution through a 0.45 µm filter before injection.
6. Chromatographic Analysis:
-
Set the flow rate of the mobile phase to 1.0 mL/min.
-
Set the detection wavelength to 223 nm.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
7. System Suitability:
-
Inject the standard solution five times.
-
The percentage relative standard deviation (%RSD) for the peak areas of the five replicate injections should be within the specified limits (typically ≤ 2%).
Alternative Analytical Methods
While RP-HPLC with UV detection is a robust and widely used technique, other methods have also been developed for the quantification of Oseltamivir.
-
Colorimetric Assay: A quantitative method based on the formation of a colored ion-pair complex of oseltamivir with dyes like Congo red or bromochlorophenol blue. This method can be useful for rapid screening, especially in resource-limited settings.[2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method, particularly useful for the quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in biological matrices such as plasma and urine.[5][6][7][8] It is the method of choice for pharmacokinetic and bioequivalence studies.
Method Validation Workflow
The validation of an analytical method is crucial to ensure its reliability and accuracy for its intended purpose. The International Council for Harmonisation (ICH) guidelines are typically followed for method validation. The following diagram illustrates a typical workflow for the validation of an HPLC method.
References
- 1. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 2. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vital.lib.tsu.ru [vital.lib.tsu.ru]
Cross-Validation of Analytical Methods for Oseltamivir Acid Hydrochloride: A Comparative Guide
This guide provides a comprehensive comparison of various analytical methods for the quantification of Oseltamivir (B103847) Acid Hydrochloride, a key active pharmaceutical ingredient. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of appropriate analytical techniques. This document summarizes key performance data, details experimental protocols, and outlines a general workflow for cross-validation.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods for Oseltamivir Acid Hydrochloride, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry. The data has been compiled from various validation studies.
Table 1: Comparison of HPLC Methods for Oseltamivir Analysis
| Parameter | Method 1 | Method 2[1][2] | Method 3[3] | Method 4[4] | Method 5[5] |
| Column | X terra C18 (150 x 4.6 mm, i.d.) | X-Terra, RP18 (150 x 4.6 mm) | Inertsil® ODS-2 (250 x 4.6 mm, 5 μ) | Zorbax CN (150 x 4.6mm; 5 microm) | Kromasil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Octa-sulfonic acid: Acetonitrile (B52724) (30:70 v/v) | 30% Acetonitrile and 70% 0.05 M Bicarbonate buffer (pH 10) | Buffer (pH 2.5): MeOH (55:45, v/v) | Methanol (B129727) and 0.04 M Formic acid pH 3.0 (50:50, v/v) | Acetonitrile and Triethylamine (gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection (UV) | 237 nm | 220 nm and 254 nm | 215 nm | 226 nm | 215 nm |
| Retention Time | 2.31 min | ~4 min | Not Specified | 3.40 min | Not Specified |
| Linearity Range | Not Specified | 0.6 - 4.5 mg/mL | Not Specified | Not Specified | 70-130 µg/mL |
| LOD | 2.98 µg/mL | 2.2 ng (at 220 nm), 4.2 ng (at 254 nm) | Not Specified | Not Specified | Not Specified |
| LOQ | 9.98 µg/mL | Not Specified | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | 99.79 - 101.30% | Within ±11% | 99.8 - 101.2% | Not Specified | Not Specified |
| Precision (%RSD) | 0.5% | Within ±11% | < 2% | Not Specified | <1% (system), <2% (method) |
Table 2: Comparison of UV Spectrophotometric and Other Methods
| Parameter | UV Method 1[6][7] | Colorimetric Method (Congo Red)[1][2] |
| Instrument | Double beam spectrophotometer | Spectronic 21 spectrophotometer |
| Wavelength (λmax) | 215 nm | Not Applicable |
| Solvent/Reagent | Methanol | Congo red, Ethyl acetate |
| Linearity Range | 10–60 μg mL−1 | Not Specified |
| LOD | 0.40 μg mL−1 | Not Specified |
| LOQ | 1.20 μg mL−1 | Not Specified |
| Accuracy (% Recovery) | 99.26 - 100.70% | Not Specified |
| Precision (%RSD) | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below. These protocols are based on the information available in the referenced studies.
HPLC Method 1 Protocol[1]
-
Chromatographic System: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection.
-
Column: X terra C18, 150 mm x 4.6 mm i.d.
-
Mobile Phase: A mixture of 0.1% octa-sulfonic acid and acetonitrile in a 30:70 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 237 nm.
-
Injection Volume: 10 μL.
-
Standard Solution Preparation: 10 mg of Oseltamivir Phosphate (B84403) was dissolved in 10 mL of mobile phase. 7 mL of this solution was further diluted to 10 mL with the mobile phase to get a final concentration of 700 μg/mL.
-
Sample Preparation (Capsules): The average weight of twenty capsules was determined. A quantity of powder equivalent to the average weight was dissolved in the mobile phase to achieve a known concentration. The solution was filtered through a 0.45 μm membrane filter before injection.
HPLC Method 2 Protocol[2][3]
-
Chromatographic System: Agilent 1100 Series HPLC system.
-
Column: X-Terra, RP18, 150 x 4.6-mm.
-
Mobile Phase: A mixture of 30% acetonitrile and 70% 0.05 M bicarbonate buffer, with the pH adjusted to 10.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 220 and 254 nm.
-
Injection Volume: 2 μL.
-
Sample Preparation: The contents of a capsule were dissolved in a known volume of water, shaken, allowed to equilibrate, and then filtered through a 0.22- or 0.45-μm membrane.
HPLC Method 3 Protocol[4]
-
Chromatographic System: RP-HPLC with UV detection.
-
Column: Inertsil® ODS-2 column (250 mm x 4.6 mm, 5 μ).
-
Mobile Phase: A mixture of buffer (pH 2.5, prepared with 1% orthophosphoric acid) and methanol in a 55:45 v/v ratio, used in an isocratic mode.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 215 nm.
-
Injection Volume: 20 μL.
-
Sample Preparation: Powder equivalent to 140 mg of Oseltamivir Phosphate was transferred to a 100 mL volumetric flask to yield a concentration of 1.4 mg/mL. The solution was filtered through a 0.45 μ Nylon-66 membrane filter.
UV Spectrophotometric Method Protocol[7][8]
-
Instrument: A double beam UV spectrophotometer.
-
Solvent: Methanol.
-
Wavelength: 215 nm.
-
Procedure: Standard and sample solutions of Oseltamivir were prepared in methanol. The absorbance was measured at 215 nm using 1.0 cm quartz cells. A calibration curve was generated by plotting absorbance versus concentration.
Visualizing the Cross-Validation Workflow
A crucial step in ensuring the reliability of analytical data is the cross-validation of different methods. This process involves comparing the results obtained from two or more distinct analytical procedures to assess their equivalence and consistency. Below is a graphical representation of a typical workflow for the cross-validation of analytical methods.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. Development and validation of a rapid HPLC method for the determination of oseltamivir phosphate in Tamiflu and generic versions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability indicating RP-HPLC method development and validation for oseltamivir API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
Oseltamivir vs. Zanamivir: A Comparative Efficacy Guide for Neuraminidase Inhibitors
An objective analysis of two primary antiviral agents for the treatment and prophylaxis of influenza, supported by experimental data and detailed methodologies.
Introduction
Oseltamivir (B103847) and Zanamivir (B325) are antiviral drugs belonging to the class of neuraminidase inhibitors, which are effective against both influenza A and B viruses.[1][2] They play a crucial role in mitigating the severity and duration of influenza symptoms and are stockpiled by many countries for use in the event of a pandemic.[3][4] Oseltamivir, administered orally as a prodrug (Oseltamivir Phosphate), is converted in the liver to its active form, oseltamivir carboxylate.[5][6] Zanamivir is administered via oral inhalation due to its low oral bioavailability.[7][8] This guide provides a detailed comparison of their efficacy, resistance profiles, and clinical outcomes, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
Both Oseltamivir and Zanamivir function by selectively inhibiting the neuraminidase enzyme of the influenza virus.[1][5] This enzyme is critical for the final stage of the viral life cycle. After new virus particles are assembled within an infected host cell, they bud from the cell membrane. However, they remain tethered to the cell surface by the interaction between viral hemagglutinin and sialic acid receptors. Neuraminidase cleaves these sialic acid residues, releasing the progeny virions and allowing them to infect other cells.[6][9] By competitively inhibiting the active site of neuraminidase, these drugs prevent the release of new viral particles, thus halting the spread of infection.[1][2][10]
In Vitro Efficacy: Neuraminidase Inhibition
The in vitro efficacy of neuraminidase inhibitors is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the viral neuraminidase activity. The susceptibility can vary depending on the influenza virus type and subtype.
Studies have shown that Influenza B and A/H1N1 viruses tend to be more sensitive to Zanamivir, while A/H3N2 viruses are often more sensitive to Oseltamivir.[11][12]
| Influenza Strain | Oseltamivir Carboxylate IC50 (nM) | Zanamivir IC50 (nM) | Reference |
| Influenza A/H1N1 | 0.92 - 1.54 | 0.61 - 0.92 | [11][12] |
| Influenza A/H3N2 | 0.43 - 0.67 | 1.48 - 2.28 | [11][12] |
| Influenza B | 5.21 - 12.46 | 2.02 - 4.19 | [11][12] |
Note: IC50 values are presented as ranges compiled from multiple studies and can vary based on the specific assay method used (e.g., fluorescent vs. chemiluminescent).
Clinical Efficacy Comparison
Clinical trials have compared the effectiveness of Oseltamivir and Zanamivir in treating uncomplicated influenza. Overall, both drugs demonstrate similar efficacy in reducing the duration of symptoms and helping patients return to normal activities.[13][14] However, some differences have been observed. For instance, one study during the 2009 H1N1 pandemic found that temperature normalization was significantly faster in patients taking Zanamivir.[13] In contrast, another study focusing on patients with COPD found Oseltamivir led to better clinical improvement in influenza-like symptoms.[15]
| Clinical Outcome | Oseltamivir (75 mg twice daily) | Zanamivir (10 mg twice daily) | Significance (P-value) | Reference |
| Time to Temperature Normalization | 50.4 hours | 43.2 hours | P = 0.0157 | [13] |
| Time to Symptom Disappearance | 157.2 hours | 163.2 hours | P > 0.05 (Not Significant) | [13] |
| Time to Resuming Work | 158.4 hours | 145.2 hours | P > 0.05 (Not Significant) | [13] |
| Clinical Improvement (COPD Patients, Day 3) | 85% of patients | 68.8% of patients | P = 0.015 | |
| Clinical Improvement (COPD Patients, Day 7) | 97.5% of patients | 83.8% of patients | P = 0.003 |
Resistance Profiles
Antiviral resistance is a significant concern in influenza treatment. Resistance to Oseltamivir, while generally rare, is more frequently reported than resistance to Zanamivir.[16]
Oseltamivir: The most common mutation conferring resistance to Oseltamivir in A/H1N1 viruses is the H275Y substitution in the neuraminidase enzyme.[16][17] This mutation can reduce susceptibility to Oseltamivir by approximately 400-fold.[17] Other mutations in A/H3N2 viruses, such as E119V and R292K, are also associated with Oseltamivir resistance.[17]
Zanamivir: Resistance to Zanamivir is extremely rare.[16] Its structural similarity to the natural substrate (sialic acid) makes it difficult for the virus to develop resistance without compromising the enzyme's function.[18] However, mutations like E119G in N2 viruses and Q136K have been reported to confer resistance.[17][19] Importantly, most Oseltamivir-resistant strains, including those with the H275Y mutation, remain susceptible to Zanamivir.[17][20] Dual resistance is very rare.[16]
Pharmacokinetics and Administration
The route of administration and bioavailability are key differentiating factors between the two drugs.
| Parameter | Oseltamivir | Zanamivir | Reference |
| Administration | Oral | Oral Inhalation | [8][21] |
| Bioavailability | ~80% (as active carboxylate) | ~2% (oral), concentrated in respiratory tract | [5][13][18] |
| Half-life (Active Form) | 6-10 hours | 2.5-5.1 hours | [5] |
Adverse Events
The safety profiles of Oseltamivir and Zanamivir are distinct, largely due to their different methods of administration and systemic exposure.
| Adverse Event | Oseltamivir Incidence | Zanamivir Incidence | Comments | Reference |
| Nausea | 25% | 15% | Most common side effect for Oseltamivir. | [7][13][22] |
| Vomiting | Reported, higher than placebo | Lower incidence than Oseltamivir | - | [13][22] |
| Drowsiness | 38% | 22% | Reported in one pandemic study. | [13] |
| Respiratory Distress / Bronchospasm | Not observed | 12.5% | A key concern for Zanamivir, especially in patients with underlying respiratory disease. | [7][13] |
| Psychiatric Events | 7.5% | 5% | Rare events such as delirium and behavioral changes have been reported. | [13] |
Experimental Protocols
Fluorescence-Based Neuraminidase Inhibition Assay
This assay is a standard method for determining the IC50 values of neuraminidase inhibitors.[3] It measures the ability of a drug to inhibit the enzymatic activity of viral neuraminidase.
Objective: To determine the concentration of Oseltamivir Carboxylate and Zanamivir required to inhibit 50% of influenza neuraminidase activity.
Materials:
-
Influenza virus isolates (clarified cell culture supernatants)
-
Neuraminidase inhibitors: Oseltamivir Carboxylate, Zanamivir
-
Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5)
-
Fluorescent Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Stop Solution (e.g., Ethanol and NaOH mixture)
-
96-well flat-bottom plates (black or clear)
-
Fluorometer (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Drug Dilution: Prepare serial dilutions of Oseltamivir Carboxylate and Zanamivir in the assay buffer. The final concentrations should span a range appropriate for capturing the full inhibitory curve (e.g., 0 nM to 30,000 nM).
-
Plate Setup: Dispense 50 µL of each drug dilution into designated wells of a 96-well plate. Include "no drug" control wells (assay buffer only) and "no enzyme" blank wells.
-
Virus Addition: Add 50 µL of diluted virus isolate to each well (except for the "no enzyme" blanks, which receive 50 µL of assay buffer).
-
Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 45 minutes to allow the inhibitor to bind to the neuraminidase enzyme.
-
Substrate Addition: Add 50 µL of 300 µM MUNANA substrate to all wells. Gently tap to mix.
-
Enzymatic Reaction: Incubate the plate at 37°C for 1 hour. During this time, the neuraminidase will cleave the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).
-
Stopping the Reaction: Add 100 µL of stop solution to each well to terminate the enzymatic reaction.
-
Fluorescence Reading: Read the plate using a fluorometer at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis: Subtract the background fluorescence (from "no enzyme" wells) from all readings. Plot the relative fluorescence units (RFU) against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Conclusion
Oseltamivir and Zanamivir are both effective neuraminidase inhibitors for the management of influenza. Oseltamivir's oral administration and high bioavailability make it a convenient first-line treatment option.[5][21] Zanamivir, delivered via inhalation, offers the significant advantage of a lower rate of viral resistance and can be effective against many Oseltamivir-resistant strains.[13][16][17] The choice between the two agents may depend on the specific influenza strain circulating, local resistance patterns, patient-specific factors such as age and underlying respiratory conditions, and the route of administration. For patients with COPD or asthma, the risk of bronchospasm with inhaled Zanamivir is a critical consideration.[7][13] Conversely, in cases of known or suspected Oseltamivir resistance, Zanamivir remains a vital therapeutic alternative.
References
- 1. Zanamivir (Relenza) and Oseltamivir (Tamiflu) - Antivirals for Physician Assistant [picmonic.com]
- 2. Neuraminidase inhibitors: zanamivir and oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. youtube.com [youtube.com]
- 6. Oseltamivir - Wikipedia [en.wikipedia.org]
- 7. Treating Flu with Antiviral Drugs | Influenza (Flu) | CDC [cdc.gov]
- 8. Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of efficacy and safety of oseltamivir and zanamivir in pandemic influenza treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of Oseltamivir-Zanamivir Combination Compared to Each Monotherapy for Seasonal Influenza: A Randomized Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. Development of oseltamivir and zanamivir resistance in influenza A(H1N1)pdm09 virus, Denmark, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of Antiviral Agents for Seasonal Influenza Outcomes in Healthy Adults and Children: A Systematic Review and Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oseltamivir Acid Hydrochloride and Other Neuraminidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oseltamivir (B103847) Acid Hydrochloride with other leading neuraminidase inhibitors (NAIs): Zanamivir (B325), Peramivir (B1663781), and Laninamivir. The information presented herein is supported by experimental data to assist researchers and drug development professionals in their evaluation of these antiviral agents.
Mechanism of Action: Targeting Viral Egress
Neuraminidase inhibitors are a class of antiviral drugs that target the neuraminidase (NA) enzyme of the influenza virus. This enzyme is crucial for the release of newly formed viral particles from the surface of infected host cells. By inhibiting the action of neuraminidase, these drugs prevent the cleavage of sialic acid residues, causing the new virions to remain attached to the host cell membrane. This aggregation prevents the spread of the virus to other cells, thus curtailing the infection. All four neuraminidase inhibitors discussed in this guide—Oseltamivir, Zanamivir, Peramivir, and Laninamivir—share this fundamental mechanism of action.[1][2]
Comparative In Vitro Efficacy
The in vitro potency of neuraminidase inhibitors is commonly quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. Lower IC50 values are indicative of higher potency. The following table summarizes the mean IC50 values for Oseltamivir (as its active carboxylate form), Zanamivir, Peramivir, and Laninamivir against various influenza virus subtypes. It is important to note that these values can vary depending on the specific viral strain and the assay conditions.
| Neuraminidase Inhibitor | Influenza A/H1N1 (nM) | Influenza A/H3N2 (nM) | Influenza B (nM) |
| Oseltamivir Carboxylate | 0.66 - 1.34[3][4] | 0.62 - 0.67[3][4] | 8.5 - 16.77[3][4][5] |
| Zanamivir | 0.92 - 1.34[3][4] | 1.91 - 2.28[3][4] | 2.7 - 9.79[3][4][5] |
| Peramivir | 0.41 - 21.59*[4] | 0.82[4] | 3.58[4] |
| Laninamivir | Not widely reported in comparative studies | Not widely reported in comparative studies | Not widely reported in comparative studies |
*Note: The higher end of the IC50 range for Peramivir against A/H1N1 reflects strains with the H274Y mutation, which confers resistance to Oseltamivir and reduced susceptibility to Peramivir.[4]
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which in turn influence its dosing regimen and clinical application. Oseltamivir is an orally administered prodrug, whereas Zanamivir and Laninamivir are administered via inhalation, and Peramivir is administered intravenously.
| Parameter | Oseltamivir (as Oseltamivir Carboxylate) | Zanamivir | Peramivir | Laninamivir |
| Administration | Oral | Inhalation | Intravenous | Inhalation |
| Bioavailability | ~80%[6] | 4-17% | 100% | Not applicable (local action) |
| Elimination Half-life | 6-10 hours | 2.5-5.1 hours | ~20 hours | Long-acting (single dose) |
| Protein Binding | ~3% | <10% | <18%[7] | Not specified |
| Metabolism | Converted to active carboxylate in the liver[8] | Not metabolized | Not metabolized | Prodrug, hydrolyzed to active form |
| Excretion | Primarily renal | Primarily renal | Primarily renal | Primarily renal |
Clinical Efficacy and Administration
Clinical trials have compared the efficacy of these neuraminidase inhibitors in treating uncomplicated influenza. The primary endpoint in many of these studies is the time to alleviation of symptoms.
| Neuraminidase Inhibitor | Typical Adult Dosage | Key Clinical Efficacy Findings |
| Oseltamivir | 75 mg orally twice daily for 5 days[9] | Reduces duration of symptoms by approximately 1-2 days compared to placebo.[8] |
| Zanamivir | 10 mg (2 inhalations) twice daily for 5 days[9] | Efficacy is generally similar to oseltamivir in reducing symptom duration.[10] Some studies suggest it may be more effective against influenza B.[11] |
| Peramivir | A single intravenous dose of 300 mg or 600 mg[9] | Non-inferior to a 5-day course of oral oseltamivir in alleviating symptoms.[4] A meta-analysis suggested peramivir might be superior to other NAIs in reducing the time to symptom alleviation.[9] |
| Laninamivir | A single inhaled dose of 40 mg[9] | A single dose has been shown to be non-inferior to a 5-day course of oseltamivir.[12] |
Resistance Profiles
The emergence of drug-resistant influenza strains is a significant concern. The most well-characterized resistance mutation for neuraminidase inhibitors is the H275Y substitution in the neuraminidase of H1N1 viruses.
-
Oseltamivir: The H275Y mutation confers high-level resistance to oseltamivir.[13]
-
Peramivir: The H275Y mutation also leads to reduced susceptibility to peramivir, though to a lesser extent than oseltamivir.[14]
-
Zanamivir and Laninamivir: The H275Y mutation generally does not confer resistance to zanamivir or laninamivir.[13][14]
-
Other mutations, such as I223R, can confer reduced susceptibility to both oseltamivir and zanamivir.[11]
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)
This assay quantifies the in vitro inhibitory activity of a compound against influenza virus neuraminidase.
References
- 1. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The H275Y Neuraminidase Mutation of the Pandemic A/H1N1 Influenza Virus Lengthens the Eclipse Phase and Reduces Viral Output of Infected Cells, Potentially Compromising Fitness in Ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Meta-Analysis Comparing the Efficacy and Safety of Peramivir with Other Neuraminidase Inhibitors for Influenza Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Antiviral Agents for Seasonal Influenza Outcomes in Healthy Adults and Children: A Systematic Review and Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. I223R Mutation in Influenza A(H1N1)pdm09 Neuraminidase Confers Reduced Susceptibility to Oseltamivir and Zanamivir and Enhanced Resistance with H275Y - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pandemic H1N1 2009 influenza virus with the H275Y oseltamivir resistance neuraminidase mutation shows a small compromise in enzyme activity and viral fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Selection of Oseltamivir and Peramivir Resistant Pandemic H1N1 During Therapy in Two Immunocompromised Hosts - PMC [pmc.ncbi.nlm.nih.gov]
Oseltamivir Acid Hydrochloride: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers and drug development professionals on the correlation between laboratory and clinical effectiveness of Oseltamivir (B103847) Acid Hydrochloride, a cornerstone of influenza antiviral therapy.
Oseltamivir Acid Hydrochloride, the active metabolite of the prodrug Oseltamivir Phosphate (Tamiflu®), is a potent neuraminidase inhibitor widely used for the treatment and prophylaxis of influenza A and B virus infections. Its efficacy relies on blocking the function of the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected cells, thereby preventing the spread of infection.[1][2][3] Understanding the correlation between its activity in laboratory settings (in vitro) and in living organisms (in vivo) is paramount for predicting clinical outcomes, determining effective dosages, and monitoring for the emergence of resistant strains.
This guide provides an objective comparison of the in vitro and in vivo performance of this compound, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The antiviral activity of Oseltamivir is quantified using different metrics in in vitro and in vivo settings. In vitro, the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) are commonly used. The IC50 value represents the concentration of the drug required to inhibit 50% of the viral neuraminidase activity, while the EC50 indicates the concentration needed to reduce viral replication by 50% in cell culture.[4] In vivo, efficacy is assessed by measuring the reduction in viral titers in respiratory samples, improvement in clinical signs (e.g., weight loss, temperature), and increased survival rates in animal models.[5]
A direct correlation between lower in vitro IC50 values and greater in vivo efficacy has been observed, although this relationship can be influenced by the specific viral strain and the host's immune response.[5]
| Influenza Virus Strain | In Vitro Activity (IC50/EC50) | In Vivo Model | In Vivo Efficacy Highlights |
| Influenza A/Texas (H1N1) | IC50: 0.18 nM[6] | Healthy Volunteers | Significant reduction in viral shedding and symptom severity with increasing drug exposure.[6] |
| Influenza B/Yamagata | IC50: 16.76 nM[6] | Healthy Volunteers | Higher drug exposures were needed to achieve similar efficacy compared to more susceptible strains.[6] |
| Seasonal H1N1 (2023 strains) | EC50: >100-fold higher than 2009 H1N1 reference strain for some isolates[4][7] | Mouse | Reduced efficacy observed, with no significant improvement in weight loss or mortality at standard doses.[4][7] |
| Influenza A (H1N1)pdm09 (oseltamivir-resistant, H275Y) | - | Mouse | Oseltamivir alone at high doses (100 mg/kg/day) provided only 30% protection from death.[8] |
| Wild-type Influenza A viruses | Normal IC50 values (~1 nM)[5] | Ferret | Significant reduction in viral shedding compared to placebo.[5] |
| Wild-type Influenza B viruses | Higher IC50 values than Influenza A[5] | Ferret | Lower efficacy in reducing viral shedding compared to Influenza A viruses.[5] |
Mechanism of Action
This compound is a competitive inhibitor of the influenza virus's neuraminidase enzyme. By binding to the active site of neuraminidase, it prevents the enzyme from cleaving sialic acid residues on the surface of host cells. This cleavage is essential for the release of newly formed virions. The inhibition of this process leads to the aggregation of viruses at the cell surface and a reduction in the spread of the infection.[2][3][9]
Figure 1. Mechanism of action of this compound.
Experimental Protocols
In Vitro: Neuraminidase Inhibition Assay (Fluorescence-based)
This assay is widely used to determine the IC50 of neuraminidase inhibitors.[10]
Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase. A fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used. When cleaved by neuraminidase, it releases a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU), which can be quantified.
Protocol:
-
Virus Preparation: Influenza virus isolates are cultured and standardized to a concentration that yields a linear fluorescent signal over the incubation period.
-
Compound Dilution: this compound is serially diluted to create a range of concentrations.
-
Incubation: The diluted drug is pre-incubated with the standardized virus preparation to allow for binding to the neuraminidase enzyme.
-
Substrate Addition: The MUNANA substrate is added to the virus-drug mixture.
-
Fluorescence Reading: The plate is incubated, and the fluorescence is measured at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Figure 2. Workflow for the in vitro neuraminidase inhibition assay.
In Vivo: Animal Model of Influenza Infection (Mouse)
Animal models are crucial for evaluating the efficacy of antiviral drugs in a living system. Mice are a commonly used model for influenza research.[4][7][11]
Protocol:
-
Animal Acclimatization: BALB/c mice are acclimatized to the laboratory conditions.
-
Infection: Mice are lightly anesthetized and intranasally inoculated with a standardized dose of influenza virus.
-
Drug Administration: Oseltamivir is administered orally (by gavage) at specified doses and schedules (e.g., twice daily for 5 days). Treatment can be initiated before or after infection to model prophylaxis or therapy, respectively.[11][12]
-
Monitoring: Mice are monitored daily for clinical signs of illness, including weight loss, changes in activity, and mortality.
-
Sample Collection: At predetermined time points, lung tissues and/or bronchoalveolar lavage fluid (BALF) are collected to determine viral titers and assess inflammatory markers.[12]
-
Viral Titer Quantification: Viral loads in the lung homogenates are typically quantified by plaque assay or TCID50 (50% tissue culture infectious dose) assay on Madin-Darby Canine Kidney (MDCK) cells.
-
Data Analysis: Efficacy is determined by comparing the viral titers, weight loss, and survival rates between the treated and placebo groups.
Figure 3. Experimental workflow for the in vivo mouse model of influenza infection.
Conclusion
The correlation between in vitro susceptibility and in vivo efficacy of this compound is a critical aspect of its clinical utility. While in vitro assays provide a rapid and sensitive measure of the drug's direct antiviral activity, in vivo studies in animal models are indispensable for understanding its overall effectiveness, which is influenced by pharmacokinetic and pharmacodynamic factors within a complex biological system. The data presented in this guide highlight that while a strong correlation generally exists, discrepancies can arise, particularly with the emergence of new viral strains. Therefore, continuous surveillance integrating both in vitro and in vivo assessments is essential for the effective use of Oseltamivir in combating influenza.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 4. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic-Pharmacodynamic Determinants of Oseltamivir Efficacy Using Data from Phase 2 Inoculation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oseltamivir - Wikipedia [en.wikipedia.org]
- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Unveiling the Impurity Profile of Oseltamivir Acid Hydrochloride: A Comparative Guide to Analytical Strategies
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling and identification of Oseltamivir (B103847) Acid Hydrochloride, a critical antiviral medication. By presenting experimental data, detailed protocols, and visual workflows, this document aims to be an invaluable resource for quality control and drug development in the pharmaceutical industry.
Oseltamivir, the active component of the antiviral drug Tamiflu®, can contain various impurities arising from its synthesis, degradation, or storage. Regulatory bodies mandate the identification and quantification of these impurities to ensure the drug's safety and efficacy. This guide delves into the common analytical techniques employed for this purpose, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is crucial for accurate and reliable impurity profiling. The following tables summarize and compare various reported HPLC and LC-MS methods for the analysis of Oseltamivir Acid Hydrochloride and its impurities.
Table 1: Comparison of HPLC Methods for Oseltamivir Impurity Profiling
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm)[1] | Purospher STAR® RP-18e[2] | Zorbax CN[3] | Chiralpak IC-3[4] |
| Mobile Phase | Acetonitrile (B52724) and Triethylamine (gradient)[1] | Methanol - 0.02 mol/L phosphate (B84403) buffer, pH 5 (50:50 v/v)[2] | Methanol and 0.04M formic acid, pH 3.0 (50:50 v/v)[3] | n-hexane, methanol, isopropyl alcohol, and diethylamine (B46881) (85:10:5:0.2, v/v/v/v)[4] |
| Flow Rate | 1.0 mL/min[1] | Not Specified | 1.2 mL/min[3] | 0.6 mL/min[4] |
| Detection | UV at 215 nm[1] | Not Specified | UV at 226 nm[3] | UV at 225 nm[4] |
| Focus | Stability-indicating assay[1] | Quality control of capsules[2] | Determination in dosage forms[3] | Enantiomeric impurity quantification[4] |
Table 2: Comparison of LC-MS Methods for Oseltamivir Impurity Identification
| Parameter | Method 1 | Method 2 |
| Column | DEVELOSIL ODS-UG-5 (50 x 3.0 mm, 5.0 µm)[5] | Hydrosphere C18[6] |
| Mobile Phase | Not Specified | Acetonitrile and 0.1% formic acid[6] |
| Flow Rate | 1.5 mL/min[5] | Not Specified |
| Ionization | Not Specified | Positive electrospray ionization (ESI+)[6] |
| Detector | Single Mass Spectrometer[5] | Triple Quadrupole Mass Spectrometer[6] |
| Focus | Quantification of a specific genotoxic impurity[5] | Simultaneous quantification of oseltamivir and its active metabolite in human plasma[6] |
Known Impurities of Oseltamivir
A number of process-related impurities and degradation products of Oseltamivir have been identified and characterized. Understanding these impurities is essential for developing robust analytical methods and controlling the quality of the drug substance.
Table 3: Common Impurities of this compound
| Impurity Name | Structure | CAS Number | Analytical Method |
| Oseltamivir EP Impurity A | (3R,4R,5S)-4-Amino-5-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid | 1364932-19-3 | HPLC, LC-MS[] |
| Oseltamivir EP Impurity C (Oseltamivir Carboxylate) | (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid | 187227-45-8 | HPLC, LC-MS[] |
| Oseltamivir EP Impurity D | Ethyl (3R,4R,5S)-4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate | 1346604-18-9 | HPLC, LC-MS[] |
| Oseltamivir Related Compound A | Ethyl-(3S,4R,5S)-4-acetamido-5-amino-2-azido-3-(pentan-3-yloxy)cyclohexanecarboxylate | Not Available | LC-MS[8] |
| ent-Oseltamivir Phosphate | Enantiomer of Oseltamivir Phosphate | 1035895-89-6 | Chiral HPLC[9] |
| 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid | 4-amino-5-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid | 1391047-93-0 | HPLC, LC-MS[9] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable analytical science. Below are representative protocols for HPLC and LC-MS analysis of Oseltamivir impurities.
Protocol 1: Stability-Indicating RP-HPLC Method[1]
-
Chromatographic System: A reverse-phase high-performance liquid chromatograph equipped with a UV detector.
-
Column: Kromasil C18, 5 µm, 250 mm x 4.6 mm i.d.
-
Mobile Phase: A gradient mixture of acetonitrile and triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Sample Preparation: Dissolve an accurately weighed quantity of this compound in the mobile phase to obtain a known concentration.
-
Procedure: Inject the sample solution into the chromatograph, record the chromatogram, and measure the peak responses.
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, Oseltamivir was subjected to stress conditions including acid (1 M HCl at 90°C for 3 hours), base (0.1 M NaOH at 60°C for 5 hours), oxidative (3% H2O2 at 90°C for 30 minutes), and thermal (60°C for 24 hours) degradation. The stressed samples are then analyzed using the proposed method.
Protocol 2: LC-MS Method for Genotoxic Impurity Quantification[5]
-
Chromatographic System: A liquid chromatograph coupled with a single quadrupole mass spectrometer.
-
Column: DEVELOSIL ODS-UG-5, 5.0 µm, 50 x 3.0 mm.
-
Column Temperature: 40°C.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Mass spectrometer monitoring for the specific m/z of the target impurity.
-
Sample Preparation: Prepare a standard solution of the impurity (OSPRC-A) and a sample solution of this compound in a suitable diluent.
-
Procedure: Inject the standard and sample solutions into the LC-MS system and quantify the impurity based on the peak area response.
Visualizing Synthesis and Degradation Pathways
Understanding the synthetic route and potential degradation pathways of Oseltamivir is crucial for identifying potential impurities. The following diagrams, generated using Graphviz, illustrate these processes.
Caption: A simplified workflow of Oseltamivir synthesis from Shikimic Acid.
Caption: Logical workflow of Oseltamivir forced degradation studies.
Conclusion
The comprehensive impurity profiling of this compound is a critical aspect of ensuring its quality, safety, and efficacy. This guide has provided a comparative overview of various analytical techniques, with a focus on HPLC and LC-MS, for the identification and quantification of process-related and degradation impurities. The detailed experimental protocols and visual representations of synthesis and degradation pathways serve as a practical resource for scientists and researchers in the pharmaceutical field. The application of these methodologies will aid in the development of robust quality control strategies and contribute to the consistent production of high-quality Oseltamivir.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
- 8. Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS – Oriental Journal of Chemistry [orientjchem.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to Oseltamivir Acid Hydrochloride Reference Standards for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reference standards for Oseltamivir Acid Hydrochloride, the active metabolite of the antiviral medication Oseltamivir Phosphate (B84403). Selecting a high-quality, well-characterized reference standard is critical for accurate and reproducible analytical results in research, development, and quality control of pharmaceuticals. This document outlines key quality attributes of commercially available standards, provides detailed analytical methodologies, and presents visual workflows to aid in the selection and application of these essential materials.
Comparison of this compound Reference Standards
The quality and characterization of a reference standard are paramount for its intended use. While a direct comparison of specific batches from different suppliers is challenging without access to their Certificates of Analysis (CoA), the following table summarizes the typical specifications and available information from major pharmacopeias and commercial suppliers.
| Feature | Pharmacopeial Standards (USP/EP) for Oseltamivir Phosphate* | Commercial (Non-Pharmacopeial) Standards for this compound |
| Intended Use | Official quality control testing of Oseltamivir Phosphate drug substance and product as per monograph. | Research and development, analytical method development and validation, impurity profiling, and as a comparator in routine analysis. |
| Stated Purity | Typically 98.0% to 102.0% (anhydrous basis)[1][2] | Generally high purity, often stated as >95%, ≥98%, or even up to 99.50%[][4]. Specific purity is lot-dependent and detailed in the CoA. |
| Certificate of Analysis (CoA) | Provided with the standard, detailing identity, purity, and other required tests according to the pharmacopeia. | A comprehensive CoA is typically provided, including identity (by NMR, MS), purity (by HPLC), and sometimes other data (IR, elemental analysis)[5]. |
| Traceability | Traceable to the primary standards of the respective pharmacopeia (e.g., USP, EP)[6]. | Traceability is established by the manufacturer through rigorous characterization and quality control procedures. |
| Impurities | Specified and unspecified impurities are controlled within the limits defined in the monograph[1][7]. | May be supplied with a profile of known impurities. Impurity standards are often available for separate purchase[][5][8]. |
| Suppliers | Available directly from the pharmacopeias (e.g., USP, EDQM) or their authorized distributors[6][9]. | Available from various chemical and reference standard suppliers such as LGC Standards, Daicel, BOC Sciences, and MedchemExpress[][4][5][10]. |
*Note: Pharmacopeial standards are typically for Oseltamivir Phosphate, the prodrug. This compound is the active metabolite and is often used as a reference standard in bioanalytical studies and for impurity profiling.
Experimental Protocols for Oseltamivir Analysis
Accurate quantification and impurity profiling of this compound rely on robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection are the most common techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the determination of Oseltamivir in pharmaceutical dosage forms and for purity assessment.
Principle: The sample is dissolved in a suitable diluent and injected into an HPLC system. Separation is achieved on a reversed-phase column, and the analyte is detected by its UV absorbance at a specific wavelength. Quantification is performed by comparing the peak area of the analyte in the sample to that of a calibrated reference standard.
Typical Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol: Water (75:25 v/v) | 0.1% Octa-sulfonic acid: Acetonitrile (B52724) (30:70 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 223 nm | UV at 237 nm |
| Injection Volume | 20 µL | Not Specified |
| Column Temperature | Ambient | Ambient |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve in the mobile phase or a suitable diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the material to be tested in the same diluent as the standard to achieve a similar target concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the analysis of Oseltamivir in biological matrices.
Principle: Following chromatographic separation, the analyte is ionized and detected by a mass spectrometer. The high selectivity is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
Typical Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | C18 or similar reversed-phase column |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol)[11]. |
| Flow Rate | 0.2 - 0.6 mL/min[11][12] |
| Ionization | Electrospray Ionization (ESI), positive mode[12] |
| MS/MS Transition | Specific m/z transitions for Oseltamivir and an internal standard are monitored[12]. |
Sample Preparation for Biological Matrices:
-
Protein Precipitation or Liquid-Liquid Extraction: To remove proteins and other interfering substances from the biological sample (e.g., plasma, urine).
-
Reconstitution: The extracted sample is evaporated to dryness and reconstituted in the mobile phase before injection.
Analytical Workflow and Logical Relationships
The following diagrams illustrate the typical workflows for qualifying a reference standard and for using it in a routine sample analysis.
Qualification workflow for a new reference standard.
Typical workflow for sample analysis using a reference standard.
References
- 1. scribd.com [scribd.com]
- 2. Oseltamivir Phosphate [doi.usp.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oseltamivir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. 磷酸奥司他韦 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. uspnf.com [uspnf.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Oseltamivir phosphate USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound | LGC Standards [lgcstandards.com]
- 11. rjpbcs.com [rjpbcs.com]
- 12. vital.lib.tsu.ru [vital.lib.tsu.ru]
A Comparative Guide to Analytical Assays for Oseltamivir Acid Hydrochloride
This guide provides a detailed comparison of common analytical methods for the quantification of Oseltamivir (B103847) Acid Hydrochloride (Oseltamivir Phosphate), a critical antiviral agent. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of this active pharmaceutical ingredient (API). The data presented is compiled from various validated analytical studies to offer an objective performance overview.
Comparative Analysis of Assay Performance
The performance of an analytical method is determined by several key validation parameters. While a direct inter-laboratory comparison study is not publicly available, this guide synthesizes data from multiple independent studies to provide a comparative perspective on Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV) Spectrophotometry methods.
Table 1: Comparison of RP-HPLC Method Performance for Oseltamivir Quantification
| Parameter | Method 1 (Isocratic RP-HPLC) | Method 2 (Isocratic RP-HPLC) | Method 3 (Isocratic RP-HPLC) | Method 4 (Isocratic RP-HPLC) |
| Column | X terra C18 (150 x 4.6 mm) | Purospher STAR® RP-18e | Inertsil® ODS-2 (250 x 4.6 mm, 5µ) | Phenomenex Luna C18 (250 x 4.6mm, 5µm) |
| Mobile Phase | 0.1% Octa-sulfonic acid : Acetonitrile (B52724) (30:70 v/v) | Methanol : 0.02 M Phosphate (B84403) Buffer, pH 5 (50:50 v/v)[1] | Buffer (pH 2.5) : Methanol (55:45 v/v)[2] | Methanol : Water (75:25 v/v) |
| Detection (λ) | 237 nm | Not Specified | 215 nm[2] | 223 nm |
| Linearity Range | Not Specified | 0.075–0.75 mg/ml | Not Specified | 20-100 ppm |
| Correlation (r²) | Not Specified | > 0.999 | 0.999[2] | Not Specified |
| LOD | 2.98 µg/mL | 0.0162 µg/mL[1] | Not Specified | Not Specified |
| LOQ | 9.98 µg/mL | 0.0491 µg/mL[1] | Not Specified | Not Specified |
| Accuracy (% Recovery) | 99.79% - 101.30% | Not Specified | 99.8% - 101.2%[2] | 98.0% - 102.0% |
| Retention Time | 2.31 min | < 6 min[1] | Not Specified | 2.7 ± 0.02 min |
Table 2: Comparison of UV Spectrophotometry Method Performance for Oseltamivir Quantification
| Parameter | Method 1 (Absorption Maxima) | Method 2 (Absorption Maxima) | Method 3 (Absorption Maxima) | Method 4 (First Order Derivative) |
| Solvent | De-ionized Water[3] | Methanol[4] | Not Specified | Not Specified |
| Detection (λmax) | 221.4 nm[3] | 218 nm[4] | 217.06 nm[5] | 214.35 nm[5] |
| Linearity Range | 20-70 µg/ml[3] | 10-50 µg/ml[4] | 5-25 µg/ml[5] | 5-25 µg/ml[5] |
| Correlation (r²) | 0.999[3] | Not Specified | 0.999[5] | 0.999[5] |
| LOD | Stated as Validated | Stated as Validated | Not Specified | Not Specified |
| LOQ | Stated as Validated | Stated as Validated | Not Specified | Not Specified |
| Accuracy (% Recovery) | 99.23% - 99.53%[3] | 99.01% - 100.1%[4] | 98.61%[5] | 98.71%[5] |
Experimental Protocols & Methodologies
Detailed methodologies are crucial for reproducing experimental results and for selecting the appropriate assay for a specific application.
RP-HPLC Method 1 (Isocratic)
This method is a simple and reproducible isocratic reverse-phase liquid chromatography technique for the quantitative determination of oseltamivir phosphate in bulk drug and capsules.
-
Chromatographic System:
-
Column: X terra C18, 150 mm x 4.6 mm i.d.
-
Mobile Phase: A mixture of 0.1% octa-sulfonic acid and acetonitrile in a 30:70 v/v ratio.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detection at 237 nm.
-
Temperature: Ambient.
-
-
Standard Preparation: A standard stock solution is prepared by dissolving the oseltamivir reference standard in the mobile phase to achieve a known concentration.
-
Sample Preparation: For capsules, the contents are weighed, and a powder equivalent to a specific amount of oseltamivir is dissolved in the mobile phase, followed by filtration.
-
Validation: The method was validated according to ICH guidelines for parameters including specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
UV Spectrophotometry Method 1
This method is a simple, rapid, and economical UV-Spectrophotometric technique for the evaluation of Oseltamivir Phosphate in bulk and pharmaceutical dosage forms.[3]
-
Instrumentation: A UV-Visible spectrophotometer with 1 cm matched quartz cells.[3]
-
Solvent: De-ionized water.[3]
-
Procedure:
-
Standard Stock Solution: Prepare a 100 µg/ml stock solution by dissolving 10 mg of Oseltamivir Phosphate in 100 ml of de-ionized water.[3]
-
Calibration Curve: Create a series of dilutions from the stock solution to achieve concentrations ranging from 20 µg/ml to 70 µg/ml.[3]
-
Measurement: Measure the absorbance of each dilution at the absorption maximum of 221.4 nm.[3]
-
Sample Preparation: Weigh and powder the contents of twenty capsules. An amount of powder equivalent to 10 mg of Oseltamivir Phosphate is dissolved in 100 ml of de-ionized water, filtered, and further diluted to fall within the calibration range.[3]
-
-
Validation: The method was validated for precision, accuracy (recovery), linearity, and limits of detection and quantitation.[3]
Visualized Workflows and Mechanisms
Diagrams are provided to illustrate the general analytical workflow and the mechanism of action of Oseltamivir.
Caption: General workflow for the analytical quantification of Oseltamivir.
Oseltamivir is a prodrug that is metabolized into its active form, oseltamivir carboxylate. This active metabolite acts as a neuraminidase inhibitor, preventing the release of new viral particles from infected host cells.[2][6]
Caption: Mechanism of action for Oseltamivir as a neuraminidase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation Of Spectrophotometric Methods For The Estimation of Oseltamivir Phosphate | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 6. benchchem.com [benchchem.com]
Oseltamivir Acid Hydrochloride: A Comparative Analysis of Efficacy Against Resistant Influenza Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of oseltamivir (B103847) acid hydrochloride against influenza strains that have developed resistance, primarily through mutations in the neuraminidase (NA) protein. The analysis extends to alternative antiviral agents, offering a comparative landscape of treatment options supported by experimental data.
Executive Summary
Oseltamivir, a cornerstone of influenza antiviral therapy, faces challenges from the emergence of resistant viral strains. The most prevalent resistance-conferring mutations, H275Y and I223R in the neuraminidase protein, significantly reduce the drug's efficacy. This guide presents a quantitative comparison of oseltamivir's performance against these resistant strains alongside alternative neuraminidase inhibitors (zanamivir, peramivir) and a cap-dependent endonuclease inhibitor (baloxavir marboxil). The data consistently demonstrates that while oseltamivir's potency is compromised against these mutants, alternative agents, particularly those with different mechanisms of action or binding modes, retain significant antiviral activity.
Data Presentation: Comparative Efficacy of Antiviral Agents
The following tables summarize the in vitro efficacy of oseltamivir and comparator drugs against wild-type and oseltamivir-resistant influenza A viruses. Efficacy is presented as the half-maximal inhibitory concentration (IC50) or the fold-increase in IC50 compared to the wild-type strain. A higher fold-increase indicates a greater degree of resistance.
Table 1: Efficacy Against H275Y Mutant Influenza A Virus
| Antiviral Agent | Mechanism of Action | Fold Increase in IC50 vs. Wild-Type (H275Y Mutant) | Notes |
| Oseltamivir | Neuraminidase Inhibitor | ~300 - 982-fold[1][2][3] | High-level resistance observed. |
| Zanamivir | Neuraminidase Inhibitor | No significant change[1] | Remains effective against H275Y mutant. |
| Peramivir | Neuraminidase Inhibitor | ~100 - 661-fold[2][3] | Cross-resistance observed due to similar binding. |
| Baloxavir (B560136) Marboxil | Cap-dependent Endonuclease Inhibitor | No significant change | Effective against oseltamivir-resistant strains due to a different viral target.[4] |
Table 2: Efficacy Against I223R and Double Mutant (H275Y/I223R) Influenza A Virus
| Antiviral Agent | Mutant Strain | Fold Increase in IC50 vs. Wild-Type | Notes |
| Oseltamivir | I223R | 8.9 - 53-fold[2][5] | Reduced susceptibility. |
| H275Y/I223R | ~1,647 - 6195-fold[2][5] | Synergistic increase in resistance. | |
| Zanamivir | I223R | 4.9 - 7-fold[2][5] | Minor reduction in susceptibility. |
| H275Y/I223R | ~15.2 - 16-fold[2][5] | Remains largely effective. | |
| Peramivir | I223R | ~10-fold[2] | Reduced susceptibility. |
| H275Y/I223R | ~17,347-fold[2] | Significant increase in resistance. | |
| Baloxavir Marboxil | I223R / H275Y/I223R | No significant change | Expected to be effective due to its distinct mechanism of action.[4] |
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)
This assay quantifies the ability of an antiviral compound to inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
Influenza virus isolates (wild-type and resistant strains)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Antiviral compounds (Oseltamivir carboxylate, Zanamivir, Peramivir)
-
96-well black plates
-
Fluorometer
Procedure:
-
Virus Preparation: Dilute the virus stock to a concentration that yields a linear reaction rate for 30-60 minutes.
-
Compound Dilution: Prepare serial dilutions of the antiviral compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the diluted virus to wells containing the serially diluted antiviral compounds. Include virus-only (no inhibitor) and no-virus (background) controls.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
-
Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH or a commercial stop solution).
-
Fluorescence Reading: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This cell-based assay determines the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus isolates (wild-type and resistant strains)
-
Cell culture medium (e.g., DMEM) with supplements
-
Antiviral compounds
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in culture plates and grow them to a confluent monolayer.[1]
-
Virus Dilution: Prepare serial dilutions of the virus stock in infection medium.
-
Infection: Wash the cell monolayers and infect them with the virus dilutions in the presence of varying concentrations of the antiviral drug.[1]
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the virus inoculum and add an overlay medium containing the respective concentrations of the antiviral drug. The semi-solid overlay restricts virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by determining the drug concentration that reduces the number of plaques by 50% compared to the virus control (no drug).
Mandatory Visualization
Caption: Experimental workflows for key in vitro antiviral assays.
Caption: Oseltamivir's mechanism and resistance pathway.
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Study on the clinical efficacy and safety of baloxavir marboxil tablets in the treatment of influenza A [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oseltamivir Acid Hydrochloride Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
Oseltamivir (B103847), the active metabolite of the prodrug oseltamivir phosphate (B84403) (Tamiflu®), is a cornerstone of antiviral therapy for influenza A and B viruses. The imperative for robust and efficient synthetic routes to this critical medication has driven considerable research and development. This guide provides a comparative analysis of prominent synthetic pathways to oseltamivir, presenting key performance indicators, detailed experimental protocols, and visual representations of the chemical transformations involved.
At a Glance: Key Performance Indicators of Oseltamivir Syntheses
The following table summarizes the key quantitative data for the major synthetic pathways to oseltamivir, offering a clear comparison of their efficiency and starting materials.
| Metric | Roche Industrial Synthesis | Corey Synthesis | Hayashi Synthesis | Azide-Free Route from Diethyl D-Tartrate |
| Starting Material | (-)-Shikimic Acid | Butadiene and Acrylic Acid | Alkoxyaldehyde and Nitroalkene | Diethyl D-Tartrate |
| Overall Yield | 17-22%[1] | ~30% | ~57%[1] | Not explicitly stated, but individual step yields are generally high. |
| Number of Steps | ~12 | ~12[2] | 3 (one-pot operations)[1] | 11[3] |
| Key Features | Established, scalable industrial process. | Avoids use of shikimic acid. | High overall yield, significant pot economy. | Azide-free, uses inexpensive starting material.[3] |
| Potential Disadvantages | Reliance on natural product, use of potentially explosive azides. | Lengthy sequence. | Use of a specialized organocatalyst. | Longer sequence compared to Hayashi route. |
Synthetic Route Overviews and Methodologies
This section details the key transformations and provides experimental protocols for the prominent synthesis routes of oseltamivir.
The Roche Industrial Synthesis from (-)-Shikimic Acid
The established industrial synthesis of oseltamivir commences with (-)-shikimic acid, a natural product historically sourced from Chinese star anise.[1] This route, while reliable and scalable, is characterized by a relatively long sequence and the use of azide (B81097) reagents.
Key Experimental Protocols:
-
Esterification of (-)-Shikimic Acid: To a suspension of (-)-shikimic acid in ethanol, thionyl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion. The solvent is then removed under reduced pressure to yield ethyl shikimate.[4]
-
Ketalization: The resulting ethyl shikimate is dissolved in a solution of 3-pentanone (B124093) and dichloromethane (B109758). A catalytic amount of p-toluenesulfonic acid is added, and the mixture is stirred. The reaction is worked up to afford the 3,4-pentylidene acetal (B89532).[1]
-
Mesylation: The acetal is dissolved in dichloromethane and triethylamine, and cooled to 0 °C. Methanesulfonyl chloride is added dropwise, and the reaction is stirred. An aqueous workup yields the corresponding mesylate.[1][4]
-
Epoxidation: The mesylate is treated with a base, such as potassium bicarbonate, in a suitable solvent to induce the formation of the key epoxide intermediate.[1]
-
Regioselective Azide Opening: The epoxide is then opened with an azide source, such as sodium azide, to introduce the first nitrogen functionality at the C-5 position. This is a critical step that sets the stereochemistry of the subsequent amino group.
Caption: Roche Industrial Synthesis of Oseltamivir.
The Corey Synthesis
Developed by E.J. Corey and coworkers, this route offers an alternative to the use of shikimic acid, starting from readily available butadiene and acrylic acid.[1] A key feature is the use of an asymmetric Diels-Alder reaction to establish the initial stereochemistry.
Key Experimental Protocols:
-
Asymmetric Diels-Alder Reaction: Butadiene is reacted with the 2,2,2-trifluoroethyl ester of acrylic acid in the presence of a chiral CBS catalyst to afford the corresponding cyclohexene (B86901) ester with high enantioselectivity.[1]
-
Iodolactamization: The ester is first converted to the corresponding amide by treatment with ammonia. Subsequent reaction with iodine, initiated by trimethylsilyl (B98337) triflate, leads to the formation of an iodolactam.[1]
-
Aziridination and Ring Opening: The lactam is further functionalized, and an aziridine (B145994) ring is introduced. This is followed by a regioselective ring-opening with 3-pentanol (B84944) in the presence of a Lewis acid like boron trifluoride to introduce the characteristic pentyloxy side chain.[1]
Caption: Corey's Synthesis of Oseltamivir.
The Hayashi Synthesis
The synthesis developed by Hayashi and colleagues is notable for its efficiency, achieving a high overall yield in just three one-pot operations.[1] This approach utilizes organocatalysis to control stereochemistry.
Key Experimental Protocols:
-
One-Pot Operation 1: Michael and Horner-Wadsworth-Emmons Reactions: An asymmetric Michael reaction between an alkoxyaldehyde and a nitroalkene is catalyzed by a diphenylprolinol silyl (B83357) ether. This is followed by the addition of a diethyl vinylphosphate derivative, which initiates a domino Michael and Horner-Wadsworth-Emmons reaction to form the cyclohexene ring.[1]
-
One-Pot Operation 2: Acyl Azide Formation: The ester group on the cyclohexene product is deprotected, and the resulting carboxylic acid is converted to an acyl chloride. Subsequent treatment with sodium azide yields the acyl azide.[1]
-
One-Pot Operation 3: Curtius Rearrangement and Reduction: The acyl azide undergoes a Curtius rearrangement to form an isocyanate, which is then trapped. The nitro group is reduced to an amine using zinc and hydrochloric acid to complete the synthesis.[5]
Caption: Hayashi's One-Pot Synthesis of Oseltamivir.
Azide-Free Synthesis from Diethyl D-Tartrate
In response to the safety concerns associated with the use of azides, an azide-free synthesis route starting from the inexpensive and readily available diethyl D-tartrate has been developed.[3] This pathway relies on alternative methods for introducing the nitrogen functionalities.
Key Experimental Protocols:
-
Asymmetric aza-Henry (Nitro-Mannich) Reaction: This key step establishes the stereochemistry of the amino and nitro groups. A chiral sulfinylimine, derived from diethyl D-tartrate, is reacted with nitromethane (B149229) in the presence of a suitable base.[6]
-
Domino Nitro-Michael/Horner-Wadsworth-Emmons (HWE) Reaction: The product from the aza-Henry reaction is subjected to conditions that trigger an intramolecular nitro-Michael addition followed by a Horner-Wadsworth-Emmons olefination to construct the cyclohexene ring of oseltamivir.[3][6]
Caption: Azide-Free Synthesis from Diethyl D-Tartrate.
Conclusion
The synthesis of oseltamivir has evolved significantly, with various routes offering distinct advantages and disadvantages. The Roche industrial synthesis, while proven and scalable, faces challenges related to its starting material and the use of azides. The Corey synthesis provides a valuable alternative by avoiding shikimic acid, while the Hayashi synthesis showcases the power of organocatalysis and one-pot operations to achieve high efficiency. The azide-free route from diethyl D-tartrate addresses the safety concerns of traditional methods and utilizes an inexpensive starting material. The choice of a particular synthetic route will depend on a variety of factors, including the desired scale of production, cost considerations, and safety regulations. The continued exploration of novel synthetic strategies remains a crucial endeavor to ensure a stable and accessible supply of this vital antiviral medication.
References
Safety Operating Guide
Proper Disposal of Oseltamivir Acid Hydrochloride: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of Oseltamivir Acid Hydrochloride, ensuring compliance with environmental regulations and promoting a safe laboratory environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize environmental impact and ensure workplace safety.
This compound, while not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), requires careful handling and disposal due to its potential environmental impact. Safety Data Sheets (SDS) indicate that the compound is harmful to aquatic life with long-lasting effects.[1] Therefore, release into the environment must be strictly avoided.[1]
Step-by-Step Disposal Protocol
Personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a lab coat. In case of a spill, avoid inhalation of dust and ensure adequate ventilation.[1] Contain the spill, collect the material, and dispose of it properly, preventing it from entering drains.[1][2][3]
-
Waste Identification and Segregation:
-
Container Management:
-
Ensure the waste container is in good condition and properly sealed to prevent leaks or spills.
-
Label the container clearly as "this compound Waste" and include the date of accumulation.
-
-
Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Disposal:
-
Dispose of this compound waste through an approved waste disposal plant or a licensed chemical destruction facility.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste contractor.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals.[4][5]
-
-
Empty Containers:
-
Handle uncleaned, empty containers as you would the product itself.[1] They must be disposed of through the same chemical waste stream.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Regulatory Compliance
While this compound may not be explicitly listed as a P- or U-listed hazardous waste under RCRA, it is the generator's responsibility to make a proper waste determination. Given its environmental warnings, treating it as a chemical waste that requires professional disposal is the most prudent course of action. Always adhere to your local and national regulations regarding pharmaceutical waste.[1]
References
Safeguarding Researchers: A Comprehensive Guide to Handling Oseltamivir Acid Hydrochloride
For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of Oseltamivir Acid Hydrochloride in a laboratory setting. It is intended to provide direct, actionable guidance for researchers, scientists, and drug development professionals to ensure a safe working environment.
This compound, the active metabolite of the antiviral drug Oseltamivir, requires careful handling to minimize exposure and ensure laboratory safety. While Safety Data Sheets (SDS) may not classify the substance as hazardous under GHS, adherence to prudent laboratory practices, including the use of appropriate personal protective equipment (PPE), is mandatory.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | To prevent eye contact with dust or aerosols.[1][3][4][5] |
| Hand Protection | Protective, chemical-impermeable gloves. | To prevent skin contact. Gloves should be inspected before use.[1][3][4][5] |
| Body Protection | Impervious clothing, such as a lab coat. | To protect skin and personal clothing from contamination.[1][5] |
| Respiratory Protection | A suitable respirator should be used when dusts are generated. | To prevent inhalation of the compound.[1][6] |
It is imperative to ensure that an eye wash station and safety shower are readily accessible in the work area.[1][4][5]
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation of dust and aerosols.[1][3]
-
Avoid Contact: Take all necessary precautions to avoid inhalation, and contact with skin and eyes.[1][3]
-
Equipment: Use non-sparking tools to prevent ignition sources.[3]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage is at 4°C for sealed storage, away from moisture. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
2. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough flushing. Remove contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes and seek medical advice.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician.[1]
3. Accidental Release Measures:
-
Personnel: Evacuate personnel to a safe area and ensure adequate ventilation. Use full personal protective equipment during cleanup.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Cleanup: For solutions, absorb with a liquid-binding material such as diatomite. Decontaminate surfaces by scrubbing with alcohol.[1] For solid spills, sweep up and shovel into a suitable container for disposal.[6]
4. Disposal Plan:
-
Unused Material: Dispose of the substance in accordance with all applicable federal, state, and local regulations.[1] Community-based drug "take-back" programs are the preferred method for disposal of unused medicines.[7]
-
In the absence of a take-back program:
-
Remove the this compound from its original container.
-
Mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.[8]
-
Place the mixture in a sealed container like a plastic bag to prevent leakage.[7][8]
-
Dispose of the sealed container in the household trash.[8]
-
-
Empty Containers: Before disposing of or recycling the original container, scratch out all personal and identifying information from the label.[7][8]
-
Contaminated Materials: Dispose of contaminated materials, such as cleaning supplies and PPE, in accordance with institutional and regulatory guidelines for chemical waste.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the compound to its final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. abmole.com [abmole.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. fda.gov [fda.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
